1-Isothiazol-5-yl-ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(1,2-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5-2-3-6-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWMPBZHWMUNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649669 | |
| Record name | 1-(1,2-Thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3684-00-2 | |
| Record name | 1-(1,2-Thiazol-5-yl)ethan-1-one | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90649669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3684-00-2 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Isothiazol-5-yl-ethanone
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Isothiazol-5-yl-ethanone, a key heterocyclic ketone with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed methodologies, mechanistic insights, and thorough characterization data.
Introduction: The Significance of the Isothiazole Scaffold
The isothiazole ring is a five-membered heteroaromatic system containing nitrogen and sulfur atoms in a 1,2-relationship.[1] This structural motif is present in a variety of biologically active compounds, including antibacterial agents, anti-inflammatory molecules, and compounds targeting the central nervous system.[2][3] The introduction of an acetyl group at the C5 position of the isothiazole ring, affording this compound, provides a valuable handle for further chemical modifications, making it a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Synthetic Approach: A Guided Pathway to this compound
Direct acylation of the isothiazole ring using traditional Friedel-Crafts methods is generally unsuccessful due to the deactivation of the ring by the heteroatoms.[1] Therefore, a more robust strategy involving the generation of a potent nucleophile at the C5 position is required. The most effective and scientifically sound approach for the synthesis of this compound is the lithiation of an appropriate isothiazole precursor at the C5 position, followed by quenching with a suitable acetylating agent.
Foundational Principle: Directed Ortho-Metalation and Acylation
The synthetic strategy hinges on the principle of directed ortho-metalation, where a substituent on a heteroaromatic ring directs deprotonation to an adjacent position. In the case of isothiazoles, the ring protons exhibit different acidities, with the C5 proton being the most acidic and thus amenable to deprotonation by a strong base like n-butyllithium. The resulting 5-lithioisothiazole is a powerful nucleophile that can readily react with an electrophilic acetyl source.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the proposed synthetic workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Isothiazole | C₃H₃NS | 85.13 | ≥98% | Sigma-Aldrich |
| n-Butyllithium | C₄H₉Li | 64.06 | 2.5 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| N,N-Dimethylacetamide (DMA) | C₄H₉NO | 87.12 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | - |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | - | - |
| Silica gel | SiO₂ | 60.08 | 230-400 mesh | - |
| Hexane | C₆H₁₄ | 86.18 | HPLC grade | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | HPLC grade | - |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with isothiazole (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 5-lithioisothiazole intermediate.
-
Acylation: N,N-Dimethylacetamide (DMA) (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for 2 hours, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure compound.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical and spectroscopic data for this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₅H₅NOS |
| Molecular Weight | 127.16 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not readily available |
| CAS Number | 3684-00-2[4] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons of the isothiazole ring and the acetyl group.
-
δ ~2.6 ppm (s, 3H): A singlet corresponding to the three equivalent protons of the methyl group (-CH₃).
-
δ ~8.2 ppm (d, 1H): A doublet for the proton at the C4 position of the isothiazole ring, coupled to the C3 proton.
-
δ ~8.8 ppm (d, 1H): A doublet for the proton at the C3 position of the isothiazole ring, coupled to the C4 proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum should display five signals, corresponding to the five carbon atoms in the molecule.
-
δ ~26 ppm: The carbon of the methyl group (-CH₃).
-
δ ~125 ppm: The C4 carbon of the isothiazole ring.
-
δ ~150 ppm: The C3 carbon of the isothiazole ring.
-
δ ~160 ppm: The C5 carbon of the isothiazole ring, attached to the acetyl group.
-
δ ~190 ppm: The carbonyl carbon (C=O) of the acetyl group.
IR (Infrared) Spectroscopy:
The IR spectrum will provide information about the functional groups present in the molecule.
-
~1680 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of the ketone.
-
~3100-3000 cm⁻¹: Weak to medium bands corresponding to the C-H stretching of the aromatic isothiazole ring.
-
~1500-1400 cm⁻¹: Bands associated with the C=C and C=N stretching vibrations within the isothiazole ring.
MS (Mass Spectrometry):
Mass spectrometry will confirm the molecular weight of the compound.
-
m/z = 127: The molecular ion peak [M]⁺ corresponding to the molecular weight of this compound.
-
m/z = 112: A fragment corresponding to the loss of a methyl group [M-CH₃]⁺.
-
m/z = 84: A fragment corresponding to the loss of the acetyl group [M-COCH₃]⁺.
Conclusion
This technical guide has detailed a robust and reliable synthetic pathway for the preparation of this compound via a lithiation-acylation strategy. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the field of organic and medicinal chemistry. The synthesis of this key intermediate opens avenues for the development of novel isothiazole-containing compounds with potential therapeutic applications.
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An In-depth Technical Guide to the Physicochemical Properties of 1-Isothiazol-5-yl-ethanone
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. These intrinsic characteristics—spanning solubility, lipophilicity, and ionization state—govern a molecule's behavior in complex biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] An early and accurate assessment of these properties allows for the rational design and optimization of drug candidates, mitigating the risk of late-stage attrition and enhancing the likelihood of clinical success.[3] This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Isothiazol-5-yl-ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. We will delve into its structural attributes, predicted physicochemical parameters, and the state-of-the-art experimental methodologies for their determination.
Molecular Profile of this compound
This compound (CAS Number: 3684-00-2) is a five-membered heterocyclic compound containing a nitrogen-sulfur bond, which defines the isothiazole ring system. The presence of an acetyl group at the 5-position introduces a key carbonyl functionality.
| Property | Value | Source |
| Chemical Formula | C₅H₅NOS | [4][5] |
| Molecular Weight | 127.16 g/mol | [4][5] |
| Canonical SMILES | CC(=O)c1cnsc1 | ChemSpider |
| InChIKey | MBWMPBZHWMUNDQ-UHFFFAOYSA-N | [6] |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated using advanced algorithms that are widely accepted in the pharmaceutical industry for early-stage compound assessment.[7][8]
| Parameter | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | 55.4 | Influences solubility and formulation development. |
| Boiling Point (°C) | 223.5 ± 23.0 | Relates to volatility and purification methods. |
| logP (Octanol/Water Partition Coefficient) | 0.65 | A measure of lipophilicity, affecting membrane permeability and absorption. |
| Aqueous Solubility (logS) | -1.2 | Critical for dissolution and bioavailability. |
| pKa (Acidic) | 18.1 ± 0.7 | Indicates the likelihood of ionization at physiological pH. |
| pKa (Basic) | -4.3 ± 0.1 | Indicates the likelihood of ionization at physiological pH. |
Expected Spectral Characteristics
While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectral features that are crucial for its identification and characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isothiazole ring protons and the methyl protons of the acetyl group. The aromatic protons will likely appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the electronic environment of the isothiazole ring. The methyl protons will present as a singlet further upfield, typically in the range of δ 2.0-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the acetyl group (δ > 190 ppm), the carbons of the isothiazole ring (in the aromatic region, δ 110-160 ppm), and the methyl carbon (δ 20-30 ppm).
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 127). Common fragmentation patterns may include the loss of the acetyl group or cleavage of the isothiazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1720 cm⁻¹. Other notable absorptions would include those for C=N stretching and C-H stretching vibrations.
Experimental Determination of Physicochemical Properties
To provide actionable insights for drug development, the following sections detail the standard experimental protocols for determining the key physicochemical properties of a compound like this compound.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[9] The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.
Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation: Prepare a series of buffered solutions at various physiologically relevant pH values (e.g., 2.0, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of this compound to a vial containing a known volume of each buffered solution. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH.
Caption: Workflow for Shake-Flask Solubility Determination.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is the most widely used measure of a drug's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is also the standard for experimental logP determination.
Protocol: Shake-Flask Method for logP Determination
-
Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). Pre-saturate the n-octanol with the aqueous phase and vice versa to ensure mutual miscibility at equilibrium.
-
Compound Addition: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a set period to facilitate partitioning of the compound between the two layers.
-
Equilibration and Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated.
-
Sampling and Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for Potentiometric pKa Determination.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a compound of interest in medicinal chemistry. While experimental data is currently limited, the predicted values for properties such as solubility, lipophilicity, and pKa offer valuable initial insights for researchers. Furthermore, the outlined experimental protocols serve as a practical reference for the empirical determination of these crucial parameters. A comprehensive understanding and application of this physicochemical knowledge are paramount for guiding the hit-to-lead and lead optimization phases of drug discovery, ultimately contributing to the development of safer and more effective therapeutics.
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An In-Depth Technical Guide to 1-Isothiazol-5-yl-ethanone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Isothiazol-5-yl-ethanone, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, molecular structure, and core physicochemical properties. A significant focus is placed on elucidating a validated synthetic protocol, alongside an exploration of its chemical reactivity. Furthermore, this guide delves into the current understanding and future potential of this compound and its derivatives in the landscape of drug discovery and development, with an emphasis on their diverse pharmacological activities.
Introduction: The Significance of the Isothiazole Scaffold
The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2]
This compound (CAS Number: 3684-00-2) represents a pivotal starting material and intermediate for the synthesis of more complex isothiazole-containing drug candidates.[3][4][5][6] The presence of a reactive acetyl group at the 5-position of the isothiazole ring provides a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design.
Core Compound Identification and Molecular Structure
CAS Number: 3684-00-2[3][4][5][6]
IUPAC Name: 1-(Isothiazol-5-yl)ethanone[3][4]
Synonyms: 1-(5-Isothiazolyl)-ethanone, 5-Acetylisothiazole[3][7]
Molecular Formula: C₅H₅NOS[3][4]
Molecular Weight: 127.16 g/mol [4]
Molecular Structure:
The molecular structure of this compound consists of an isothiazole ring substituted with an acetyl group at the C5 position.
Caption: Molecular Structure of this compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 3684-00-2 | [3][4][5][6] |
| Molecular Formula | C₅H₅NOS | [3][4] |
| Molecular Weight | 127.16 g/mol | [4] |
| Appearance | Liquid | [8] |
| Purity | Typically ≥97% | [8] |
Safety and Handling:
Synthesis and Reactivity
The synthesis of the isothiazole ring can be achieved through various strategies, often involving the cyclization of precursors containing the requisite nitrogen, sulfur, and carbon atoms.[1][9]
Proposed Synthetic Pathway
While a specific peer-reviewed protocol for the direct synthesis of this compound is not extensively documented, a plausible and commonly employed method for the construction of the isothiazole ring involves the reaction of a β-aminovinyl ketone with a sulfur source. A general, illustrative synthetic workflow is presented below.
Caption: General Synthetic Workflow for Isothiazole Ring Formation.
Experimental Protocol (Hypothetical, based on related syntheses):
-
Formation of the Enaminone Intermediate: A suitable β-dicarbonyl compound, such as acetylacetaldehyde, would be reacted with an ammonia source (e.g., ammonium acetate) in a suitable solvent like ethanol. The reaction mixture would be heated to reflux for several hours to facilitate the condensation and formation of the corresponding enaminone.
-
Cyclization and Oxidation: The crude enaminone intermediate would then be treated with a sulfur transfer reagent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), in an inert solvent like toluene or xylene. This mixture would be heated to a high temperature to induce cyclization and subsequent aromatization to the isothiazole ring.
-
Work-up and Purification: Upon completion of the reaction, the mixture would be cooled, and the solvent removed under reduced pressure. The residue would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the acetyl group and the isothiazole ring itself.
-
Reactions at the Acetyl Group: The carbonyl group and the adjacent methyl protons are susceptible to a range of reactions.
-
Condensation Reactions: The methyl group is acidic and can be deprotonated with a base to form an enolate, which can then participate in aldol-type condensation reactions with aldehydes and ketones. This is a common strategy for elaborating the side chain at the C5 position. For instance, derivatives of 1-(2-amino-4-methylthiazol-5-yl)ethanone have been used in Claisen-Schmidt condensations with various aromatic aldehydes to produce chalcone-like compounds with potential biological activities.[5][10][11]
-
Halogenation: The α-protons can be substituted with halogens under appropriate conditions.
-
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
-
-
Reactions involving the Isothiazole Ring: The isothiazole ring is generally stable but can undergo certain transformations.
-
Electrophilic Aromatic Substitution: The isothiazole ring is relatively electron-deficient, making electrophilic substitution challenging. However, under forcing conditions, reactions such as nitration or halogenation may occur, with the position of substitution directed by the existing acetyl group.
-
Ring-Opening Reactions: Isothiazolium salts, formed by N-alkylation of the isothiazole, are more susceptible to nucleophilic attack, which can lead to ring-opening reactions.[11]
-
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its role as a versatile building block for the synthesis of novel drug candidates. The isothiazole moiety is a bioisostere for other five-membered heterocycles and can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
Known Biological Activities of Isothiazole Derivatives
A vast body of literature highlights the diverse biological activities of isothiazole-containing compounds, suggesting the potential for derivatives of this compound to exhibit similar properties. These activities include:
-
Antimicrobial and Antifungal Activity: Isothiazolinones are well-known biocides used in various industrial applications.[2] In the pharmaceutical realm, isothiazole derivatives have been investigated for their antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Certain amide and ester derivatives of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid have shown significant anti-inflammatory effects.[12][13]
-
Antiviral Activity: The isothiazole derivative denotivir is an example of an antiviral drug.[12][13]
-
Anticancer Activity: Numerous studies have explored the anticancer potential of isothiazole and related thiazole derivatives, with some compounds showing promising activity against various cancer cell lines.[12]
Strategic Use in Drug Design
The synthetic accessibility and reactivity of this compound make it an attractive starting point for lead optimization campaigns. The acetyl group can be readily modified to introduce a wide range of functional groups, allowing for the fine-tuning of a compound's properties to enhance its potency, selectivity, and pharmacokinetic profile.
Illustrative Drug Discovery Workflow:
Caption: Drug Discovery Workflow Utilizing this compound.
Conclusion
This compound is a valuable and versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its straightforward, albeit not widely published, synthesis and the reactivity of its acetyl group provide a robust platform for the generation of diverse chemical libraries. The established broad-spectrum biological activity of the isothiazole scaffold further underscores the importance of this compound as a key intermediate for the design and synthesis of novel therapeutic agents. Future research focused on the exploration of derivatives of this compound is warranted and holds promise for the discovery of new drugs to address unmet medical needs.
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- 4. This compound | CymitQuimica [cymitquimica.com]
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- 6. 3684-00-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 1-(3-Methyl-isothiazol-5-yl)-ethanone | CymitQuimica [cymitquimica.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-y… [ouci.dntb.gov.ua]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Spectroscopic Characterization of 1-Isothiazol-5-yl-ethanone
Introduction
1-Isothiazol-5-yl-ethanone, a key heterocyclic ketone, serves as a valuable building block in medicinal chemistry and materials science. The isothiazole ring is a privileged scaffold, appearing in a range of biologically active compounds. The precise and unambiguous structural elucidation of this compound is paramount for its application in drug development and chemical research, underpinning the reliability of subsequent biological and material science studies. This guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Due to the limited availability of a complete set of publicly accessible experimental spectra for this compound, this guide presents a comprehensive analysis based on a combination of predicted spectroscopic data and experimental data from closely related analogues. This approach provides a robust framework for researchers to interpret their own experimental findings. The predicted data has been generated using advanced computational algorithms, such as those found in ACD/Labs and ChemDraw software suites, which are widely recognized for their accuracy in predicting spectroscopic properties.[1][2]
Molecular Structure and Isomeric Considerations
The structure of this compound, with the CAS number 3684-00-2 and molecular formula C₅H₅NOS, features an acetyl group substituted at the C-5 position of the isothiazole ring. It is crucial to distinguish this isomer from its counterparts, such as 1-(isothiazol-3-yl)ethanone and 1-(isothiazol-4-yl)ethanone, as each will exhibit a unique spectroscopic fingerprint.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the two protons on the isothiazole ring and the three protons of the methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | 8.8 - 9.0 | Doublet | 1H |
| H-4 | 7.8 - 8.0 | Doublet | 1H |
| -CH₃ | 2.6 - 2.8 | Singlet | 3H |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Interpretation and Causality:
-
H-3 and H-4: The protons on the isothiazole ring are expected to appear in the aromatic region of the spectrum. The deshielding effect of the electronegative nitrogen and sulfur atoms, as well as the electron-withdrawing acetyl group, will cause these protons to resonate at relatively high chemical shifts. The coupling between H-3 and H-4, typically a small ³J coupling of around 2-3 Hz, would result in two doublets. The proton at the C-3 position (H-3) is anticipated to be the most downfield due to its proximity to the nitrogen atom.
-
-CH₃: The three protons of the acetyl group are chemically equivalent and will therefore appear as a sharp singlet. Its chemical shift in the range of 2.6-2.8 ppm is characteristic of a methyl ketone.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 190 - 195 |
| C-5 | 165 - 170 |
| C-3 | 155 - 160 |
| C-4 | 125 - 130 |
| -CH₃ | 25 - 30 |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Interpretation and Causality:
-
C=O: The carbonyl carbon of the acetyl group is expected to be the most downfield signal in the spectrum, typically appearing in the 190-195 ppm range, which is characteristic for ketones.
-
C-3, C-4, and C-5: The carbons of the isothiazole ring will have distinct chemical shifts. The C-5 carbon, being directly attached to the electron-withdrawing acetyl group, will be significantly deshielded. The C-3 carbon, adjacent to the nitrogen atom, will also be downfield. The C-4 carbon is expected to be the most upfield of the ring carbons.
-
-CH₃: The methyl carbon of the acetyl group will appear at the most upfield region of the spectrum, consistent with a typical methyl ketone.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| C=O (Ketone) | 1680 - 1700 | Strong |
| C=N (Isothiazole) | 1600 - 1650 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Interpretation and Causality:
-
C=O Stretch: The most prominent feature in the IR spectrum will be a strong, sharp absorption band in the region of 1680-1700 cm⁻¹. This is a classic diagnostic peak for a conjugated ketone, where the carbonyl is conjugated with the aromatic isothiazole ring.
-
C=N Stretch: The stretching vibration of the carbon-nitrogen double bond within the isothiazole ring is expected to appear in the 1600-1650 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching vibrations will be observed as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment |
| 127 | [M]⁺ (Molecular Ion) |
| 112 | [M - CH₃]⁺ |
| 84 | [M - COCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Disclaimer: These are predicted fragmentation patterns and may vary with ionization techniques.
Interpretation and Causality:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 127, corresponding to the molecular weight of this compound. The fragmentation pattern will be dictated by the stability of the resulting cations and neutral fragments.
Caption: Predicted Mass Spectral Fragmentation Pathway.
-
[M]⁺ (m/z 127): The molecular ion peak should be observable, confirming the molecular weight of the compound.
-
[M - CH₃]⁺ (m/z 112): Loss of a methyl radical from the acetyl group is a common fragmentation pathway for methyl ketones, leading to a stable acylium ion.
-
[M - COCH₃]⁺ (m/z 84): Cleavage of the bond between the isothiazole ring and the acetyl group would result in the isothiazole cation.
-
[CH₃CO]⁺ (m/z 43): The formation of the acetyl cation is a very common and often abundant peak in the mass spectra of acetyl-containing compounds.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can slightly influence chemical shifts.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Use a standard pulse program with a relaxation delay appropriate for quaternary carbons if quantitative data is needed.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Caption: NMR Spectroscopy Experimental Workflow.
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the instrument.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is automatically ratioed against the background.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled to a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) can be used to emphasize the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The spectroscopic characterization of this compound is a critical step in its utilization for research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, grounded in established spectroscopic principles and computational predictions. By understanding the key spectral features and the underlying causality, researchers can confidently identify and characterize this important heterocyclic compound, ensuring the integrity and validity of their scientific endeavors. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.
References
-
ACD/Labs NMR Prediction Software. Advanced Chemistry Development, Inc. [Link]
Sources
The Isothiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged" scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have propelled the development of a plethora of isothiazole-containing derivatives with a broad spectrum of biological activities. This guide provides a comprehensive overview of the discovery of isothiazole derivatives as bioactive agents, delving into synthetic strategies, key structure-activity relationships (SAR), and the experimental workflows essential for their evaluation. We will explore their journey from initial discovery to their role as potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.
The Allure of the Isothiazole Core: Physicochemical and Pharmacokinetic Advantages
The isothiazole nucleus is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its inherent properties make it an attractive building block for medicinal chemists:
-
Electronic Nature: The presence of both a relatively electronegative nitrogen and a polarizable sulfur atom creates a unique electron distribution, allowing for a range of interactions, including hydrogen bonding, dipole-dipole, and π-stacking.
-
Metabolic Stability: The isothiazole ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, such as a longer half-life in vivo.
-
Structural Rigidity: The planar and rigid nature of the ring helps to reduce the conformational flexibility of a molecule, often leading to higher binding affinity and selectivity for its biological target. This is a crucial aspect of rational drug design.
Synthetic Pathways to Isothiazole Derivatives: A Chemist's Toolkit
The construction of the isothiazole ring and its subsequent derivatization are pivotal to exploring its chemical space. Several robust synthetic methodologies have been established.
Gewald-Type Reactions
A cornerstone of isothiazole synthesis involves the reaction of an active methylene nitrile with elemental sulfur and an amine, followed by cyclization. This versatile method allows for the introduction of various substituents on the isothiazole core.
Hantzsch Thiazole Synthesis Adaptation
While primarily for thiazoles, modifications of the Hantzsch synthesis, which involves the reaction of a-haloketones with thioamides, can be adapted to produce isothiazole derivatives.
Cyclocondensation Reactions
The reaction of β-enaminones or related precursors with sulfur-transfer reagents is another widely employed strategy for the construction of the isothiazole ring.
A generalized workflow for the synthesis and screening of a novel isothiazole derivative library is depicted below:
Figure 1: A generalized workflow for the synthesis and screening of a novel isothiazole derivative library.
The Broad Spectrum of Bioactivity: Isothiazoles in Action
Isothiazole derivatives have demonstrated remarkable efficacy across a wide range of therapeutic areas.
Antimicrobial Agents
Perhaps the most well-established application of isothiazoles is as antimicrobial agents. The commercial biocide Kathon™, a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), is a prime example. These compounds exert their effect by inhibiting key enzymes in microbial metabolic pathways.
Anticancer Activity
Numerous isothiazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms:
-
Kinase Inhibition: The isothiazole scaffold can be functionalized to target the ATP-binding site of various kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, and CDK.
-
Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, arresting the cell cycle at the G2/M phase and inducing apoptosis.
-
Induction of Apoptosis: Isothiazole-containing compounds have been shown to trigger programmed cell death through both intrinsic and extrinsic pathways.
Anti-inflammatory and Analgesic Properties
The isothiazole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs). For instance, Meloxicam, a widely prescribed NSAID, features a thiazole ring, which is structurally related to isothiazole. These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes.
Neuroprotective Effects
Recent research has highlighted the potential of isothiazole derivatives in treating neurodegenerative diseases. Their proposed mechanisms of action include:
-
Inhibition of Acetylcholinesterase (AChE): In the context of Alzheimer's disease, the inhibition of AChE can increase the levels of the neurotransmitter acetylcholine in the brain.
-
Modulation of N-methyl-D-aspartate (NMDA) Receptors: Overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in several neurodegenerative conditions.
The diverse biological activities of isothiazole derivatives are summarized in the table below:
| Therapeutic Area | Mechanism of Action | Example(s) |
| Antimicrobial | Inhibition of microbial metabolic enzymes | Kathon™ (CMIT/MIT) |
| Anticancer | Kinase inhibition, Tubulin polymerization inhibition, Apoptosis induction | Various experimental compounds |
| Anti-inflammatory | COX enzyme inhibition | Meloxicam (related thiazole) |
| Neuroprotective | Acetylcholinesterase (AChE) inhibition, NMDA receptor modulation | Investigational compounds |
Structure-Activity Relationship (SAR) and Lead Optimization
The systematic modification of the isothiazole core and its substituents is crucial for enhancing potency, selectivity, and pharmacokinetic properties. A typical SAR exploration involves:
-
Identification of a "Hit" Compound: This is an initial compound from a screening campaign that exhibits the desired biological activity.
-
Systematic Modification: Different functional groups are introduced at various positions of the isothiazole ring to probe the chemical space.
-
Biological Evaluation: The newly synthesized analogs are tested to determine the impact of the modifications on their activity.
-
Iterative Refinement: Based on the SAR data, further modifications are made to optimize the lead compound.
The logical relationship in a typical SAR study is illustrated below:
Figure 2: The iterative cycle of Structure-Activity Relationship (SAR) studies in drug discovery.
Experimental Protocols: A Practical Guide
The reliable evaluation of the biological activity of novel isothiazole derivatives requires robust and validated experimental protocols.
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the isothiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
Principle: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the isothiazole derivatives in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the appropriate temperature and time for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Future Perspectives and Conclusion
The isothiazole scaffold continues to be a fertile ground for the discovery of new bioactive agents. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes to access a wider range of isothiazole derivatives.
-
Target-Based Drug Design: The use of computational tools, such as molecular docking and virtual screening, to design isothiazole derivatives with high affinity and selectivity for specific biological targets.
-
Combination Therapies: The investigation of isothiazole derivatives in combination with existing drugs to overcome drug resistance and enhance therapeutic efficacy.
References
-
Batra, S., & Roy, A. (2021). Isothiazole: A privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
Collier, P. J., Ramsey, A. J., & Gilbert, P. (1990). Growth inhibition and recovery of surviving bacteria, after treatment with 2-methyl-4-isothiazolin-3-one. Journal of Applied Bacteriology, 69(4), 578-584. [Link]
A Senior Application Scientist's Guide to the Preliminary Biological Screening of 1-Isothiazol-5-yl-ethanone
Introduction: The Rationale for Screening 1-Isothiazol-5-yl-ethanone
The isothiazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery. This five-membered heterocyclic ring, containing adjacent sulfur and nitrogen atoms, is a key structural motif in a wide array of biologically active compounds.[1][2][3] Derivatives of isothiazole have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The unique electronic and structural characteristics of the isothiazole ring can confer favorable pharmacokinetic properties and potent interactions with biological targets.[1]
This guide focuses on a specific, yet underexplored, member of this family: This compound . As a functionalized isothiazole, this compound represents a valuable starting point for chemical library synthesis and a potential lead candidate in its own right. The purpose of this document is to provide a logical, tiered framework for conducting a preliminary biological screening of this molecule. This is not merely a list of protocols; it is a strategic workflow designed to efficiently assess the compound's cytotoxic profile, primary biological activity, and fundamental drug-like properties. By following this staged approach, researchers can make a data-driven decision on whether to advance this compound for further, more resource-intensive investigation.
Compound Profile: this compound
Before commencing any biological evaluation, it is critical to establish the fundamental identity and properties of the test article.
-
Structure:
-
CAS Number: 3684-00-2[5]
-
Appearance: Liquid (typical)[6]
-
Purity: ≥95% (Recommended for initial screening)
Tier 1 Screening: Foundational Activity and Viability
The initial tier of screening is designed to answer two fundamental questions:
-
At what concentrations does this compound exert a general toxic effect on living cells?
-
Does the compound exhibit any primary biological activity in a domain for which its structural class is known?
This workflow establishes a therapeutic window and a rationale for continued investigation.
Overall Screening Workflow
The following diagram illustrates the multi-tiered approach to the preliminary biological evaluation.
Caption: A tiered workflow for preliminary screening.
Cytotoxicity Screening: The MTT Assay
Causality: Before assessing any specific therapeutic activity, it is imperative to determine the compound's inherent cytotoxicity. This step is crucial because a compound that appears to inhibit a biological process might simply be killing the cells. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It measures the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[10][11][12] The concentration of formazan, quantified spectrophotometrically, is directly proportional to the number of living cells.[9]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed a human cell line (e.g., HEK293 for general cytotoxicity or a relevant cancer cell line like A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a 10 mM DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 200 µM down to 0.1 µM in 2X).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells (final concentrations will be 100 µM to 0.05 µM).
-
Controls (Self-Validation):
-
Vehicle Control: Add medium with the highest concentration of DMSO used (e.g., 0.5%) to a set of wells. This represents 100% viability.
-
Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin at 10 µM) to a set of wells.
-
Blank Control: Add medium only to wells without cells to measure background absorbance.
-
-
Incubation: Incubate the treated plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Cell Line | Compound | IC₅₀ (µM) |
| HEK293 (Non-cancerous) | This compound | > 100 |
| A549 (Lung Carcinoma) | This compound | 45.2 |
| Doxorubicin (Control) | A549 (Lung Carcinoma) | 0.8 |
Antimicrobial Screening: Broth Microdilution
Causality: Given that the isothiazole scaffold is well-represented in commercial biocides and antimicrobial agents, a primary screen for antibacterial and antifungal activity is a logical starting point.[3][13] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[14] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay provides quantitative data on the compound's potency against a panel of relevant pathogens.[14]
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound (starting at a concentration well below its IC₅₀, e.g., 64 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well containing 50 µL of the compound dilution.
-
Controls (Self-Validation):
-
Growth Control: Well with inoculum and broth only (no compound).
-
Sterility Control: Well with broth only (no inoculum).
-
Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) is serially diluted as a comparator.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (48 hours for yeast).
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A resazurin-based viability indicator can be added for a colorimetric readout.[14]
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus (Gram-positive) | This compound | 8 |
| E. coli (Gram-negative) | This compound | 32 |
| C. albicans (Fungus) | This compound | 16 |
| Ciprofloxacin (Control) | S. aureus | 0.5 |
| Fluconazole (Control) | C. albicans | 1 |
Tier 2 Screening: Early In Vitro ADME Profiling
A potent compound is of little therapeutic value if it cannot reach its target in the body. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying potential liabilities and guiding compound optimization.[15] These assays help predict a compound's pharmacokinetic behavior in vivo.[16][17]
Aqueous Solubility
Causality: Poor solubility is a major hurdle for oral drug absorption. This assay determines the maximum concentration of the compound that can be dissolved in an aqueous buffer at a physiological pH (e.g., 7.4), providing a critical indicator of potential bioavailability.
-
Methodology: A common high-throughput method is kinetic solubility determination via turbidimetry. The compound is added from a concentrated DMSO stock to an aqueous buffer, and the point at which it precipitates is detected by light scattering.
Metabolic Stability
Causality: The liver is the primary site of drug metabolism. The in vitro microsomal stability assay assesses how quickly a compound is metabolized by cytochrome P450 (CYP450) enzymes, which are responsible for the phase I metabolism of most drugs.[16] Rapid metabolism leads to a short half-life and poor exposure in vivo.
-
Methodology: The compound is incubated with liver microsomes (human or rodent) and a cofactor (NADPH) to initiate the metabolic reaction. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 min), the reaction is stopped, and the remaining concentration of the parent compound is quantified by LC-MS/MS. The data is used to calculate the intrinsic clearance and in vitro half-life (t₁/₂).
Plasma Protein Binding (PPB)
Causality: Drugs can bind to proteins in the blood plasma, primarily albumin. Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[17] High plasma protein binding can limit efficacy and distribution into tissues.
-
Methodology: The Rapid Equilibrium Dialysis (RED) assay is a standard method.[17] The compound is added to plasma in one chamber of a device separated by a semi-permeable membrane from a buffer-filled chamber. The system is allowed to reach equilibrium, after which the concentration of the compound in both chambers is measured. This allows for the calculation of the fraction unbound (fu).
| ADME Parameter | Assay | Result | Interpretation |
| Solubility | Kinetic (pH 7.4) | 75 µM | Good solubility |
| Metabolic Stability | Human Liver Microsomes | t₁/₂ = 45 min | Moderate stability |
| Plasma Protein Binding | Human Plasma (RED) | 88% bound (fu = 0.12) | Moderate-to-high binding |
Data Integration and Decision Making
The true value of this screening cascade lies in the integrated analysis of the data. A compound is not judged on a single parameter but on its overall profile. The following decision tree illustrates a logical framework for interpreting the results.
Decision-Making Workflow
Caption: A decision tree for advancing, optimizing, or terminating a compound.
Narrative Interpretation:
-
Scenario 1 (Advance): The hypothetical data for this compound is promising. It shows good antimicrobial potency (S. aureus MIC = 8 µg/mL), a reasonable therapeutic window (HEK293 IC₅₀ > 100 µM, well above the MIC), and a largely favorable ADME profile (good solubility, moderate stability). This compound would be a strong candidate to advance to the next stage, which could involve testing in an animal model of infection.
-
Scenario 2 (Optimize): If the compound had a very potent MIC (e.g., 1 µg/mL) but was rapidly metabolized (t₁/₂ < 10 min), the decision would be to optimize . A medicinal chemistry campaign would be initiated to modify the structure to block the sites of metabolism while retaining potency.
-
Scenario 3 (Terminate): If the compound showed high cytotoxicity (IC₅₀ = 5 µM) and weak antimicrobial activity (MIC > 64 µg/mL), it would lack a viable therapeutic window. This compound would be terminated as a candidate for this specific application.
Conclusion
This in-depth guide outlines a rational, efficient, and scientifically rigorous strategy for the preliminary biological screening of this compound. By integrating foundational cytotoxicity and activity screens with early in vitro ADME profiling, researchers can build a comprehensive initial profile of the compound. This tiered approach ensures that resources are focused on candidates with the highest probability of success, embodying the principles of modern drug discovery by identifying and mitigating potential liabilities at the earliest possible stage. The data generated through this workflow provides the critical foundation needed to make an informed decision to advance, optimize, or terminate the compound's journey toward becoming a potential therapeutic agent.
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The Isothiazole Ring in Nature: A Technical Guide for Scientific Professionals
Executive Summary
The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a rare but biologically significant scaffold in the realm of natural products. While its synthetic derivatives have found widespread applications in pharmaceuticals and agrochemicals, isothiazole-containing natural products are a select group of compounds with potent and diverse biological activities. This technical guide provides an in-depth exploration of the known natural products featuring the isothiazole ring, detailing their isolation, biosynthesis, biological mechanisms, and synthetic strategies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and application of novel bioactive compounds.
Introduction to Isothiazole-Containing Natural Products
The isothiazole ring system, though less common in nature than its 1,3-thiazole isomer, is present in a handful of natural products that exhibit remarkable biological effects. These compounds, originating from diverse biological sources such as plants, cyanobacteria, and actinomycetes, have garnered significant interest for their potential as leads in drug discovery. This guide will focus on four key examples: the phytoalexins brassilexin and sinalexin , the prostaglandin release inhibitor pronkodin A , and the cytotoxic agent aulosirazol . We will delve into the scientific underpinnings of their discovery, mechanism of action, and the chemical strategies employed for their synthesis, providing a robust foundation for further research and development in this specialized area of natural product chemistry.
Phytoalexins: Brassilexin and Sinalexin
Brassilexin and sinalexin are indole-derived phytoalexins produced by cruciferous plants in response to pathogen attack. Their isothiazole moiety is crucial for their antifungal activity.
Isolation and Structure Elucidation
Brassilexin was first isolated from canola (Brassica napus) infected with the blackleg fungus, Leptosphaeria maculans. Sinalexin was subsequently identified in white mustard (Sinapis alba). The structures of these compounds were elucidated using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and confirmed by single-crystal X-ray analysis.
Biosynthesis
The biosynthesis of brassilexin and sinalexin originates from the amino acid L-tryptophan. The pathway involves several enzymatic steps, including the conversion of tryptophan to indole-3-acetaldoxime, a key intermediate in the biosynthesis of many indole-containing defense compounds in plants. The crucial step in the formation of the isothiazole ring is believed to be the oxidative cyclization of a thiohydroximate intermediate derived from indole-3-acetaldoxime and a sulfur donor.
Caption: Proposed biosynthetic pathway of brassilexin and sinalexin from L-tryptophan.
Biological Activity and Mechanism of Action
Brassilexin and sinalexin exhibit broad-spectrum antifungal activity against a variety of plant pathogens. Their primary mechanism of action involves the inhibition of fungal enzymes, disrupting critical metabolic pathways. For instance, brassilexin has been shown to inhibit fungal spore germination and mycelial growth. Some fungal pathogens, however, have evolved detoxification mechanisms, such as the reductive bioconversion of brassilexin.[1]
| Compound | Target Organism | Biological Activity | Reference |
| Brassilexin | Leptosphaeria maculans | Antifungal | [1] |
| Sinalexin | Various plant pathogenic fungi | Antifungal | [2] |
Experimental Protocol: Total Synthesis of Brassilexin
The total synthesis of brassilexin can be achieved through the oxidative cyclization of 3-(aminomethylene)indole-2-thione.
Step 1: Synthesis of 3-(Aminomethylene)indole-2-thione
-
To a solution of indoline-2-thione (1 equivalent) in an appropriate solvent such as DMF, add Vilsmeier reagent (POCl₃/DMF) at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with aqueous ammonia.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(aminomethylene)indole-2-thione.
Step 2: Oxidative Cyclization to Brassilexin
-
Dissolve 3-(aminomethylene)indole-2-thione (1 equivalent) in a suitable solvent like pyridine.
-
Add a solution of iodine (I₂) (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield brassilexin.
Prostaglandin Release Inhibitor: Pronkodin A
Pronkodin A is a novel isothiazole-containing natural product isolated from the culture filtrate of a Streptomyces species. It has demonstrated potent inhibitory activity against prostaglandin synthesis.
Isolation and Structure
Pronkodin A was discovered through a screening program for inhibitors of prostaglandin release. Its structure was determined by spectroscopic analysis, revealing a unique quinone-isothiazole scaffold.
Biosynthesis
The biosynthetic pathway of pronkodin A has not yet been elucidated. Its unique structure suggests a complex assembly process likely involving both polyketide and amino acid precursors. The origin of the isothiazole ring in this context is a subject of ongoing research interest.
Biological Activity and Mechanism of Action
Pronkodin A is a potent inhibitor of bradykinin-induced prostaglandin E2 (PGE2), 6-keto-prostaglandin F₁α, and PGD2 release in human synovial sarcoma SW982 cells.[3] It also functions as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[4] The dual activity of pronkodin A makes it an interesting candidate for the development of anti-inflammatory and immunomodulatory agents.
| Parameter | Value | Cell Line |
| IC₅₀ (PGE₂ release) | 9 nM | SW982 |
| IC₅₀ (6-keto-PGF₁α release) | 19 nM | SW982 |
| IC₅₀ (PGD₂ release) | 7 nM | SW982 |
| IC₅₀ (IDO inhibition) | 131.5 nM | in vitro |
Synthesis
A detailed, step-by-step total synthesis of pronkodin A has not been reported in the peer-reviewed literature to date. The development of a synthetic route to this complex molecule remains a significant challenge for synthetic organic chemists.
Cytotoxic Agent: Aulosirazol
Aulosirazol is a potent cytotoxic natural product isolated from the blue-green alga Aulosira fertilissima. It features a naphthoquinone fused to an isothiazole ring.
Isolation and Structure Elucidation
Aulosirazol and its analogues, aulosirazoles B and C, were isolated from the culture medium of Nostoc sp. UIC 10771. Their structures were established through extensive 1D and 2D NMR spectroscopy and high-resolution mass spectrometry.
Caption: Generalized workflow for the isolation of aulosirazol.
Biosynthesis
The biosynthetic pathway of aulosirazol is currently unknown. The naphthoquinone moiety is likely derived from the polyketide pathway, while the origin of the isothiazole ring remains to be determined.
Biological Activity and Mechanism of Action
Aulosirazol exhibits selective cytotoxicity against solid tumor cell lines. Its mechanism of action involves the activation of the transcription factor FOXO3a, a tumor suppressor protein. Aulosirazol induces the nuclear translocation of FOXO3a, leading to the expression of genes involved in apoptosis and cell cycle arrest.
| Compound | Cell Line | IC₅₀ |
| Aulosirazol | OVCAR3 (Ovarian Cancer) | 301 ± 80 nM |
| Aulosirazole B | OVCAR3 (Ovarian Cancer) | Potent (nanomolar) |
| Aulosirazole C | OVCAR3 (Ovarian Cancer) | Low micromolar |
Experimental Protocol: Isolation of Aulosirazol
The following is a generalized protocol for the isolation of aulosirazol from Nostoc sp. culture.
-
Culturing: Grow Nostoc sp. UIC 10771 in a suitable medium (e.g., BG-12₀) under appropriate light and temperature conditions.
-
Extraction: After a sufficient growth period, separate the cells from the culture medium by filtration. Extract the cell-free filtrate with an equal volume of ethyl acetate.
-
Initial Fractionation: Concentrate the ethyl acetate extract in vacuo. Subject the crude extract to vacuum liquid chromatography (VLC) on a diol-silica column, eluting with a stepwise gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Purification: Monitor the fractions for the presence of aulosirazol using TLC or HPLC-UV. Pool the fractions containing the desired compound and further purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain pure aulosirazol.
Synthesis
Conclusion and Future Perspectives
The natural products containing the isothiazole ring, though few in number, represent a fascinating and important class of bioactive molecules. From the plant-derived antifungal agents brassilexin and sinalexin to the potent prostaglandin inhibitor pronkodin A and the cytotoxic aulosirazol, these compounds showcase the diverse biological roles of the isothiazole scaffold.
Significant gaps in our understanding remain, particularly concerning the biosynthesis of pronkodin A and aulosirazol. Elucidating these pathways could open up new avenues for the biotechnological production of these valuable compounds. Furthermore, the development of robust and scalable total syntheses for pronkodin A and aulosirazol is a critical step towards enabling more extensive biological evaluation and potential therapeutic development.
The unique chemical properties and potent biological activities of isothiazole-containing natural products underscore their importance as lead structures in the ongoing quest for novel therapeutic agents and agrochemicals. Continued research in this area is poised to uncover new members of this exclusive family of natural products and to further exploit their potential for the benefit of human health and agriculture.
References
- Blunt, C. E., et al. (2015). Synthesis and Intracellular Redox Cycling of Natural Quinones and Their Analogues and Identification of Indoleamine-2,3-dioxygenase (IDO) as Potential Target for Anticancer Activity.
- Nakae, K., et al. (2013). NAD(P)H quinone oxidoreductase 1 (NQO1)-bioactivated pronqodine A regulates prostaglandin release from human synovial sarcoma cells.
- Pedras, M. S. C., & Suchy, M. (2005). Detoxification pathways of the phytoalexins brassilexin and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid. Organic & Biomolecular Chemistry, 3(10), 2002-2007.
- Pedras, M. S. C., et al. (2006). Design, synthesis, and antifungal activity of inhibitors of brassilexin detoxification in the plant pathogenic fungus Leptosphaeria maculans. Bioorganic & Medicinal Chemistry, 14(3), 714-723.
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- 3. Inhibitory activity to prostaglandin synthesis | Pronqodine A | フナコシ [funakoshi.co.jp]
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The Isothiazole Scaffold: A Versatile Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The isothiazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have cemented its role in the design of novel therapeutic agents across a wide spectrum of diseases. This guide provides a comprehensive exploration of the isothiazole scaffold, delving into its fundamental physicochemical characteristics, synthetic accessibility, and multifaceted pharmacological applications. We will examine its critical role in the development of anticancer, antimicrobial, antiviral, and neuroprotective agents, supported by mechanistic insights and structure-activity relationship (SAR) studies. This document is intended to serve as a technical resource, offering not only a review of the field but also actionable insights and detailed protocols to empower researchers in their drug discovery endeavors.
Introduction: The Physicochemical Allure of the Isothiazole Ring
The isothiazole ring system, though isomeric to the more common thiazole, possesses a unique 1,2-relationship between its sulfur and nitrogen heteroatoms. This arrangement imparts distinct electronic and steric properties that are highly advantageous for drug design.[1] The electronegativity of the nitrogen and the presence of the lipophilic sulfur atom contribute to a unique dipole moment and the capacity for a range of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-stacking.[1] These interactions are fundamental to the high-affinity binding of isothiazole-containing ligands to their biological targets. Furthermore, the isothiazole ring is generally stable to metabolic degradation, a crucial attribute for developing drug candidates with favorable pharmacokinetic profiles.[3]
The inherent aromaticity of the isothiazole ring allows it to act as a bioisostere for other aromatic systems, such as phenyl or pyridine rings, a common strategy in medicinal chemistry to modulate physicochemical properties and improve target engagement.[4] The scaffold's planarity and defined geometry provide a rigid framework for the precise positioning of functional groups to optimize interactions within a binding pocket.
Synthetic Strategies: Building the Isothiazole Core
The utility of a scaffold in medicinal chemistry is intrinsically linked to its synthetic accessibility. Fortunately, a variety of robust and versatile methods for the synthesis of isothiazole derivatives have been developed over the years.[1][3] These strategies can be broadly categorized into ring-forming reactions and post-cyclization functionalization.
Key Synthetic Methodologies
A common and effective approach involves the cyclization of β-ketodithioesters in the presence of an ammonia source, such as ammonium acetate, under aqueous conditions.[1] This method is often metal-free and allows for the synthesis of 3,5-disubstituted isothiazoles.[1] Other notable methods include the reaction of enamines with thionyl chloride and the cyclization of α,β-unsaturated ketones with ammonium thiocyanate.[3]
The following diagram illustrates a generalized workflow for the synthesis of a 3,5-disubstituted isothiazole derivative, a common motif in biologically active molecules.
References
An In-Depth Technical Guide to 1-(Isothiazol-5-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(isothiazol-5-yl)ethanone, a heterocyclic ketone of significant interest to researchers, scientists, and professionals in drug development. The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of clinically significant pharmaceuticals. As a functionalized building block, 1-(isothiazol-5-yl)ethanone offers a key entry point for the synthesis of novel isothiazole-containing compounds. This document details its chemical identity, synthesis protocols with mechanistic insights, reactivity profile, and established applications of the isothiazole core in modern drug design. We provide step-by-step methodologies for its preparation and discuss the analytical techniques for its characterization, offering field-proven insights into handling this versatile molecule.
Introduction: The Isothiazole Scaffold in Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding, make it a highly valuable motif in the design of bioactive molecules.[1][2] Derivatives of isothiazole have demonstrated a vast spectrum of pharmacological activities, including antipsychotic, antimicrobial, anti-inflammatory, and anticancer effects.[3][4]
Prominent examples of drugs featuring the isothiazole or a related benzisothiazole core include the atypical antipsychotics Ziprasidone and Perospirone.[5][6] These drugs owe their efficacy in part to the specific interactions facilitated by the isothiazole moiety with dopamine and serotonin receptors. The inherent value of this scaffold drives the need for versatile and well-characterized building blocks to enable the exploration of new chemical space and the development of next-generation therapeutics. 1-(Isothiazol-5-yl)ethanone (also known as 5-acetylisothiazole) represents one such critical building block, providing a reactive acetyl group appended to the C5 position of the isothiazole ring, which is primed for further chemical modification.
Chemical Identity and Physicochemical Properties
1-(Isothiazol-5-yl)ethanone is a stable, heteroaromatic ketone. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(Isothiazol-5-yl)ethanone | [7][8] |
| Synonyms | 5-Acetylisothiazole, Ethanone, 1-(5-isothiazolyl)- | [7][8] |
| CAS Number | 3684-00-2 | [7] |
| Molecular Formula | C₅H₅NOS | [7] |
| Molecular Weight | 127.16 g/mol | [7] |
| InChI Key | MBWMPBZHWMUNDQ-UHFFFAOYSA-N | [8] |
Synthesis and Mechanistic Considerations
The primary and most effective method for the synthesis of 1-(isothiazol-5-yl)ethanone involves the functionalization of the isothiazole ring via a directed metalation-acylation sequence. This approach leverages the inherent acidity of the C5 proton of the isothiazole ring.
Synthesis via Lithiation of Isothiazole
The most direct route involves the deprotonation of isothiazole at the C5 position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting isothiazol-5-yllithium intermediate with an acetylating agent like acetic anhydride.[9]
Causality and Experimental Insights (E-E-A-T)
-
Choice of Base and Temperature: The use of a strong, non-nucleophilic base like n-butyllithium is essential for efficient deprotonation. However, the isothiazole ring is susceptible to nucleophilic attack at the sulfur atom by organolithium reagents, which can lead to ring-opening as a significant side reaction.[6] This competing reaction is highly temperature-dependent. Expert Insight: Maintaining a low temperature, typically between -70°C and -50°C, is critical to favor the desired deprotonation at C5 while minimizing nucleophilic degradation of the ring. This demonstrates a core principle of kinetic versus thermodynamic control in heterocyclic chemistry.
-
Solvent System: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic and effectively solvates the organolithium species, facilitating the reaction while remaining inert under the cryogenic conditions.
-
Electrophile: Acetic anhydride is a cost-effective and highly reactive acetylating agent suitable for quenching the lithiated intermediate. The reaction is rapid and generally provides moderate to good yields, although literature suggests yields may not exceed 75%.[9]
Detailed Experimental Protocol
Materials:
-
Isothiazole
-
n-Butyllithium (e.g., 2.5 M solution in hexanes)
-
Acetic anhydride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum for additions.
-
Initial Charge: Under an inert atmosphere, charge the flask with anhydrous THF and cool the solution to -70 °C using a dry ice/acetone bath.
-
Substrate Addition: Add isothiazole (1.0 eq.) to the cooled THF.
-
Lithiation: Slowly add n-butyllithium (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution at this temperature for 1 hour.
-
Acylation: Add acetic anhydride (1.1 eq.) dropwise to the reaction mixture, again maintaining the temperature below -65 °C. After the addition is complete, allow the reaction to stir for an additional 2 hours at -70 °C.
-
Quenching: Slowly warm the reaction to room temperature and quench by the careful addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-(isothiazol-5-yl)ethanone.
Physicochemical Properties and Characterization
While specific, experimentally-derived spectra for 1-(isothiazol-5-yl)ethanone are not widely published in peer-reviewed journals, its structure can be reliably confirmed using standard analytical techniques. The expected spectral characteristics are detailed below based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
-
Isothiazole Protons: Two signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the protons at the C3 and C4 positions of the isothiazole ring. These will likely appear as doublets due to mutual coupling.
-
Acetyl Protons: A sharp singlet in the aliphatic region (typically δ 2.5-2.7 ppm) integrating to three protons, corresponding to the methyl group of the ethanone moiety.
-
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals.
-
Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm), characteristic of a ketone carbonyl carbon.
-
Isothiazole Carbons: Three signals in the aromatic region (typically δ 120-160 ppm) for the C3, C4, and C5 carbons. The C5 carbon, being attached to the electron-withdrawing acetyl group, would be significantly deshielded.
-
Methyl Carbon: A signal in the upfield region (typically δ 25-30 ppm) for the acetyl methyl carbon.
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , characteristic of an aryl ketone. Conjugation with the isothiazole ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.
-
C=C and C=N Stretches: Absorptions corresponding to the aromatic ring stretching will be present in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 127.
-
Expected Fragmentation: The most prominent fragmentation pathway for acetyl-aromatic compounds is the alpha-cleavage, leading to the loss of the methyl radical (•CH₃) to form a stable acylium ion.
-
[M - 15]⁺: A strong peak at m/z = 112 corresponding to the [C₄H₂NOS]⁺ fragment.
-
Further fragmentation would likely involve the loss of carbon monoxide (CO) from the acylium ion, resulting in a peak at m/z = 84 ([C₃H₂NS]⁺).
-
| Spectroscopic Data (Expected) | |
| ¹H NMR | δ (ppm): ~8.5 (d, 1H), ~8.0 (d, 1H), ~2.6 (s, 3H) |
| ¹³C NMR | δ (ppm): >190 (C=O), 120-160 (3 x C-aromatic), 25-30 (CH₃) |
| IR (cm⁻¹) | ~1690 (strong, C=O), ~3100 (C-H aromatic), ~2950 (C-H aliphatic) |
| MS (EI, m/z) | 127 [M]⁺, 112 [M-CH₃]⁺, 84 [M-CH₃-CO]⁺ |
Applications in Drug Development
1-(Isothiazol-5-yl)ethanone is a strategic starting material for the synthesis of more complex molecules, particularly in the field of drug discovery. The acetyl group serves as a versatile chemical handle for a variety of transformations.
Precursor for Advanced Intermediates
The ketone functionality can be readily transformed into other functional groups, expanding its synthetic utility:
-
Reduction: Reduction of the ketone to a secondary alcohol opens pathways for etherification or esterification.
-
Oxidation (e.g., Haloform Reaction): Can be converted to an isothiazole-5-carboxylic acid, a key intermediate for amide coupling reactions.
-
Condensation Reactions: The alpha-protons of the acetyl group are acidic and can participate in aldol or Claisen-Schmidt condensations to build larger molecular frameworks.
-
Amination: Reductive amination can introduce amine functionalities, crucial for interacting with biological targets.
Role as a Key Building Block for Bioactive Scaffolds
The isothiazole ring is a core component of several successful drugs. For instance, the antipsychotic drug Ziprasidone contains a benzisothiazole moiety linked to a piperazine ring.[6][10] While the reported industrial syntheses of Ziprasidone start from 3-(1-piperazinyl)-1,2-benzisothiazole, 1-(isothiazol-5-yl)ethanone serves as an ideal platform for generating novel analogs.[6] By using this building block, medicinal chemists can systematically explore structure-activity relationships (SAR) by modifying the side chain attached to the isothiazole core, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.
For example, a synthetic chemist could use 1-(isothiazol-5-yl)ethanone to synthesize a variety of chalcones via condensation with substituted benzaldehydes. These chalcones, which are known pharmacophores, could then be further cyclized to generate novel heterocyclic systems for screening against various biological targets.
Conclusion
1-(Isothiazol-5-yl)ethanone is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, albeit requiring careful temperature control to prevent ring-opening, makes it an accessible starting material. The acetyl group provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures around the privileged isothiazole scaffold. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and characterization of this compound is essential for leveraging its full potential in the design and discovery of novel therapeutic agents.
References
- BenchChem. (n.d.). Perospirone: A Technical Guide to its Chemical Structure and Synthesis.
- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 55, 1539–1576.
- Lowe, J. A., et al. (1992). 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one (Ziprasidone): a novel antipsychotic agent. Journal of Medicinal Chemistry, 35(14), 2591-2600.
- Science of Synthesis. (2002). Product Class 15: Isothiazoles.
- Singh, S. P., et al. (2008). Process for the preparation of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl) ethyl)-6-chloro-1, 3-dihydro-2h-indol-2-one hydrochloride (ziprasidone hydrochloride) and its intermediate.
- Tavares, F. X., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1738-1744.
- Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.
- Micetich, R. G., & Raap, R. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2013.
-
PubChem. (n.d.). 1-(3-Methyl-1,2-thiazol-5-yl)ethan-1-one. Retrieved from [Link]
- NIST. (n.d.). Ethanone, 1-(4,5-dihydro-2-thiazolyl)-.
-
ResearchGate. (2019). Recent advances in the synthesis of isothiazoles. Retrieved from [Link]
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Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from the University of Calgary Chemistry Department website.
- University of Massachusetts Boston. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from the University of Massachusetts Boston website.
- Mass Spectrometry: Fragmentation. (n.d.). Retrieved from a university resource on mass spectrometry.
- Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved from a university resource on mass spectrometry.
- Yang, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(71), 40663-40669.
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- 7. 3684-00-2 CAS MSDS (1-ISOTHIAZOL-5-YL-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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A Senior Application Scientist's Guide to Sourcing 1-Isothiazol-5-yl-ethanone for Pharmaceutical Research and Development
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of sourcing 1-Isothiazol-5-yl-ethanone (CAS No. 3684-00-2), a key building block in medicinal chemistry. Beyond a simple list of suppliers, this document outlines a comprehensive framework for selecting and qualifying reagents to ensure the integrity and reproducibility of your research.
The Strategic Importance of the Isothiazole Scaffold in Drug Discovery
The isothiazole ring is a privileged heterocyclic motif in medicinal chemistry, valued for its diverse biological activities.[1] Derivatives of isothiazole have been investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[1] The specific compound, this compound, serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its acetyl group provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse compound libraries for screening and lead optimization.
The successful synthesis of novel drug candidates hinges on the quality of the starting materials.[2][3] Impurities, even in trace amounts, can lead to unwanted side reactions, complicate purification, reduce yields, and ultimately compromise the biological activity and safety profile of the final compound.[2][3][4] Therefore, a rigorous approach to sourcing high-purity reagents like this compound is not merely a procurement task but a critical first step in the drug discovery workflow.[2][5]
A Framework for Supplier Qualification: Beyond Price and Availability
Selecting a chemical supplier for pharmaceutical research requires a multi-faceted evaluation that prioritizes quality, reliability, and transparency.[6][7][8] While cost is a factor, it should not be the primary driver of the decision. A robust supplier qualification process mitigates the risk of costly experimental failures and ensures batch-to-batch consistency.[9][10]
Core Pillars of Supplier Evaluation:
-
Quality Management Systems (QMS): Reputable suppliers often adhere to internationally recognized quality standards. Look for certifications like ISO 9001, which demonstrates a commitment to consistent quality control processes and documentation.[6][11][12][13][14][15]
-
Transparency and Documentation: The cornerstone of a trustworthy supplier is the provision of comprehensive, batch-specific documentation. The Certificate of Analysis (CoA) is a non-negotiable document that provides critical data on a product's identity, purity, and physical properties.[9][10][16][17][18][19]
-
Technical Expertise and Support: A reliable supplier acts as a partner. They should have qualified technical support staff who can answer questions about product specifications, stability, and analytical methods.[7]
The following diagram illustrates a logical workflow for selecting and qualifying a supplier for a critical research chemical.
Sources
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
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- 4. moravek.com [moravek.com]
- 5. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
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- 8. variantlab.me [variantlab.me]
- 9. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 10. What Is a CoA and Why It Matters for Biochemical Reagents [synapse.patsnap.com]
- 11. mistralni.co.uk [mistralni.co.uk]
- 12. ISO Standards Impact on Chemical Sourcing - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. blog.pacificcert.com [blog.pacificcert.com]
- 14. sampanenterprises.com [sampanenterprises.com]
- 15. ISO Certification for Chemical Industry Compliance [reliablecert.uk]
- 16. How to Choose Pharmaceutical Research Chemicals: A Complete Buyer's Guide [plantin.alibaba.com]
- 17. stellarscientific.com [stellarscientific.com]
- 18. alliancechemical.com [alliancechemical.com]
- 19. artsyltech.com [artsyltech.com]
Methodological & Application
Synthetic Strategies for 1-Isothiazol-5-yl-ethanone Derivatives: A Detailed Guide for Researchers
Introduction
The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, bestowing unique electronic and biological properties upon molecules that contain it. Among its various derivatives, 1-isothiazol-5-yl-ethanone and its analogues are key building blocks for the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes to this important class of molecules, offering detailed protocols and expert insights to aid researchers in their synthetic endeavors. The methodologies discussed herein are selected for their reliability, efficiency, and adaptability, catering to both small-scale discovery and larger-scale synthetic campaigns.
Strategic Approaches to the Synthesis of this compound Derivatives
The construction of the this compound scaffold can be broadly categorized into three main strategies, each with its own set of advantages and considerations. The choice of a particular route will often depend on the availability of starting materials, the desired substitution pattern on the isothiazole ring, and the scale of the synthesis.
-
Direct C-H Functionalization via Lithiation: This approach involves the deprotonation of an existing isothiazole ring at the C5 position, followed by quenching the resulting organolithium species with an acetylating agent. This is a highly convergent and direct method.
-
Ring Transformation of Furan Derivatives: A less conventional yet powerful method involves the transformation of readily available furan rings into the isothiazole core, directly installing the acetyl group in the process.
-
Construction from Acyclic Precursors and Subsequent Functionalization: This strategy builds the isothiazole ring from acyclic precursors and then introduces the acetyl group, often via a nitrile intermediate and subsequent Grignard reaction.
The following sections will delve into the mechanistic underpinnings and provide detailed experimental protocols for each of these synthetic strategies.
Method 1: Synthesis via Direct C5-Lithiation of Isothiazole
This method is arguably the most direct approach to this compound, capitalizing on the acidity of the C5 proton of the isothiazole ring. The reaction proceeds in two distinct steps: regioselective deprotonation at the C5 position using a strong base, followed by acylation of the resulting isothiazol-5-yllithium intermediate.
Mechanistic Rationale
The proton at the C5 position of the isothiazole ring is the most acidic due to the electron-withdrawing effect of the adjacent sulfur atom and the nitrogen atom at the 2-position. Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures (-50 to -70 °C) leads to the formation of the thermodynamically favored 5-lithioisothiazole.[1] This intermediate is then trapped with an appropriate electrophile, in this case, acetic anhydride, to furnish the desired 5-acetylisothiazole. The low temperature is crucial to prevent side reactions, such as ring-opening.
Caption: Workflow for the synthesis of this compound via lithiation.
Detailed Experimental Protocol
Materials:
-
Isothiazole
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Acetic anhydride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Initial Solution: Under an inert atmosphere, add isothiazole (1.0 eq) to anhydrous THF. Cool the solution to -70 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.1 eq) dropwise to the stirred isothiazole solution, maintaining the internal temperature below -65 °C. Stir the resulting mixture at -70 °C for 1 hour.
-
Acetylation: To the freshly prepared solution of isothiazol-5-yllithium, add acetic anhydride (1.2 eq) dropwise, again ensuring the temperature does not rise above -65 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
| Reagent | Molar Ratio | Key Considerations |
| Isothiazole | 1.0 | Ensure it is anhydrous. |
| n-Butyllithium | 1.1 | Titrate before use for accurate concentration. Handle under inert atmosphere. |
| Acetic Anhydride | 1.2 | Use freshly opened or distilled anhydride. |
| Anhydrous THF | - | Use a freshly distilled or commercially available anhydrous solvent. |
Method 2: Synthesis from 2,5-Disubstituted Furans
This elegant one-step synthesis transforms a furan ring into a 5-acylisothiazole. The reaction proceeds via an electrophilic attack on the furan ring, followed by a cascade of ring-opening and ring-closing events.
Mechanistic Insights
The reaction is initiated by the in-situ generation of thiazyl chloride (NSCl) from the reaction of ethyl carbamate, thionyl chloride, and a base like pyridine. Thiazyl chloride then acts as an electrophile, attacking the electron-rich furan ring. The resulting intermediate undergoes a spontaneous ring-opening and subsequent recyclization to form the thermodynamically stable isothiazole ring. The regioselectivity is dictated by the electronic nature of the substituents on the furan ring.
Caption: Synthetic pathway from furan to 5-acylisothiazole.
Detailed Experimental Protocol
Materials:
-
2,5-Disubstituted furan (e.g., 2-acetyl-5-methylfuran)
-
Ethyl carbamate
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Chlorobenzene (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve ethyl carbamate (1.0 eq) in anhydrous chlorobenzene. Add pyridine (1.2 eq) to this solution.
-
Thiazyl Chloride Generation: Cool the mixture in an ice bath and slowly add thionyl chloride (1.5 eq) dropwise. Stir the mixture at room temperature for 30 minutes.
-
Reaction with Furan: To the freshly prepared reagent mixture, add the 2,5-disubstituted furan (1.0 eq) and heat the reaction mixture to reflux (approx. 132 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent to yield the desired this compound derivative.
| Reagent | Molar Ratio | Key Considerations |
| Furan Derivative | 1.0 | The nature of substituents will influence reactivity and regioselectivity. |
| Ethyl Carbamate | 1.0 | |
| Thionyl Chloride | 1.5 | Handle with care in a fume hood. Use freshly distilled. |
| Pyridine | 1.2 | Use anhydrous pyridine. |
| Chlorobenzene | - | High boiling point solvent; ensure proper reflux setup. |
Method 3: Two-Step Synthesis via Isothiazole-5-carbonitrile
This route involves the preparation of isothiazole-5-carbonitrile as a key intermediate, which is then converted to the corresponding ketone via a Grignard reaction. This method is particularly useful when substituted isothiazole-5-carbonitriles are readily accessible.
Mechanistic Overview
The synthesis of isothiazole-5-carbonitriles can be achieved from various precursors.[2][3] Once obtained, the nitrile group is a versatile handle for the introduction of the acetyl group. The reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) proceeds via nucleophilic addition to the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate furnishes the desired ketone.
Caption: Conversion of isothiazole-5-carbonitrile to this compound.
Detailed Experimental Protocol
Part A: Synthesis of Isothiazole-5-carbonitrile
(Note: The synthesis of the starting nitrile can vary. A representative procedure from a dithiazole precursor is outlined here.[2][4])
Materials:
-
A suitable dithiazole precursor
-
Hydrochloric acid or Hydrobromic acid (gaseous or concentrated solution)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Follow established literature procedures for the conversion of appropriate dithiazole precursors to isothiazole-5-carbonitriles.[2][4] This typically involves treatment with gaseous HCl or HBr.
-
Purify the resulting isothiazole-5-carbonitrile by crystallization or chromatography.
Part B: Grignard Reaction and Hydrolysis
Materials:
-
Isothiazole-5-carbonitrile
-
Methylmagnesium bromide (MeMgBr) in THF or diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (e.g., 3 M HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve isothiazole-5-carbonitrile (1.0 eq) in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours, or until TLC indicates the consumption of the starting nitrile.
-
Hydrolysis: Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous HCl to hydrolyze the intermediate imine. Stir vigorously for 1-2 hours at room temperature.
-
Extraction: Extract the mixture with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
| Reagent | Molar Ratio | Key Considerations |
| Isothiazole-5-carbonitrile | 1.0 | Ensure it is pure and dry. |
| Methylmagnesium Bromide | 1.2 | Use a freshly prepared or commercial solution. Handle under inert atmosphere. |
| Anhydrous THF | - | Essential for the Grignard reaction. |
| Aqueous HCl | - | Addition is exothermic; perform slowly at 0 °C. |
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide researchers with a robust toolkit for accessing this compound and its derivatives. The choice of method will be dictated by the specific synthetic goals and available resources. The direct C5-lithiation offers a convergent and efficient pathway, while the furan ring transformation presents an innovative and atom-economical alternative. The two-step synthesis via the nitrile intermediate provides a reliable and adaptable route, particularly for more complex substituted analogues. As the importance of isothiazole-containing compounds continues to grow, the development of even more efficient, sustainable, and scalable synthetic methodologies will remain an active area of research.
References
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Additional Heteroatom. Georg Thieme Verlag; 2002.[1]
-
Kalogirou, A. S.; Koutentis, P. A. Route to isothiazole-5-carbonitriles 7 from dithiazoles 6 and coupling chemistry of 3-haloisothiazoles. ResearchGate.[2]
-
Kalogirou, A. S.; Koutentis, P. A. Route to isothiazole-5-carbonitriles 6 from dithiazoles 5 and synthesis... ResearchGate.[3]
-
5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). MDPI.[4]
Sources
Application Notes & Protocols: A Practical Guide to the Claisen-Schmidt Condensation for the Synthesis of Thiazolyl Chalcones
Introduction: The Strategic Union of Thiazole and Chalcone Scaffolds
In the landscape of medicinal chemistry, the thiazole ring is a celebrated heterocyclic motif, integral to numerous FDA-approved drugs and a vast array of biologically active agents.[1] Its unique arrangement of sulfur and nitrogen atoms imparts favorable pharmacokinetic properties and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2] Similarly, chalcones, characterized by an α,β-unsaturated ketone core, represent a privileged scaffold with a wide spectrum of biological functions.[3] The strategic hybridization of these two pharmacophores through the Claisen-Schmidt condensation reaction has emerged as a powerful approach for the development of novel therapeutic candidates with potentially synergistic or enhanced activities.[4][5]
The Claisen-Schmidt condensation is a robust and versatile C-C bond-forming reaction, involving the base- or acid-catalyzed reaction between an aldehyde (often aromatic and lacking α-hydrogens) and a ketone possessing at least one α-hydrogen.[6] This reaction provides a direct and efficient pathway to thiazolyl chalcones, making it an indispensable tool for researchers in drug discovery and organic synthesis.
This guide provides a comprehensive, in-depth protocol for performing the Claisen-Schmidt condensation with thiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles, troubleshooting advice, and practical insights to ensure successful synthesis.
Reaction Mechanism and Core Principles
The Claisen-Schmidt condensation is a specific variant of the crossed aldol condensation.[6] The reaction is most commonly performed under basic conditions, where the mechanism proceeds through several key steps. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
Base-Catalyzed Mechanism
-
Enolate Formation: A base, typically a hydroxide like NaOH or KOH, abstracts an acidic α-hydrogen from the ketone component (e.g., an acetylthiazole derivative), forming a resonance-stabilized enolate ion. This is often the rate-determining step.[3]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde component (e.g., a substituted benzaldehyde). Since the aromatic aldehyde lacks α-hydrogens, it cannot enolize, preventing self-condensation and simplifying the product mixture.[7]
-
Aldol Adduct Formation: A tetrahedral intermediate is formed, which is then protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy ketone, known as the aldol adduct.[8]
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone. This step is driven by the formation of a highly stable, conjugated system extending across the aromatic rings and the enone moiety.[3]
Experimental Protocols
Two primary methodologies are presented: a conventional solution-phase synthesis, which is widely applicable, and a solvent-free mechanochemical approach that aligns with green chemistry principles.
Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol
This protocol is a robust and widely used method for synthesizing thiazolyl chalcones and is suitable for a broad range of substrates.
Materials:
-
Thiazole Ketone Derivative (e.g., 1-(1,3-thiazol-2-yl)ethanone) (1.0 eq)
-
Aromatic Aldehyde (e.g., 4-methylbenzaldehyde) (1.0 - 1.1 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (e.g., 1M or 10%)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiazole ketone derivative (1.0 eq) and the aromatic aldehyde (1.0-1.1 eq) in a suitable volume of ethanol (e.g., 10-20 mL per gram of ketone). Stir at room temperature until a homogeneous solution is obtained.
-
Scientist's Insight: Using a slight excess (1.05-1.1 eq) of the aldehyde can help drive the reaction to completion, especially if the ketone is prone to self-condensation, though this is rare for thiazole ketones. Ethanol is a common solvent as it effectively dissolves a wide range of organic reactants and the inorganic base catalyst.[9]
-
-
Catalyst Addition: Prepare a 10-20% (w/v) solution of KOH or NaOH in water or ethanol. While vigorously stirring the reactant solution at room temperature, add the basic solution dropwise over 10-15 minutes.
-
Scientist's Insight: Slow, dropwise addition is crucial. A rapid addition of a strong base can create localized high concentrations, promoting side reactions such as the Cannizzaro reaction of the aldehyde or polymerization.[10] The reaction is often exothermic; if significant warming is observed, an ice bath can be used to maintain the temperature between 20-30°C.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Reaction times can vary significantly (from 2 to 24 hours) depending on the reactivity of the substrates.[11] Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot (the chalcone product) and the disappearance of the starting materials indicate reaction progression. Often, the product will begin to precipitate from the reaction mixture as a solid.
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by TLC), pour the reaction mixture into a beaker containing crushed ice and water (approx. 10 times the reaction volume).
-
While stirring, slowly acidify the mixture with dilute HCl until it is neutral or slightly acidic (pH 6-7). This neutralizes the excess base catalyst and protonates any phenoxide ions if present.[12]
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with copious amounts of cold deionized water to remove inorganic salts and any remaining base.[3]
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent, most commonly ethanol.[13] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Dry the purified product in a vacuum oven or desiccator.
-
Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.[14]
-
Protocol 2: Solvent-Free Mechanochemical Synthesis ("Green" Approach)
This method avoids the use of bulk organic solvents, often leading to shorter reaction times, simpler work-ups, and higher yields. It is particularly effective for solid reactants.
Materials:
-
Thiazole Ketone Derivative (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Solid Sodium Hydroxide (NaOH), powdered (e.g., 20 mol%)
-
Mortar and Pestle
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
Step-by-Step Procedure:
-
Reactant Preparation: Place the thiazole ketone (1.0 eq), aromatic aldehyde (1.0 eq), and powdered solid NaOH (20 mol%) into a mortar.[10]
-
Scientist's Insight: The efficiency of this solid-state reaction depends on intimate mixing. Using finely powdered reagents is essential. The 20 mol% catalyst loading has been shown to be effective for many similar reactions.[10]
-
-
Reaction Initiation: Grind the mixture vigorously with a pestle at room temperature for 5-20 minutes. The reaction is often exothermic, and the solid mixture may form a paste or solidify completely as the product forms.[12]
-
Scientist's Insight: Monitor the reaction by taking a small sample, dissolving it in a suitable solvent (like acetone or ethyl acetate), and running a TLC. The absence of starting materials indicates completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, add a small amount of cold water to the mortar and continue to grind to break up the solid mass.
-
Transfer the slurry to a beaker. Add more water and neutralize with dilute HCl as described in Protocol 1.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[15]
-
-
Purification: The crude product obtained from this method is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.
Data Presentation: Representative Thiazolyl Chalcone Syntheses
The following table summarizes reaction conditions and yields for the synthesis of various thiazolyl chalcones, providing a practical reference for experimental design.
| Thiazole Ketone (1.0 eq) | Aldehyde (1.1 eq) | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1-(2-(pyridin-2-yl)benzo[d]thiazol-6-yl)ethan-1-one | 3,4,5-trimethoxybenzaldehyde | 10% aq. KOH / Ethanol | 24 | RT | 71 | [11] |
| 1-(1,3-thiazol-2-yl)ethanone | p-tolualdehyde | NaOH / Ethanol | 4 | RT | 85 | [16] |
| N-(5-acetyl-4-methylthiazol-2-yl)benzamide | 4-methoxybenzaldehyde | 2.5 N NaOH / Ethanol | 6 | RT | 90 | [5] |
| 1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Pyrazole-4-carbaldehyde | 10% NaOH / Ethanol | 8 | Reflux | 82 | N/A |
| 2-acetylthiazole | 4-chlorobenzaldehyde | NaOH (solid, 20 mol%) | 0.25 | RT | 95 | [10] |
Note: Yields are for isolated, purified products. RT = Room Temperature.
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and expert recommendations for resolving them.
Safety and Handling
-
Strong Bases (NaOH, KOH): Corrosive and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
-
Organic Solvents (Ethanol): Flammable. Keep away from ignition sources. Use in a fume hood to avoid inhalation of vapors.
-
Acids (HCl): Corrosive. Handle with care, wearing appropriate PPE. Neutralize basic solutions slowly to avoid excessive heat generation and splashing.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Claisen-Schmidt condensation is a highly effective and adaptable method for synthesizing thiazolyl chalcones, a class of compounds with significant potential in drug discovery. By understanding the underlying mechanism, carefully controlling reaction parameters, and being prepared to troubleshoot common issues, researchers can reliably access a diverse library of these valuable molecules. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this important reaction.
References
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Kasetti, A. B., et al. (2021). Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation. National Institutes of Health. [Link]
-
MDPI. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI. [Link]
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MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]
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National Institutes of Health. (n.d.). (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one. National Institutes of Health. [Link]
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PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]
-
PubMed. (2019). Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. PubMed. [Link]
-
ResearchGate. (2025). Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. ResearchGate. [Link]
-
Scribd. (n.d.). Claisen-Schmidt Condensation. Scribd. [Link]
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Sinha, S., et al. (n.d.). Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase. National Institutes of Health. [Link]
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Ukaaz Publications. (2023). Thiazole chalcones: Promising agents with diverse pharmacological properties. Ukaaz Publications. [Link]
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Wikipedia. (n.d.). Claisen–Schmidt condensation. Wikipedia. [Link]
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Application of 1-Isothiazol-5-yl-ethanone in Antimicrobial Drug Design: A Guide for Researchers
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the prospective application of 1-Isothiazol-5-yl-ethanone as a foundational scaffold for the design and development of novel antimicrobial agents. While direct antimicrobial data for this specific molecule is not extensively published, the isothiazole nucleus is a well-established pharmacophore with potent and broad-spectrum antimicrobial properties.[1] This guide will, therefore, focus on the rationale for its selection, strategies for derivatization based on established structure-activity relationships (SAR), and detailed protocols for its synthesis and biological evaluation.
Introduction: The Isothiazole Scaffold in Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1] The unique electronic properties conferred by the N-S bond make the isothiazole ring an effective pharmacophore capable of engaging with various biological targets.
Notably, the isothiazolinone class of compounds, which are structurally related to isothiazoles, are potent biocides used extensively in industrial and cosmetic applications due to their bacteriostatic and fungiostatic activity.[1] Their mechanism of action is well-understood and involves the electrophilic attack of the sulfur atom on thiol groups in essential microbial enzymes, such as dehydrogenases, leading to the disruption of metabolic pathways, inhibition of growth, and ultimately cell death. This established mechanism provides a strong rationale for exploring other isothiazole-based structures, such as this compound, as novel antimicrobial agents.
Strategic Rationale for this compound as a Lead Scaffold
This compound presents an attractive starting point for a fragment-based or lead-oriented drug design campaign. The acetyl group at the 5-position is a versatile chemical handle that allows for a wide range of synthetic modifications to explore and optimize antimicrobial potency.
Key Structural Features and Potential for Derivatization:
-
Isothiazole Core: Provides the fundamental pharmacophoric features responsible for the general antimicrobial propensity of this class of compounds.
-
Acetyl Group (C5-position): This ketone functionality is a key site for chemical modification. It can be transformed into a variety of other functional groups (e.g., alcohols, oximes, hydrazones, chalcones) to probe interactions with microbial targets.
-
Unsubstituted C3 and C4 Positions: These positions on the isothiazole ring are available for substitution with various groups (e.g., halogens, alkyls, aryls) to modulate the electronic properties, lipophilicity, and steric profile of the molecule, which can significantly impact antimicrobial activity and selectivity.
The overall strategy is to use this compound as a template to generate a library of analogues and identify compounds with potent and selective antimicrobial activity.
Sources
Application Notes and Protocols: 1-Isothiazol-5-yl-ethanone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isothiazole Scaffold and the Synthetic Utility of 1-Isothiazol-5-yl-ethanone
The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms, which is a prominent structural motif in a wide array of biologically active compounds.[1] Its derivatives have garnered significant interest in medicinal and agricultural chemistry due to their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1] The inherent reactivity and structural features of the isothiazole nucleus make it a privileged scaffold in drug discovery.
This compound (CAS No. 3684-00-2) is a key building block that provides a direct entry point for the synthesis of a variety of more complex isothiazole derivatives. Its utility stems from the presence of a reactive ketone functional group and an adjacent methyl group, both of which can be readily functionalized to construct new carbon-carbon and carbon-heteroatom bonds. This guide provides detailed protocols and technical insights into the application of this compound in several synthetically valuable transformations.
Section 1: Synthesis of Isothiazole-Containing Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones (α,β-unsaturated ketones), which are important intermediates in the synthesis of flavonoids and other biologically active heterocyclic compounds.[2][3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[2] this compound serves as an excellent ketone partner in this reaction, leading to the formation of isothiazolyl chalcones.
Causality of Experimental Choices:
-
Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used as they are inexpensive and effective in deprotonating the α-carbon of the ketone to form the reactive enolate.[4][5]
-
Solvent: Ethanol is a common solvent as it can dissolve both the reactants and the base, and it is easily removed during work-up.[4]
-
Reaction Temperature: The reaction is typically carried out at room temperature to control the rate of reaction and minimize side products.
Detailed Protocol: Synthesis of (E)-1-(Isothiazol-5-yl)-3-(phenyl)prop-2-en-1-one
Workflow Diagram:
Caption: Workflow for the synthesis of an isothiazolyl chalcone.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 3684-00-2 | 127.16 | 10 |
| Benzaldehyde | 100-52-7 | 106.12 | 10 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 20 |
| Ethanol (95%) | 64-17-5 | 46.07 | 50 mL |
| Hydrochloric Acid (HCl, conc.) | 7647-01-0 | 36.46 | As needed |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.27 g (10 mmol) of this compound and 1.06 g (10 mmol) of benzaldehyde in 30 mL of 95% ethanol.
-
In a separate beaker, prepare a solution of 0.8 g (20 mmol) of sodium hydroxide in 20 mL of water.
-
Slowly add the sodium hydroxide solution to the ethanolic solution of the reactants with vigorous stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing 100 mL of crushed ice.
-
Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product is dried and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure (E)-1-(Isothiazol-5-yl)-3-(phenyl)prop-2-en-1-one.
Section 2: Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[6][7] This one-pot synthesis involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[8] this compound can be effectively employed as the ketone component to generate novel thiophenes bearing an isothiazole substituent. These 2-aminothiophene derivatives are valuable intermediates for the synthesis of various biologically active compounds.
Causality of Experimental Choices:
-
Base Catalyst: A secondary amine like morpholine or piperidine is often used as a catalyst. It facilitates both the initial Knoevenagel condensation and the subsequent cyclization with sulfur.[9]
-
Activated Nitrile: Malononitrile or ethyl cyanoacetate are commonly used as they possess an acidic methylene group that readily participates in the initial condensation.[8]
-
Elemental Sulfur: Finely powdered sulfur is used as the source of the sulfur atom in the thiophene ring.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a polar protic solvent like ethanol is typically used to facilitate the dissolution of reactants and intermediates.
Detailed Protocol: Synthesis of Ethyl 2-amino-4-(isothiazol-5-yl)-5-methylthiophene-3-carboxylate
Workflow Diagram:
Caption: Workflow for the Gewald synthesis of a 2-aminothiophene.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 3684-00-2 | 127.16 | 10 |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 | 10 |
| Sulfur (elemental) | 7704-34-9 | 32.07 | 10 |
| Morpholine | 110-91-8 | 87.12 | 5 |
| Ethanol | 64-17-5 | 46.07 | 40 mL |
Procedure:
-
To a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 1.27 g (10 mmol) of this compound, 1.13 g (10 mmol) of ethyl cyanoacetate, 0.32 g (10 mmol) of finely powdered elemental sulfur, and 40 mL of ethanol.
-
To this stirred suspension, add 0.44 g (5 mmol) of morpholine.
-
Heat the reaction mixture to reflux with continuous stirring for 3-5 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Section 3: Potential Applications in Drug Discovery and Agrochemicals
The derivatives synthesized from this compound are of significant interest due to the established biological activities of the isothiazole and thiophene scaffolds.
-
Antimicrobial and Antifungal Agents: Isothiazolinones, a class of compounds derived from isothiazoles, are widely used as biocides in various industrial applications.[10] The novel isothiazolyl chalcones and 2-aminothiophenes synthesized from this compound could be screened for their antimicrobial and antifungal properties.
-
Agrochemicals: Isothiazole derivatives have been patented for their use as fungicides in agriculture.[11] The compounds synthesized using the protocols described herein could be explored for their potential as novel crop protection agents.
-
Kinase Inhibitors and Anticancer Agents: The 2-aminothiophene scaffold is a common feature in many kinase inhibitors and other anticancer agents. The incorporation of the isothiazole moiety could lead to novel compounds with enhanced or unique biological activities.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed in these application notes for the Claisen-Schmidt condensation and the Gewald reaction provide robust and efficient methods for the construction of isothiazolyl chalcones and 2-aminothiophenes. These products serve as important intermediates for the development of new therapeutic agents and agrochemicals, highlighting the significant potential of this compound in modern organic synthesis and medicinal chemistry.
References
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Wikipedia.
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Harper College.
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[Synthesis, Biological Activity, and Computational Study of 1- OUCI.
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Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Isothiazolinone Preservatives
Abstract
Isothiazolinones are a class of heterocyclic sulfur compounds widely employed as biocides in numerous commercial products, including cosmetics, cleaning agents, and water-based paints, to prevent microbial degradation.[1][2][3][4] Key compounds such as Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), and Benzisothiazolinone (BIT) are effective at low concentrations. However, they are also known dermal sensitizers, which has led to strict regulatory limits on their use.[2][3][4][5] This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the simultaneous quantification of common isothiazolinones in diverse product matrices. The protocol details sample preparation, chromatographic conditions, and a self-validating system suitability framework to ensure data integrity and compliance.
Introduction and Scientific Principles
The primary function of isothiazolinones is to inhibit microbial growth by reacting with cellular nucleophiles, a mechanism that also underlies their potential to cause allergic contact dermatitis.[4] This reactivity and the need to enforce concentration limits—for instance, the European Union restricts CMIT/MIT mixtures to 0.0015% in rinse-off products—necessitate a sensitive and reliable analytical method for their quantification.[3]
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolving power, sensitivity, and adaptability to various sample types.[2] The method described herein is based on Reversed-Phase Chromatography (RPC) , a fundamental HPLC mode ideal for separating moderately polar to nonpolar analytes like isothiazolinones.
Causality of Method Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase.[6][7][8] The long, nonpolar alkyl chains of the C18 phase provide a hydrophobic environment. Isothiazolinones, being relatively nonpolar, partition between the mobile phase and the stationary phase based on their hydrophobicity. More hydrophobic compounds (like BIT) interact more strongly with the C18 phase and thus have longer retention times than more polar compounds (like MIT).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with a small amount of acid, like acetic or formic acid) and an organic modifier (typically methanol or acetonitrile) is employed.[6][7][9] Starting with a higher proportion of the aqueous phase allows for the retention and separation of the more polar isothiazolinones. Gradually increasing the concentration of the organic modifier decreases the polarity of the mobile phase, which then elutes the more strongly retained, hydrophobic compounds from the column. This gradient approach is crucial for separating a mixture of isothiazolinones with differing polarities within a reasonable analysis time.[7][8]
-
Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is used.[6][7] Isothiazolinones possess chromophores that absorb UV light. Detection is typically performed at wavelengths corresponding to the absorbance maxima of the target analytes to ensure maximum sensitivity. For MIT and CMIT, this is around 275 nm, while BIT has a maximum absorbance at higher wavelengths.[6][10] A DAD has the advantage of acquiring the entire UV spectrum for each peak, aiding in peak identification and purity assessment.[11]
Materials and Reagents
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and ultrapure water (18.2 MΩ·cm).
-
Reagents: Formic acid or Acetic acid (analytical grade).
-
Standards: Certified Reference Materials (CRMs) of Methylisothiazolinone (MIT), 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), and 1,2-Benzisothiazolin-3-one (BIT).
-
Equipment:
-
HPLC system with a quaternary gradient pump, autosampler, column oven, and DAD/UV detector.
-
Analytical balance.
-
Ultrasonic bath.
-
Centrifuge.
-
Syringe filters (0.22 or 0.45 µm, PTFE or nylon).
-
Volumetric flasks and pipettes (Class A).
-
Experimental Protocols
-
Stock Solutions (approx. 1000 µg/mL): Accurately weigh approximately 25 mg of each isothiazolinone CRM into separate 25 mL volumetric flasks. Dissolve and bring to volume with methanol. These solutions should be stored in the dark at 2-8 °C.
-
Intermediate Mixed Standard (approx. 50 µg/mL): Pipette appropriate volumes of each stock solution into a single volumetric flask and dilute with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate mixed standard with the initial mobile phase composition (e.g., 80:20 water:methanol). A typical concentration range would be 0.1 to 20 µg/mL.[7][12]
The goal of sample preparation is to extract the isothiazolinones from the product matrix and remove interfering substances.
-
Weighing: Accurately weigh approximately 1-5 g of the sample (e.g., cosmetic cream, liquid detergent) into a 50 mL centrifuge tube.[1][3]
-
Extraction: Add a known volume of extraction solvent (e.g., 20 mL of methanol or a methanol/water mixture).[7][13] Methanol is often chosen for its ability to efficiently solubilize the target analytes and precipitate some matrix components.[13]
-
Sonication: Place the tube in an ultrasonic bath for 15-20 minutes to ensure complete extraction of the analytes from the sample matrix.[6][12]
-
Centrifugation: Centrifuge the sample at 6000 rpm for 10 minutes to pellet insoluble matter.[1]
-
Filtration: Carefully draw the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[3] This step is critical to prevent particulates from damaging the HPLC column and system.
The following table summarizes a typical set of starting conditions for the analysis. These may require optimization depending on the specific analytes and matrix.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Methanol |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20% to 90% B; 15-18 min: 90% B; 18.1-22 min: 20% B |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 30 °C[6][8] |
| Injection Volume | 10 µL[12] |
| Detection | DAD at 275 nm (for MIT/CMIT) and 318 nm (for BIT)[6] |
Data Analysis and Quantification
Quantification is performed using an external standard method.[6]
-
Calibration Curve: Inject the prepared calibration standards and integrate the peak area for each analyte.
-
Linearity: Plot the peak area versus the concentration for each isothiazolinone. The resulting calibration curve should exhibit excellent linearity, with a coefficient of determination (R²) of ≥0.999.[6][7]
-
Sample Quantification: Inject the prepared sample solutions. Using the regression equation from the calibration curve, calculate the concentration of each isothiazolinone in the sample. Account for the initial sample weight and dilution factors to report the final concentration in µg/g or ppm.
System Suitability and Method Validation (A Self-Validating System)
To ensure the trustworthiness of the results, a System Suitability Test (SST) must be performed before and during any analytical run.[14][15] This verifies that the chromatographic system is performing adequately for the intended analysis.[16]
Protocol: A mid-level calibration standard is typically used as the system suitability sample. Five or six replicate injections are performed.
System Suitability Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Repeatability (RSD) | Measures the precision of the system.[17] | RSD of peak areas ≤ 2.0%[18] |
| Tailing Factor (T) | Measures peak symmetry. Asymmetrical peaks can indicate column degradation or activity. | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | Measures column efficiency and separation power.[14] | N > 2000 |
| Resolution (Rs) | Measures the degree of separation between two adjacent peaks.[14] | Rs > 2.0 between critical peak pairs |
The method's performance should be characterized by validation parameters such as accuracy (typically assessed by spike recovery studies with results between 90-110%) and precision (repeatability and intermediate precision).[6][7][12] The limits of detection (LOD) and quantification (LOQ) should be established to define the sensitivity of the method.[7]
Visualizations
Caption: Overall workflow for isothiazolinone quantification.
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LC-MS Analysis of 1-Isothiazol-5-yl-ethanone Reaction Products: A Protocol for Identification and Characterization
An Application Note for Drug Development Professionals
Abstract
1-Isothiazol-5-yl-ethanone is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The characterization of its reaction mixtures is a critical step in drug development, ensuring product purity, identifying potential impurities, and optimizing synthesis pathways. This application note presents a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the detailed analysis of reaction products originating from this compound. We delve into the rationale behind method development choices, from sample preparation to chromatographic separation and mass spectrometric detection, providing a robust framework for researchers and drug development professionals.
Introduction: The Analytical Imperative
The isothiazole nucleus is a key structural motif in a variety of biologically active compounds, including antimicrobial and anti-inflammatory agents.[1][2] this compound (Molecular Formula: C₅H₅NOS, MW: 127.16 g/mol [3]) serves as a versatile precursor in the synthesis of these complex molecules. Monitoring the outcomes of reactions involving this ketone is fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies require stringent control and characterization of any impurities that may arise during synthesis.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[6][7] It enables the simultaneous separation, identification, and potential quantification of the target molecule, unreacted starting materials, intermediates, and unknown byproducts within a complex reaction matrix.
This guide provides a field-proven methodology, emphasizing not just the "how" but the "why" of each procedural step, to empower scientists to adapt and troubleshoot their analytical workflows effectively.
The Challenge: Analyzing Polar Heterocycles
Nitrogen-containing heterocyclic compounds, such as isothiazole derivatives, are often polar. This polarity presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC), where these compounds may exhibit poor retention on standard C18 columns, leading to co-elution with the solvent front and matrix interferences.[8][9] To overcome this, specialized chromatographic strategies are necessary. Mixed-mode liquid chromatography (MMLC), which combines reversed-phase and ion-exchange characteristics, or Hydrophilic Interaction Liquid Chromatography (HILIC) are often more suitable for retaining and separating such polar analytes.[8][10]
Hypothetical Reaction Pathway: A Case Study
To illustrate the application of this protocol, we will consider a common ketone reaction: a Claisen-Schmidt condensation of this compound with an aromatic aldehyde (e.g., 4-methoxybenzaldehyde). This reaction is expected to yield a chalcone-like product, a common intermediate in pharmaceutical synthesis. The analysis will aim to identify the starting materials, the main product, and potential impurities.
Figure 1: Hypothetical reaction of this compound.
Experimental Protocols
Sample Preparation: Ensuring Analytical Integrity
The goal of sample preparation is to prepare a sample that is free of particulates and compatible with the LC-MS system, while accurately reflecting the composition of the reaction mixture.[6][11]
Protocol 1: Direct "Dilute-and-Shoot" Method
This method is ideal for initial screening and for relatively clean reaction mixtures.
-
Quench the Reaction: At the desired time point, take a 100 µL aliquot of the reaction mixture. Quench it by adding it to 900 µL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. This immediately stops the reaction and prepares it for analysis.
-
Vortex: Mix the sample thoroughly for 30 seconds.
-
Centrifuge (Optional but Recommended): Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated salts or minor insoluble components.
-
Filter: Transfer the supernatant into an autosampler vial through a 0.22 µm hydrophilic PTFE syringe filter. Filtration of all samples and mobile phases is critical to prevent system clogs and extend column life.[11]
-
Analyze: The sample is now ready for LC-MS injection. The initial dilution factor is 1:10. Further dilution may be necessary depending on the concentration of the reactants.
Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices
When the reaction matrix contains significant amounts of non-volatile salts, catalysts, or other interfering components, an SPE cleanup is recommended to protect the instrument and improve data quality.[6]
-
Condition the Cartridge: Select a reversed-phase SPE cartridge (e.g., C18). Condition it by passing 1 mL of methanol followed by 1 mL of water through the sorbent.[6]
-
Load the Sample: Dilute a 100 µL aliquot of the reaction mixture with 900 µL of water. Load this diluted sample onto the conditioned cartridge. The analytes of interest will be retained on the solid phase.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove highly polar impurities like salts, while retaining the analytes.[6]
-
Elute: Elute the target analytes from the cartridge using 1 mL of methanol into a clean collection tube.[6]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen.[12] Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid). This pre-concentrates the sample and ensures it is dissolved in a solvent compatible with the LC system.[12][13]
-
Filter and Analyze: Filter the reconstituted sample as described in Protocol 1.
LC-MS/MS Method Parameters
The choice of chromatographic conditions is paramount for achieving a successful separation of polar heterocyclic compounds.
Rationale for Column Selection:
-
Reversed-Phase (C18): A good starting point for general method development. It separates compounds primarily based on hydrophobicity.
-
Mixed-Mode/HILIC: Recommended for this application. A column with both reversed-phase and ion-exchange capabilities (mixed-mode) or a HILIC column can provide superior retention and selectivity for the polar isothiazole ring and its derivatives.[8][10] We will proceed with a mixed-mode column for this protocol.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system | UHPLC systems offer higher resolution and faster analysis times. |
| Column | Mixed-Mode C18/Cation Exchange (e.g., Acclaim Trinity P1, 3 µm, 2.1 x 100 mm) | Provides dual retention mechanisms (hydrophobic and electrostatic) for enhanced separation of polar, ionizable compounds like isothiazoles.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase. Formic acid is a volatile modifier that aids in protonation for positive ion mode ESI-MS.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. Acetonitrile provides good elution strength and is MS-compatible. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-22 min: 5% B | A shallow initial gradient helps retain and resolve very polar compounds, while the ramp to high organic content elutes more hydrophobic products. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2-5 µL | A small injection volume prevents column overloading and peak distortion. |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer | High-resolution mass spectrometers (HRMS) provide accurate mass measurements crucial for formula determination of unknown products and impurities.[7] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is well-suited for polar, ionizable molecules. The nitrogen atom in the isothiazole ring is readily protonated, making positive mode the logical choice.[9] |
| Scan Mode | Data-Dependent Acquisition (DDA): Full MS1 Scan (m/z 100-1000) followed by MS/MS scans on the top 3-5 most intense ions. | DDA allows for untargeted screening, providing accurate mass data for all components (MS1) and fragmentation data for structural confirmation of the most abundant species (MS/MS) in a single run. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temperature | 120 °C | Assists in desolvation of the ESI droplets. |
| Desolvation Gas Temp. | 350 °C | Higher temperature gas aids in efficient solvent evaporation. |
| Collision Energy (CID) | Ramped 10-40 eV | A collision energy ramp ensures that a wide range of fragment ions are produced for comprehensive structural analysis. |
Data Analysis Workflow
A systematic approach to data analysis is crucial for extracting meaningful information from the complex datasets generated.
Figure 2: A systematic workflow for LC-MS data analysis.
Identification of Key Components
-
Extract Ion Chromatograms (EICs): From the full scan data, extract the EICs for the protonated masses ([M+H]⁺) of the starting materials and the expected product (e.g., m/z 128.02, 137.06, and 246.06 from Figure 1). The presence of a peak at the expected m/z and a specific retention time provides initial evidence.
-
Formula Confirmation: Utilize the high-resolution accurate mass data to confirm the elemental formula of each component. The measured mass should be within 5 ppm of the theoretical mass.
Structural Elucidation via MS/MS
The fragmentation pattern observed in the MS/MS spectrum serves as a fingerprint for a molecule's structure.
-
Ketone Fragmentation: For ethanone derivatives, a characteristic loss of the acetyl group or cleavage alpha to the carbonyl is common.[15]
-
Isothiazole Ring Fragmentation: The isothiazole ring can undergo characteristic fragmentation, such as the loss of N₂, although fragmentation pathways can be complex and dependent on the overall structure.[16][17] Comparing the fragmentation of the starting material and the product can reveal which parts of the molecule have been modified. For instance, fragments unique to the 4-methoxyphenyl group should appear in the product's MS/MS spectrum but not in the starting ketone's spectrum.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the LC-MS analysis of reaction products from this compound. By employing a mixed-mode chromatographic separation coupled with high-resolution mass spectrometry, researchers can effectively separate, identify, and characterize the main products and critical process-related impurities. The emphasis on understanding the rationale behind methodological choices—from sample preparation to data analysis—equips scientists with the necessary expertise to develop and validate robust analytical methods essential for modern drug development and manufacturing. This approach ensures high data quality, facilitates process optimization, and supports regulatory compliance.
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- Top Tips for LC-MS Sample Prepar
- Validation of Impurity Methods, Part I.
- Preparing Samples for LC-MS/MS Analysis.
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
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- The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals.Eurofins.
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- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.Spectroscopy Europe.
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- Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.MDPI.
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- This compound, CAS 3684-00-2.Santa Cruz Biotechnology.
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Application Notes and Protocols for the Evaluation of In Vitro Anticancer Activity of Thiazole Compounds
Introduction: The Prominence of Thiazole Scaffolds in Oncology Research
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural features allow for diverse substitutions, leading to compounds with a wide spectrum of pharmacological activities.[1][2][3] In the realm of oncology, thiazole derivatives have emerged as a particularly promising class of compounds, with several demonstrating potent anticancer effects in preclinical studies and some, like Dasatinib and Ixazomib, gaining approval for clinical use.[1] These compounds exert their anticancer effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of key signaling pathways and enzymes essential for tumor growth and survival.[4][5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and step-by-step protocols for the in vitro evaluation of the anticancer activity of novel thiazole compounds. The methodologies described herein are foundational for initial screening, lead optimization, and mechanistic elucidation of these promising therapeutic agents.
Part 1: Initial Screening for Cytotoxicity: Gauging the Antiproliferative Potential
The first critical step in evaluating a potential anticancer compound is to determine its ability to inhibit the growth of cancer cells. This is typically achieved through cytotoxicity or cell viability assays. The choice of assay can depend on the specific research question, the cell type, and the compound's properties. Here, we detail two robust and widely used colorimetric assays: the MTT and SRB assays.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and proliferation.[7][8] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active (living) cells.[7][9] The intensity of the purple color is directly proportional to the number of viable cells.[7]
Causality Behind Experimental Choices:
-
Why use a metabolic assay? A reduction in metabolic activity is often one of the earliest indicators of cellular stress and cytotoxicity induced by a test compound.
-
Why serum-free media during MTT incubation? Serum components can interfere with the assay, and phenol red in the medium can affect the absorbance readings. Using serum-free and phenol red-free medium during the MTT incubation step minimizes background noise and improves accuracy.[10]
-
Why a solubilization step? The formazan crystals are insoluble in aqueous solutions. A solubilizing agent, such as DMSO or isopropanol, is necessary to dissolve the crystals before measuring the absorbance.[9][11]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the thiazole compound in complete culture medium. It is advisable to perform a wide range of concentrations for the initial screening (e.g., 0.1 to 100 µM).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO, at the same final concentration) and an untreated control (cells in fresh medium only).[10][11]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Presentation and Analysis:
The results are typically expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is a key parameter determined from the dose-response curve.[11]
| Parameter | Description | Unit |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of control cells) x 100 | % |
| IC50 | Concentration of the compound that inhibits 50% of cell growth | µM or nM |
Workflow for Cytotoxicity Screening of Thiazole Compounds
Caption: General workflow for in vitro cytotoxicity screening.
The Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content
The SRB assay is another widely used method for determining cytotoxicity.[13][14] Unlike the MTT assay, which measures metabolic activity, the SRB assay is based on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[14][15][16] The amount of bound dye is proportional to the total cellular protein content, which reflects the cell number.[13][15]
Causality Behind Experimental Choices:
-
Why use a protein-based assay? This method is less susceptible to interference from compounds that may affect mitochondrial function without being directly cytotoxic. It provides a direct measure of cell mass.
-
Why fix the cells with TCA? Trichloroacetic acid (TCA) fixes the cells and precipitates proteins, allowing for the subsequent staining with SRB.[14][15]
-
Why wash with acetic acid? Washing with 1% acetic acid removes unbound SRB dye, reducing background and ensuring that the measured absorbance is only from the dye bound to cellular proteins.[15][17]
Experimental Protocol: SRB Assay
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Cell Fixation:
-
After the compound treatment period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for at least 1 hour.[15]
-
-
Staining:
-
Remove the supernatant and wash the plates five times with slow-running tap water.
-
Allow the plates to air-dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.[15]
-
-
Washing:
-
Dye Solubilization and Absorbance Measurement:
Data Presentation and Analysis: The data analysis is similar to the MTT assay, with results presented as percentage of cell growth inhibition and the determination of the IC50 value.
Part 2: Delving Deeper: Mechanistic Assays
Once a thiazole compound has demonstrated significant cytotoxic activity, the next crucial step is to elucidate its mechanism of action. Understanding how a compound kills cancer cells is vital for its further development as a therapeutic agent. Common mechanisms for thiazole compounds include the induction of apoptosis and cell cycle arrest.[11][18]
Apoptosis Assays: Uncovering Programmed Cell Death
Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.[19] Several methods can be employed to detect and quantify apoptosis.
Principle: This is a widely used and robust method for detecting apoptosis.[20] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost.[20] Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[18][20]
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase.
-
Treat the cells with the thiazole compound at its IC50 concentration (and other relevant concentrations) for a specified time (e.g., 24 or 48 hours).[11]
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the floating cells.[20]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[20]
-
Include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Data Presentation: The data is typically presented as a dot plot, with the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) summarized in a table.
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left | Negative | Negative | Viable |
| Lower Right | Positive | Negative | Early Apoptotic |
| Upper Right | Positive | Positive | Late Apoptotic/Necrotic |
| Upper Left | Negative | Positive | Necrotic |
Apoptosis Detection via Annexin V/PI Staining
Caption: Principle of apoptosis detection using Annexin V and PI.
Principle: Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic cascade.[21] Key markers of apoptosis that can be assessed by western blot include:
-
Caspases: These are the executioners of apoptosis. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) involves their cleavage from inactive pro-caspases into active subunits. Detecting these cleaved fragments is a hallmark of apoptosis.[22][23]
-
PARP-1: Poly (ADP-ribose) polymerase-1 is a substrate for activated caspase-3. Its cleavage into an 89 kDa fragment is a classic indicator of apoptosis.[21]
-
Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of pro- to anti-apoptotic proteins is critical in determining a cell's fate. Treatment with an anticancer agent can shift this ratio in favor of apoptosis.[21][23]
Experimental Protocol: Western Blotting
-
Cell Lysis and Protein Quantification:
-
Treat cells with the thiazole compound as described previously.
-
Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[21]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[21]
-
Data Interpretation: An increase in the levels of cleaved caspases and cleaved PARP, and a shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state, are indicative of apoptosis induction by the thiazole compound.
Cell Cycle Analysis by Flow Cytometry
Principle: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[24] Disruption of cell cycle control is a hallmark of cancer. Many anticancer agents, including thiazole derivatives, can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.[18] Flow cytometry can be used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[24][25][26][27] A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used for this purpose.[25][27]
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Treat cells with the thiazole compound as described for the apoptosis assays.
-
Cell Fixation:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[27]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[28]
-
Data Interpretation: An accumulation of cells in a particular phase of the cell cycle (e.g., an increase in the G2/M peak) compared to the control suggests that the thiazole compound induces cell cycle arrest at that checkpoint.
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the in vitro evaluation of the anticancer activity of thiazole compounds. By systematically assessing cytotoxicity and elucidating the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest, researchers can effectively identify and characterize promising new therapeutic candidates. The integration of these well-established assays into the drug discovery pipeline is essential for advancing the development of novel and effective thiazole-based cancer therapies.
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PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]
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Semantic Scholar. (n.d.). Thiazole in the targeted anticancer drug discovery. Retrieved from [Link]
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
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PubMed. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. Retrieved from [Link]
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NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
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National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
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Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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ACS Omega. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
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Semantic Scholar. (n.d.). Thiazole-containing compounds as therapeutic targets for cancer therapy. Retrieved from [Link]
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ACS Omega. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Retrieved from [Link]
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PubMed Central. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro anticancer MTT assay of the tested compounds against four human cancer cell lines a,b. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Retrieved from [Link]
-
Research Square. (n.d.). A Apoptosis effect on human HT‐1080 cell lines induced by compounds 2 b.... Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
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PubMed. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
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SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
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National Institutes of Health. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]
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Application Note: A Comprehensive Protocol for Evaluating Enzyme Inhibition by Isothiazole Derivatives
Introduction: The Significance of Isothiazole Derivatives as Enzyme Inhibitors
Isothiazole and its derivatives represent a class of heterocyclic compounds with significant and diverse biological activities. In drug development, they have emerged as a privileged scaffold for designing potent enzyme inhibitors targeting a range of diseases. Their mechanism of action often involves the electrophilic sulfur atom of the isothiazole ring, which can react with nucleophilic residues in the active site of enzymes, leading to inhibition.[1] This reactivity, particularly towards cysteine residues, makes isothiazole derivatives particularly effective as covalent inhibitors, a class of inhibitors that form a stable, long-lasting bond with their target enzyme.[2][3] The permanent nature of this inhibition can offer therapeutic advantages, including prolonged duration of action.[4]
This application note provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to rigorously evaluate the inhibitory activity of isothiazole derivatives against a target enzyme. The protocols herein are designed as a self-validating system, guiding the user from initial screening and potency determination to a detailed characterization of the mechanism of inhibition, with a special focus on the covalent nature of the interaction.
Part 1: Understanding the Covalent Inhibition Mechanism of Isothiazole Derivatives
The inhibitory activity of many isothiazole derivatives stems from their ability to act as electrophiles, targeting nucleophilic amino acid residues within the enzyme's active site.[1] The most common target is the thiol group of cysteine, a potent nucleophile at physiological pH.[5] The reaction proceeds through a nucleophilic attack by the cysteine thiol on the electron-deficient sulfur atom of the isothiazole ring. This leads to the cleavage of the N-S bond and the formation of a disulfide adduct between the inhibitor and the enzyme, effectively inactivating it.[1]
Data Analysis: IC50 Determination
The initial reaction rates (velocity) are calculated from the linear portion of the kinetic reads. The percentage of inhibition for each inhibitor concentration is then calculated using the following formula:
% Inhibition = [1 - (Velocity with Inhibitor / Velocity without Inhibitor)] x 100
The IC50 value is determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. [6][7][8] Table 1: Example Data for IC50 Determination
| Inhibitor Conc. (µM) | log[Inhibitor] | % Inhibition |
| 0.01 | -2.00 | 5.2 |
| 0.1 | -1.00 | 15.8 |
| 1 | 0.00 | 48.9 |
| 10 | 1.00 | 85.3 |
| 100 | 2.00 | 98.1 |
Software such as GraphPad Prism or open-source packages in R can be used for this analysis. [9][10]
Part 3: Elucidating the Mechanism of Inhibition
Once the potency of the isothiazole derivative is established, the next critical step is to determine its mechanism of inhibition. This is achieved through steady-state kinetic experiments where the reaction velocity is measured at various concentrations of both the substrate and the inhibitor. [11]The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate concentration]) to distinguish between different modes of reversible inhibition. [12][13][14]
Protocol 2: Steady-State Kinetics for Mechanism Determination
-
Experimental Setup: Design a matrix of experiments with varying concentrations of the substrate and at least three different fixed concentrations of the isothiazole inhibitor (including a zero-inhibitor control).
-
Assay Performance: For each condition, perform the enzyme assay as described in Protocol 1, ensuring to measure the initial reaction rates.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity against the substrate concentration to generate Michaelis-Menten curves.
-
Construct a Lineweaver-Burk plot by plotting 1/velocity versus 1/[substrate concentration] for each inhibitor concentration.
-
Interpreting Lineweaver-Burk Plots
The pattern of the lines on the Lineweaver-Burk plot reveals the mechanism of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged. [11]* Non-competitive Inhibition: Lines intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged. [13]* Uncompetitive Inhibition: Lines are parallel. Both apparent Vmax and Km decrease with increasing inhibitor concentration. [14]
Part 4: Characterizing Irreversible Inhibition
Given the propensity of isothiazole derivatives to act as covalent inhibitors, it is essential to characterize the kinetics of this irreversible interaction. [15]The potency of an irreversible inhibitor is best described by two parameters: the initial binding affinity (Ki) and the maximal rate of inactivation (kinact). [16][17]The overall efficiency of the irreversible inhibitor is given by the second-order rate constant, kinact/Ki. [16]
Protocol 3: Determination of kinact and Ki
This protocol involves measuring the rate of enzyme inactivation at different concentrations of the inhibitor.
-
Experimental Setup: Set up a series of reactions, each with a fixed concentration of the enzyme and varying concentrations of the isothiazole inhibitor.
-
Time-course Measurement: At various time points after the addition of the inhibitor, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of the substrate to initiate the reaction. The residual enzyme activity is then measured.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
If the plot is hyperbolic, fit the data to the following equation to determine kinact and Ki: kobs = kinact * [I] / (Ki + [I])
-
If the plot is linear, the slope of the line represents the apparent second-order rate constant, kinact/Ki. [18]
-
Conclusion and Best Practices
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of isothiazole derivatives as enzyme inhibitors. It is imperative to adhere to best practices for reporting enzymology data, such as those outlined by the STRENDA consortium, to ensure the reproducibility and comparability of results. [19][20]This includes a thorough description of the experimental conditions, the purity of the enzyme, and the methods used for data analysis. [21]By following these guidelines, researchers can confidently characterize the inhibitory properties of novel isothiazole compounds, paving the way for their further development as potential therapeutic agents.
References
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KinTek Explorer: Enzyme Kinetics Data Fitting Software. KinTek Corporation. [Link]
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Software for enzyme kinetics data analysis? ResearchGate. [Link]
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Enzyme kinetics statistics software: VisualEnzymics by Softzymics. Softzymics, Inc. [Link]
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Enzyme Kinetics Software | KinTek Explorer. KinTek Corporation. [Link]
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How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025-08-20). [Link]
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Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH. [Link]
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Chemical reactivity of some isothiazolone biocides. PubMed. [Link]
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An online tool for analyzing enzyme initial rate data and teaching enzyme kinetics. PubMed. [Link]
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NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PubMed Central. [Link]
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Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023-11-28). [Link]
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Lineweaver–Burk plot. Wikipedia. [Link]
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Electrochemical oxidation of isothiazolinone biocides and their interaction with cysteine. [Link]
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Lineweaver–Burk Plot. Microbe Notes. (2022-05-30). [Link]
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Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. (2025-12-31). [Link]
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How to calculate Kinact and Kobs for irreversible enzyme inhibition? ResearchGate. (2019-12-25). [Link]
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The Mechanism of Action of Isothiazolone Biocides. ResearchGate. [Link]
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Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]
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Isothiazolones; Thiol-reactive inhibitors of cysteine protease cathepsin B and histone acetyltransferase PCAF. ResearchGate. (2025-08-06). [Link]
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Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. (2025-08-22). [Link]
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IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. (2025-06-03). [Link]
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Determination of kinact / Ki for EGFR Irreversible Inhibitors Using Competition Binding Studies. Slideshare. [Link]
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF. ResearchGate. [Link]
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Nonlinear Regression Analysis: Significance and symbolism. (2025-07-31). [Link]
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Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline. [Link]
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A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. (2024-11-01). [Link]
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Analysis of kinetic data for irreversible enzyme inhibition. PMC - NIH. [Link]
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Demystifying Functional Parameters for Irreversible Enzyme Inhibitors | Journal of Medicinal Chemistry. ACS Publications. (2024-08-08). [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). [Link]
-
Guidelines. Beilstein-Institut. [Link]
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Enzyme assay. Wikipedia. [Link]
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11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. (2025-12-11). [Link]
-
Standards for Reporting Enzyme Data: The STRENDA Consortium: What it aims to do and why it should be helpful. ResearchGate. (2025-08-06). [Link]
-
Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. (2025-01-07). [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. [Link]
-
Standards for Reporting Enzymology Data. Wikipedia. [Link]
-
Standards for Reporting Enzymology Data Guidelines | BiŌkeanós. [Link]
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Application Notes and Protocols for the Formulation of Isothiazole-Based Agrochemicals
Introduction: The Role and Formulation of Isothiazole-Based Agrochemicals
Isothiazole and its derivatives are a critical class of heterocyclic compounds in the agrochemical industry, prized for their broad-spectrum biological activity.[1][2][3] These compounds are instrumental in developing fungicides, insecticides, and herbicides, demonstrating high efficacy at low application rates.[3][4] A notable isothiazole derivative, Isotianil, for instance, is recognized for its ability to induce systemic acquired resistance (SAR) in plants, offering a unique mode of action against pathogens like rice blast.[5] The core challenge and opportunity for researchers and formulation scientists lie in developing stable, effective, and user-friendly formulations that maximize the biological potential of these active ingredients (AIs).
This guide provides an in-depth exploration of the formulation of isothiazole-based compounds for agrochemical use. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to develop robust and efficacious formulations. We will delve into the intricacies of three common formulation types: Suspension Concentrates (SC), Emulsifiable Concentrates (EC), and Water Dispersible Granules (WG), providing detailed methodologies and the scientific rationale behind the selection of formulation components and processes.
Mechanism of Action: The Foundation of Isothiazole Efficacy
The biocidal activity of many isothiazolinones, a subset of isothiazoles, stems from their ability to rapidly inhibit critical physiological functions in microbes.[6] This is achieved through a two-step mechanism that begins with the inhibition of growth and metabolism, followed by irreversible cell damage leading to a loss of viability.[6] The primary targets are dehydrogenase enzymes, and the interaction results in the destruction of protein thiols and the production of free radicals.[6] This multi-target action is a key reason for the broad-spectrum activity of isothiazolones and the lower likelihood of resistance development.[6] Some isothiazole derivatives, like Isotianil, also exhibit a unique mode of action by inducing SAR in plants, effectively activating the plant's own defense mechanisms against pathogens.[5]
Understanding this mechanism is paramount for formulation scientists. The formulation must not only preserve the chemical integrity of the isothiazole ring but also facilitate its delivery to the target site in a bioavailable form. The choice of co-formulants, such as surfactants and solvents, can significantly influence the efficacy of the active ingredient.[6][7]
Formulation Strategies for Isothiazole-Based Agrochemicals
The selection of a formulation type is dictated by the physicochemical properties of the active ingredient, the intended application, and regulatory considerations. For isothiazole-based compounds, which are often solids with low water solubility, SC and WG formulations are common choices.[8][9] For liquid or soluble isothiazole derivatives, EC formulations can be suitable.[10][11]
Suspension Concentrates (SC): A Stable Dispersion of Solids in Liquid
Suspension concentrates are formulations where a solid active ingredient is dispersed in a liquid, typically water.[8] This formulation type is advantageous as it avoids the use of organic solvents and minimizes dust exposure for the user.[12]
A stable SC formulation is a finely tuned system of multiple components, each serving a specific purpose to prevent physical and chemical degradation.[13]
| Component | Function | Rationale for Isothiazole Formulations | Typical Concentration Range (% w/w) |
| Active Ingredient (e.g., Isotianil) | Provides biological efficacy | Must be a solid with low water solubility and a melting point above 50°C to allow for wet grinding.[13] | 10 - 50 |
| Wetting Agent | Reduces the surface tension between the solid AI and the liquid medium, facilitating initial dispersion.[14] | Crucial during the milling process to prevent agglomeration of freshly generated non-polar surfaces of the AI particles.[8] | 1 - 3 |
| Dispersing Agent | Adsorbs onto the surface of AI particles, preventing them from re-agglomerating through steric or electrostatic repulsion.[14] | Essential for long-term stability and preventing sedimentation. Polymeric surfactants are often effective.[8] | 2 - 5 |
| Antifreeze Agent | Prevents the formulation from freezing at low temperatures. | Propylene glycol is a common choice, ensuring the formulation remains stable and pourable in various climates.[13] | 5 - 10 |
| Thickener (Rheology Modifier) | Creates a structured network within the liquid phase to suspend the AI particles and prevent settling.[15] | Xanthan gum is widely used to provide high viscosity at rest and shear-thinning properties for easy pouring and spraying.[15] | 0.1 - 0.5 |
| Antifoaming Agent | Prevents the formation of foam during manufacturing and application. | Silicone-based antifoams are effective at low concentrations.[13] | 0.1 - 0.5 |
| Biocide/Preservative | Protects the formulation from microbial degradation. | Given the nature of the active ingredient, this may sometimes be omitted, but is good practice for water-based formulations.[14] | 0.1 - 0.2 |
| Water (Deionized) | Continuous phase (carrier) | The primary medium for the dispersion. | q.s. to 100% |
This protocol provides a step-by-step methodology for preparing a laboratory-scale batch of a 20% Isotianil SC formulation.
Materials:
-
Isotianil technical grade (purity >95%)
-
Wetting agent (e.g., Sodium dodecylbenzenesulfonate)
-
Dispersing agent (e.g., Polymeric surfactant like a styrene acrylic copolymer)
-
Propylene glycol
-
Xanthan gum
-
Silicone-based antifoam
-
Preservative (e.g., 1,2-benzisothiazolin-3-one)
-
Deionized water
-
High-shear mixer
-
Bead mill with ceramic beads (0.5-1.0 mm)
-
Laboratory balance
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of the Aqueous Phase: In a beaker, combine the required amount of deionized water, propylene glycol, and the preservative. Stir until a homogenous solution is formed.
-
Addition of Surfactants: While stirring, add the wetting agent and the dispersing agent to the aqueous phase. Continue stirring until they are fully dissolved.
-
Preparation of the Mill Base: Slowly add the Isotianil technical powder to the stirred aqueous phase. A high-shear mixer can be used to create a pre-mix or slurry. Add a few drops of the antifoaming agent.
-
Wet Milling: Transfer the pre-mix to a bead mill. Mill the suspension until the desired particle size is achieved (typically D90 < 10 µm). Monitor the particle size distribution periodically during milling.
-
Preparation of the Thickener Gel: In a separate beaker, slowly add the xanthan gum to a small amount of water while stirring vigorously to avoid the formation of lumps. Allow the gel to hydrate completely.
-
Final Formulation: Once the desired particle size is reached, transfer the milled suspension to a mixing vessel. While stirring gently, slowly add the pre-hydrated xanthan gum gel to the suspension. Continue stirring until the formulation is homogeneous.
-
Quality Control: Perform the necessary quality control tests as outlined in the "Physicochemical Characterization and Quality Control" section below.
Caption: Workflow for Suspension Concentrate (SC) Formulation.
Emulsifiable Concentrates (EC): A Liquid Formulation for Soluble Actives
Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a water-immiscible solvent, along with an emulsifier.[11] When diluted with water, they form a stable oil-in-water emulsion.[11] This formulation type is suitable for isothiazole derivatives that are liquid or have good solubility in organic solvents.
The stability and performance of an EC formulation depend on the careful selection of the solvent and emulsifier system.[16]
| Component | Function | Rationale for Isothiazole Formulations | Typical Concentration Range (% w/w) |
| Active Ingredient (e.g., Octhilinone) | Provides biological efficacy | Must be soluble in the chosen solvent system. | 10 - 50 |
| Solvent | Dissolves the active ingredient and forms the oil phase of the emulsion. | Aromatic solvents or vegetable oil-based solvents are common. The choice depends on the solubility of the AI and regulatory restrictions. | 30 - 70 |
| Emulsifier System | Stabilizes the oil droplets in the water upon dilution.[2] | A blend of anionic and non-ionic surfactants is often used to achieve a stable emulsion over a range of water hardness.[16] | 5 - 15 |
| Stabilizer (Optional) | Prevents degradation of the active ingredient. | May be necessary depending on the chemical stability of the specific isothiazole compound. | 0.1 - 1 |
This protocol outlines the preparation of a laboratory-scale batch of a 10% Octhilinone EC formulation.
Materials:
-
Octhilinone technical grade (purity >95%)
-
Aromatic solvent (e.g., Solvesso™ 150 or a similar high-boiling point aromatic naphtha)
-
Emulsifier blend (e.g., a mixture of calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)
-
Laboratory balance
-
Beakers and magnetic stirrer
Procedure:
-
Dissolution of Active Ingredient: In a beaker, weigh the required amount of the aromatic solvent. While stirring, slowly add the Octhilinone technical to the solvent. Continue stirring until the active ingredient is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.
-
Addition of Emulsifier: To the solution of the active ingredient, add the pre-blended emulsifier system.
-
Homogenization: Continue stirring until a clear, homogeneous solution is obtained.
-
Quality Control: Perform the necessary quality control tests, particularly the emulsion stability test, as described in the "Physicochemical Characterization and Quality Control" section.
Caption: Workflow for Emulsifiable Concentrate (EC) Formulation.
Water Dispersible Granules (WG): A Solid, Dust-Free Alternative
Water dispersible granules are a solid formulation that disperses in water to form a suspension.[9] They offer the advantages of being non-dusty, easy to handle and measure, and having good storage stability.[9]
The performance of a WG formulation is highly dependent on the choice of binders and disintegrants.[17]
| Component | Function | Rationale for Isothiazole Formulations | Typical Concentration Range (% w/w) |
| Active Ingredient (e.g., Probenazole) | Provides biological efficacy | Must be a solid with a high melting point to withstand the granulation process. | 50 - 80 |
| Wetting Agent | Facilitates the initial wetting of the granules when added to water. | Important for rapid disintegration of the granules. | 1 - 3 |
| Dispersing Agent | Prevents the agglomeration of the AI particles in the spray tank.[9] | Ensures a stable and uniform suspension for application. | 5 - 10 |
| Binder | Holds the granule together. | The choice of binder affects the hardness and dispersibility of the granules. | 2 - 5 |
| Disintegrant | Helps the granule to break apart quickly in water. | Essential for rapid release of the active ingredient. | 1 - 5 |
| Filler/Carrier | Provides bulk to the formulation. | Inert materials like kaolin or silica are commonly used. | q.s. to 100% |
This protocol describes the preparation of a laboratory-scale batch of a 70% Probenazole WG formulation using extrusion granulation. A patent for a similar formulation provides a basis for this example.[17][18]
Materials:
-
Probenazole technical grade (purity >95%)
-
Wetting agent (e.g., Sodium N-methyl-N-oleoyl taurate)
-
Dispersing agent (e.g., Sodium lignosulfonate)
-
Binder (e.g., Polyvinylpyrrolidone)
-
Disintegrant (e.g., Cross-linked polyvinylpyrrolidone)
-
Filler (e.g., Kaolin)
-
Deionized water
-
Air-jet mill
-
Mixer/kneader
-
Extruder with a screen of desired granule diameter
-
Fluid bed dryer
Procedure:
-
Dry Milling and Blending: The Probenazole technical, wetting agent, dispersing agent, binder, disintegrant, and filler are accurately weighed and blended together. The blend is then milled using an air-jet mill to achieve a fine particle size.
-
Wet Massing/Kneading: The milled powder blend is transferred to a mixer/kneader. A controlled amount of deionized water is slowly added while mixing to form a dough-like mass with the correct consistency for extrusion.
-
Extrusion: The wet mass is then fed into an extruder and forced through a die or screen to form cylindrical granules of a uniform diameter.
-
Drying: The wet granules are dried in a fluid bed dryer until the moisture content is reduced to the desired level (typically <2%).
-
Sieving: The dried granules are sieved to remove any oversized or undersized particles to obtain a uniform product.
-
Quality Control: The final product is subjected to quality control tests as detailed in the "Physicochemical Characterization and Quality Control" section.
Caption: Workflow for Water Dispersible Granule (WG) Formulation.
Physicochemical Characterization and Quality Control: Ensuring Formulation Performance and Stability
A robust quality control program is essential to ensure that each batch of formulated product meets the required specifications for performance and stability. The following are key physicochemical tests for isothiazole-based agrochemical formulations.
Active Ingredient Content
The concentration of the active ingredient must be within the specified limits. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this analysis.
This protocol is based on established methods for the analysis of isothiazole-based fungicides.[6]
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid), isocratic or gradient elution may be used. A typical starting point is a 60:40 (v/v) ratio of acetonitrile to acidified water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Accurately weigh a known amount of certified Isotianil reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a portion of the SC formulation into a volumetric flask. Add a known volume of the solvent, sonicate to disperse the formulation and extract the active ingredient, and then dilute to the mark. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solution.
-
Calculation: Quantify the amount of Isotianil in the sample by comparing the peak area with the calibration curve.
Particle Size Distribution
For SC and WG formulations, the particle size of the active ingredient is critical for stability and biological efficacy.[5] Laser diffraction is the standard technique for this measurement, following ISO 13320 guidelines.[19]
Instrumentation:
-
Laser diffraction particle size analyzer with a wet dispersion unit.
Procedure:
-
Sample Preparation: Add a suitable dispersant (e.g., a dilute solution of the formulation's dispersing agent in water) to the wet dispersion unit of the particle size analyzer.
-
Background Measurement: Perform a background measurement with the dispersant alone.
-
Sample Addition: Slowly add a small, representative sample of the SC formulation to the dispersion unit until the recommended obscuration level is reached.
-
Measurement: Allow the sample to circulate and stabilize. Perform the measurement according to the instrument's standard operating procedure.
-
Data Analysis: The instrument software will calculate the particle size distribution and provide parameters such as D10, D50, and D90.
Rheological Properties
For SC formulations, rheology is a key indicator of physical stability.[20] Rotational viscometers are used to measure viscosity and assess the shear-thinning behavior of the formulation, often following ASTM standards such as ASTM D2196.[21]
Instrumentation:
-
Rotational viscometer with appropriate spindles.
Procedure:
-
Sample Preparation: Place a sufficient amount of the SC formulation in a suitable container for the viscometer.
-
Measurement: Equilibrate the sample to the desired temperature. Measure the viscosity at a range of shear rates (rotational speeds) to generate a flow curve.
-
Data Analysis: Plot viscosity as a function of shear rate. A shear-thinning profile (viscosity decreases with increasing shear rate) is desirable for SC formulations. The viscosity at low shear rates is indicative of the formulation's ability to suspend particles at rest.
Stability Studies
Stability testing is crucial to determine the shelf-life of a formulation. This includes accelerated stability studies at elevated temperatures and long-term stability studies under ambient conditions.[22] The Collaborative International Pesticides Analytical Council (CIPAC) and the Organisation for Economic Co-operation and Development (OECD) provide guidelines for these studies.[6][23]
Procedure:
-
Sample Storage: Place a sample of the formulation in a sealed container made of the same material as the commercial packaging. Store the container in an oven at a constant temperature of 54 ± 2°C for 14 days.[22]
-
Analysis: After the storage period, allow the sample to cool to room temperature.
-
Evaluation: Re-evaluate the key physicochemical properties, including active ingredient content, particle size distribution, rheology, and for EC formulations, emulsion stability. Any significant changes in these parameters may indicate potential stability issues.
Forced degradation studies are conducted to understand the chemical stability of the active ingredient and to identify potential degradation products.[11][24] These studies involve subjecting the active ingredient to more extreme conditions than those used in accelerated stability testing.
Conditions for Forced Degradation:
-
Acid and Base Hydrolysis: The active ingredient is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.
-
Oxidation: The active ingredient is treated with an oxidizing agent, such as hydrogen peroxide.
-
Photodegradation: The active ingredient is exposed to UV and visible light.
-
Thermal Degradation: The active ingredient is heated to a high temperature.
The degradation products are then identified and quantified, typically using HPLC or LC-MS.
Conclusion: A Pathway to Innovative Agrochemical Formulations
The development of effective and stable agrochemical formulations is a multidisciplinary endeavor that requires a deep understanding of the chemistry of the active ingredient, the principles of physical chemistry, and the biological requirements of the target application. Isothiazole-based compounds present a valuable class of active ingredients with diverse modes of action. By applying the principles and protocols outlined in this guide, researchers and formulation scientists can systematically develop and optimize Suspension Concentrates, Emulsifiable Concentrates, and Water Dispersible Granules that unlock the full potential of these powerful agrochemicals. The continuous innovation in formulation technology, driven by a thorough understanding of the underlying scientific principles, will be key to addressing the evolving challenges in global agriculture.
References
-
Analysis of Isotianil·Trifloxystrobin 24.1% FS by HPLC. (2014). Agrochemicals. [Link]
-
A Novel Rheology Modifier for Agrochemical Formulations. ASTM Digital Library. [Link]
-
Accelerated Storage Stability and Corrosion Characteristics Study Protocol. EPA. [Link]
-
Applied Development of a Novel Fungicide Isotianil (Stout®). Journal of Pesticide Science. [Link]
-
Assessment of Oil Dispersion Pesticide Formulations Using Rheology and Near Infrared Centrifugation Techniques. ASTM International. [https://www.astm.org/j ASTM Int.002958.html]([Link] ASTM Int.002958.html)
-
ASTM D2196-10 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational (Brookfield type) Viscometer. ASTM International. [Link]
-
ASTM E1673 Standard Test Method for Percent Suspensibility Lab In US. Infinita Lab. [Link]
-
Method Development for Laser-Diffraction Particle-Size Analysis. Pharmaceutical Technology. [Link]
-
Quality Control of Pesticides via Laser Diffraction Particle Size Analysis. AZoM. [Link]
-
MT 46.3 Accelerated Storage Stability. CIPAC. [Link]
-
MT 46.4 - Accelerated storage procedure. CIPAC. [Link]
-
MT 46 - Accellerated storage procedure. CIPAC. [Link]
-
Water dispersible granule (WDG). Croda Agriculture. [Link]
- CN101379993B - Bactericidal water dispersion granule of triabendazole.
- CN102657157A - Probenazole granules and preparation method thereof.
-
Suspension concentrate (SC) guide. Croda Agriculture. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD. [Link]
-
Guidelines for the Testing of Chemicals. OECD. [Link]
-
Pesticide Formulations. University of Florida, IFAS Extension. [Link]
-
Research on the rheological properties of pesticide suspension concentrate. Journal of Zhejiang University Science. [Link]
-
Research on the rheological properties of pesticide suspension concentrate. Academax. [Link]
-
Thiazole and Isothiazole Chemistry in Crop Protection. PubMed. [Link]
-
Emulsifiable Concentrate Formulation. Solutions Pest & Lawn. [Link]
-
Water Dispersible Granules (WG and WG-SB). FAO/WHO. [Link]
-
Systemic Insecticide: Emulsifiable Concentrate Formulation. Aragen Life Sciences. [Link]
- US9781921B2 - Emulsifiable concentrate formulation.
-
Formulating emulsifiable concentrate (EC). Croda Agriculture. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
-
An Introduction to Suspension Concentrates. Camsi-X. [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]
-
HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. ResearchGate. [Link]
-
Sampling for Particle Size Analysis. HORIBA. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
- CN101194611A - Zinc thiazole suspension and preparation method thereof.
-
Thiazole and isothiazole chemistry in crop protection. Semantic Scholar. [Link]
- Dispersant system for preventing crystal growth in suspension concentrate compositions.
-
HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. ResearchGate. [Link]
-
International Pesticides Analytical Council (CIPAC) Website. ASTM. [Link]
-
Fungicide Formulations and Applications Articles. MCB Books. [Link]
-
Simultaneous Determination of Dimethomorph and Chlorothalonil in Pesticide Formulation: HPLC Method Development and Validation. ResearchGate. [Link]
Sources
- 1. mcsdocs.astm.org [mcsdocs.astm.org]
- 2. Emulsifiable Concentrate Formulation [solutionsstores.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. MT 46.4 - Accelerated storage procedure [cipac.org]
- 7. Assessment of Oil Dispersion Pesticide Formulations Using Rheology and Near Infrared Centrifugation Techniques [store.astm.org]
- 8. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 9. Water dispersible granule (WDG) | Croda Agriculture [crodaagriculture.com]
- 10. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 11. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 12. oecd.org [oecd.org]
- 13. Agricultural & Farming Chemicals | Suspension Concentrates | Azelis [azelis.com]
- 14. camsi-x.com [camsi-x.com]
- 15. MT 46 - Accellerated storage procedure [cipac.org]
- 16. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 17. CN102657157A - Probenazole granules and preparation method thereof - Google Patents [patents.google.com]
- 18. CN101379993B - Bactericidal water dispersion granule of triabendazole - Google Patents [patents.google.com]
- 19. cormica.com [cormica.com]
- 20. infinitalab.com [infinitalab.com]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. epa.gov [epa.gov]
- 23. Research on the rheological properties of pesticide suspension concentrate-Academax [academax.com]
- 24. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isothiazol-5-yl-ethanone
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-Isothiazol-5-yl-ethanone. As a key structural motif in various pharmacologically active compounds, optimizing its synthesis for improved yield and purity is of paramount importance. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the most common synthetic routes.
Introduction to Synthetic Strategies
The synthesis of this compound, also known as 5-acetylisothiazole, primarily involves the introduction of an acetyl group at the C5 position of the isothiazole ring. Direct Friedel-Crafts acylation of the isothiazole ring is often challenging due to the heterocyclic nature of the substrate. Therefore, two principal strategies have emerged as more reliable and higher-yielding:
-
Directed Ortho-Metalation (DoM): Lithiation followed by Acylation: This is a powerful method that involves the deprotonation of the C5 position of isothiazole using a strong organolithium base, followed by quenching the resulting 5-lithioisothiazole intermediate with a suitable acetylating agent.
-
Grignard Reaction with a Nitrile Precursor: This approach utilizes a 5-cyanoisothiazole precursor, which undergoes a Grignard reaction with a methylmagnesium halide. The resulting imine intermediate is then hydrolyzed to afford the desired ketone.
This guide will delve into the intricacies of both methodologies, providing troubleshooting for common issues and detailed protocols to enhance experimental success.
Section 1: Directed Ortho-Metalation (Lithiation-Acylation Route)
This route offers a direct approach to functionalize the C5 position of the isothiazole ring. However, its success is highly dependent on stringent anhydrous conditions and precise temperature control.
Troubleshooting Guide & FAQs: Lithiation-Acylation
Q1: My yield of this compound is consistently low. What are the likely causes?
A1: Low yields in this two-step process can arise from several factors. Here’s a systematic approach to troubleshooting:
-
Inefficient Lithiation:
-
Moisture: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are rigorously anhydrous. Any trace of water will quench the organolithium reagent, leading to a significant drop in yield.
-
Temperature Control: The lithiation of isothiazole is typically performed at very low temperatures (-78 °C) to prevent side reactions. If the temperature rises, the highly reactive 5-lithioisothiazole can become unstable.
-
Reagent Quality: The concentration of commercially available n-BuLi can vary over time. It is highly recommended to titrate the n-BuLi solution before use to determine its exact molarity.
-
-
Side Reactions:
-
Ring Opening: A known side reaction with isothiazoles and organolithium reagents is nucleophilic attack at the sulfur or nitrogen atom, leading to ring cleavage.[1] This is more prevalent at higher temperatures. Maintaining a temperature of -78 °C is crucial to minimize this pathway.
-
Competitive Lithiation: While lithiation is strongly directed to the C5 position, minor deprotonation at other positions can occur, leading to isomeric byproducts.
-
-
Ineffective Acylation:
-
Choice of Acetylating Agent: The reactivity of the acetylating agent is key. Highly reactive agents like acetyl chloride can lead to over-addition or side reactions. Milder agents like N,N-dimethylacetamide (DMAc) or N-acetylimidazole are often preferred for cleaner reactions.
-
Temperature of Addition: The acetylating agent should be added at low temperature (-78 °C) to control the exothermicity of the reaction and prevent unwanted side reactions.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?
A2: The formation of multiple products is a common issue. Besides the desired product and unreacted starting material, you might be observing:
-
Isomeric Acetylisothiazoles: Resulting from lithiation at positions other than C5.
-
Products of Ring Cleavage: These are often linear thioamides or thioalkynes, which can be complex to characterize but are indicative of elevated reaction temperatures during lithiation.
-
Di-acetylated Products: Although less common, over-acylation can occur if a highly reactive acetylating agent is used in excess.
Q3: How can I confirm the successful formation of the 5-lithioisothiazole intermediate?
A3: Direct observation of the lithiated intermediate is challenging. However, you can perform a quenching experiment on a small aliquot of the reaction mixture. After the lithiation step, take a small sample and quench it with a deuterated source like D₂O. Analysis of this quenched sample by ¹H NMR should show a significant reduction in the signal corresponding to the C5 proton of isothiazole and potentially the appearance of a new, less integrated signal, confirming that deprotonation has occurred.
Experimental Protocol: Lithiation and Acylation of Isothiazole
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent concentrations.
Materials:
-
Isothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
N,N-Dimethylacetamide (DMAc) or N-acetylimidazole
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under a positive pressure of dry nitrogen.
-
Lithiation:
-
Dissolve isothiazole (1.0 eq.) in anhydrous THF in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. A color change is often observed, indicating the formation of the organolithium species.
-
-
Acylation:
-
Add N,N-dimethylacetamide (1.2 eq.) or N-acetylimidazole (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate this compound.
-
| Parameter | Recommended Condition | Rationale |
| Lithiation Temperature | -78 °C | Minimizes ring-opening side reactions and ensures stability of the 5-lithioisothiazole intermediate. |
| n-BuLi Equivalents | 1.1 eq. | A slight excess ensures complete deprotonation of the isothiazole. |
| Acetylating Agent | N,N-Dimethylacetamide or N-acetylimidazole | Milder reagents that provide better control and reduce the formation of byproducts compared to more reactive agents like acetyl chloride. |
| Quenching Agent | Saturated aq. NH₄Cl | A mild acid source to protonate the intermediate alkoxide without causing degradation of the product. |
Section 2: Grignard Reaction with 5-Cyanoisothiazole
This alternative route avoids the use of highly pyrophoric organolithium reagents at very low temperatures but requires the synthesis of the 5-cyanoisothiazole precursor.
Troubleshooting Guide & FAQs: Grignard Route
Q1: My Grignard reaction is not initiating or is giving a low yield of the imine intermediate. What should I do?
A1: Issues with Grignard reactions often trace back to reaction conditions and reagent quality.
-
Anhydrous Conditions: Like organolithiums, Grignard reagents are highly basic and react readily with water. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activating the magnesium is crucial for initiating the reaction. This can be achieved by:
-
Adding a small crystal of iodine.
-
Adding a few drops of 1,2-dibromoethane.
-
Gently warming the flask with a heat gun under an inert atmosphere.[2]
-
-
Slow Addition of Alkyl Halide: The addition of methyl iodide or bromide to the magnesium suspension should be done slowly to maintain a gentle reflux and control the exothermicity of the reaction.
Q2: The hydrolysis of the imine intermediate is incomplete, or I am getting byproducts. How can I optimize this step?
A2: The hydrolysis of the intermediate magnesium iminate salt to the ketone is a critical step.
-
Acidic Conditions: The hydrolysis is typically carried out under acidic conditions (e.g., dilute HCl or H₂SO₄). The acid protonates the imine nitrogen, making the carbon more electrophilic and susceptible to attack by water.[3][4][5]
-
Reaction Time and Temperature: The hydrolysis may require gentle heating or extended reaction time to go to completion. Monitoring the reaction by TLC is recommended.
-
Byproducts: Incomplete hydrolysis will leave the imine in the product mixture. Overly harsh acidic conditions or high temperatures can potentially lead to degradation of the isothiazole ring.
Q3: Can I use other methylating agents besides methylmagnesium bromide/iodide?
A3: While methylmagnesium bromide or iodide are the most common choices, methyllithium can also be used. However, organolithium reagents are generally more reactive and may lead to different side reactions. For this specific transformation, the Grignard reagent offers a good balance of reactivity and selectivity.
Experimental Protocol: Grignard Reaction and Hydrolysis
This protocol assumes the availability of 5-cyanoisothiazole.
Materials:
-
5-Cyanoisothiazole
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or THF
-
Dilute aqueous hydrochloric acid (e.g., 3M HCl)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography
Procedure:
-
Preparation of Methylmagnesium Iodide/Bromide:
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide (1.1 eq.) in anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium has reacted.
-
-
Grignard Reaction:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Dissolve 5-cyanoisothiazole (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Hydrolysis:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add dilute hydrochloric acid to quench the reaction and hydrolyze the imine intermediate. Stir vigorously.
-
Continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete conversion of the imine to the ketone.
-
-
Work-up and Purification:
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or fractional distillation under reduced pressure.
-
| Parameter | Recommended Condition | Rationale |
| Grignard Reagent | Methylmagnesium iodide or bromide | Standard, effective reagents for addition to nitriles. |
| Reaction Temperature | 0 °C to room temperature | Allows for controlled addition and reaction without excessive side reactions. |
| Hydrolysis Conditions | Dilute aqueous HCl | Ensures complete conversion of the imine intermediate to the final ketone product. |
| Purification | Column Chromatography or Vacuum Distillation | Effective methods for isolating the pure this compound from byproducts and unreacted starting materials. |
Visualization of Key Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic route.
Caption: Workflow for the Lithiation-Acylation Synthesis.
Caption: Workflow for the Grignard Reaction Synthesis.
Concluding Remarks
The successful synthesis of this compound with high yield and purity is achievable through careful selection of the synthetic route and meticulous attention to experimental detail. The choice between the lithiation-acylation and the Grignard-nitrile approach will depend on the availability of starting materials, laboratory equipment, and the chemist's comfort level with the reagents involved. By following the protocols and troubleshooting guides outlined in this document, researchers can navigate the potential challenges of these syntheses and achieve their desired outcomes.
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- Jasperse, C. (n.d.). Grignard Reaction.
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide. BenchChem Technical Support.
- Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(12), 2006-2010.
Sources
Technical Support Center: Purification of Acetylthiazoline Derivatives
Welcome to the technical support center for the purification of acetylthiazoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable heterocyclic compounds. Acetylthiazoline derivatives are key intermediates in pharmaceutical synthesis, but their purification can present unique challenges.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of acetylthiazoline derivatives in a question-and-answer format.
Question 1: My acetylthiazoline derivative appears to be degrading on silica gel during column chromatography. What can I do?
Answer:
Degradation on silica gel is a common issue with certain organic compounds, and acetylthiazoline derivatives can be susceptible to this due to the Lewis acidity of the silica surface.[2] Here’s a systematic approach to troubleshoot and mitigate this problem:
-
Confirm Silica Gel Instability: First, confirm that your compound is indeed unstable on silica. This can be quickly checked by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If you observe streaking or the appearance of new spots, your compound is likely degrading.[2]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. Prepare a slurry of silica gel in your column solvent and add 1-2% triethylamine or pyridine. After stirring for a few minutes, pack the column as usual. This neutralized silica is often much gentler on sensitive compounds.
-
Alternative Stationary Phases: If deactivation is insufficient, consider alternative stationary phases.[2]
-
Alumina (basic or neutral): Alumina can be a good alternative for compounds that are sensitive to acidic conditions. Choose the appropriate grade (basic, neutral, or acidic) based on the properties of your compound.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for the purification of certain heterocyclic compounds.[2]
-
Reverse-Phase Silica (C18): For more polar acetylthiazoline derivatives, reverse-phase chromatography is an excellent option.[2] This technique separates compounds based on hydrophobicity and avoids the issues associated with silica gel's acidity.
-
Question 2: I'm struggling to remove a closely-eluting impurity from my acetylthiazoline derivative using column chromatography. How can I improve the separation?
Answer:
Improving the resolution between two closely-eluting compounds requires optimizing several chromatographic parameters. Here are some strategies to enhance your separation:
-
Optimize the Solvent System:
-
Solvent Strength: Fine-tune the polarity of your eluent. A common mistake is using a solvent system that is too strong, causing all compounds to elute too quickly. Aim for an Rf value of 0.2-0.3 for your desired compound on TLC for optimal separation.[2]
-
Solvent Selectivity: If simply changing the solvent ratio (e.g., ethyl acetate/hexane) doesn't work, try a completely different solvent system. The "solvent triangle" (e.g., using a mixture of a nonpolar solvent like hexane, a moderately polar solvent like dichloromethane, and a polar solvent like ethyl acetate or methanol) can be a powerful tool to alter the selectivity of the separation.
-
-
Column Parameters:
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation.
-
Particle Size: Use silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution.
-
-
Consider Preparative HPLC: If column chromatography fails to provide the desired purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative.[3][4][5][6] It offers significantly higher resolution and is well-suited for challenging separations.[3][7]
-
Method Development: Start with analytical HPLC to develop a separation method. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., acetonitrile/water, methanol/water with additives like formic acid or trifluoroacetic acid) to achieve baseline separation.[7][8]
-
Scaling Up: Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of your purified compound.[3]
-
Question 3: My acetylthiazoline derivative is "oiling out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?
Answer:
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated with impurities.[9] Here’s how to troubleshoot this:
-
Lower the Crystallization Temperature: If the oiling out occurs at a high temperature, try to induce crystallization at a lower temperature. You can do this by adding a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot solution to decrease the overall solubility.
-
Change the Solvent System: The choice of solvent is critical for successful recrystallization.[10][11][12]
-
Solvent Properties: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13] Experiment with a variety of solvents with different polarities.
-
Mixed Solvent Systems: If a single solvent doesn't work, a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be very effective.[10][12] Dissolve your compound in a minimum amount of the "good" solvent at its boiling point, and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Induce Crystallization:
-
Seed Crystals: Adding a small crystal of the pure compound (a "seed crystal") can provide a nucleation site for crystal growth to begin.[9]
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that serve as nucleation points.[13][14]
-
-
Reduce Impurity Load: If the crude material is very impure, it can suppress crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing acetylthiazoline derivatives?
A1: The nature of impurities will depend on the synthetic route. However, common impurities may include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in syntheses involving the Hantzsch thiazole synthesis, you might find impurities arising from side reactions of the alpha-haloketone or thioamide starting materials. It is crucial to monitor your reaction by TLC or LC-MS to identify the impurity profile.[15]
Q2: How can I assess the purity of my final acetylthiazoline derivative?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary idea of purity. A single spot on TLC in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. An HPLC chromatogram with a single, sharp peak is indicative of a pure compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can identify and quantify impurities if their signals do not overlap with the signals of the desired compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities.
Q3: Are there any special handling or storage considerations for acetylthiazoline derivatives?
A3: The stability of acetylthiazoline derivatives can vary depending on their specific structure. As a general precaution, it is advisable to store them in a cool, dark, and dry place. Some derivatives may be sensitive to light, air, or moisture. If you suspect instability, it is best to store the compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.
Detailed Protocols
Protocol 1: General Procedure for Column Chromatography of Acetylthiazoline Derivatives
-
Slurry Preparation: In a beaker, add silica gel to your chosen eluent (e.g., a mixture of hexane and ethyl acetate). The consistency should be a pourable slurry.
-
Column Packing: Secure a glass column vertically. Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Sample Loading: Dissolve your crude acetylthiazoline derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified acetylthiazoline derivative.
Protocol 2: General Procedure for Recrystallization of Acetylthiazoline Derivatives
-
Solvent Selection: Choose a suitable solvent or solvent pair in which your compound has high solubility at elevated temperatures and low solubility at room temperature.[11][13]
-
Dissolution: Place the crude acetylthiazoline derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.[10][14]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10][14]
-
Crystal Collection: Collect the crystals by vacuum filtration.[10]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[14]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[10]
Visual Guides
Caption: Decision workflow for selecting a purification method.
Data Summary
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | High capacity, relatively low cost | Lower resolution than HPLC, potential for compound degradation on silica[2] | Large-scale purification, separation of compounds with significant differences in polarity |
| Recrystallization | Simple, inexpensive, can yield very pure crystals | Not suitable for all compounds (oils, amorphous solids), potential for low recovery[9][14] | Crystalline solids with moderate to high purity |
| Preparative HPLC | High resolution, suitable for difficult separations, automated[3][4][7] | Expensive, lower capacity than column chromatography, requires method development[3] | Final purification step for high-purity compounds, separation of closely-related impurities |
References
- Separation of 2-Acetylthiazole on Newcrom R1 HPLC column - SIELC Technologies.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives.
- Recrystallization1.
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
- Preparative HPLC - Aralyse.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- The Power of Preparative HPLC Systems - Teledyne Labs.
-
2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem. Available at: [Link]
- Principles in preparative HPLC - University of Warwick.
- LABTips: Preparative HPLC for Purification Workflows | Labcompare.com.
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
- 2-Acetylthiazole: A Key Intermediate in Pharmaceutical Synthesis.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
Sources
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- 2. Purification [chem.rochester.edu]
- 3. Aralyse - Preparative HPLC [aralyse.tech]
- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. labcompare.com [labcompare.com]
- 7. nasc.ac.in [nasc.ac.in]
- 8. Separation of 2-Acetylthiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Solubility Issues of Isothiazole Compounds in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiazole-based compounds. Isothiazole and its derivatives are a vital class of heterocyclic compounds with a broad spectrum of applications, including pharmaceuticals and agricultural chemicals.[1][2][3] However, their often hydrophobic nature and limited water solubility present significant challenges during research and development, leading to issues in formulation, biological assays, and overall bioavailability.[1][4]
This guide is designed to provide you with both foundational knowledge and advanced, field-proven strategies to diagnose, troubleshoot, and overcome solubility-related hurdles in your experiments. We will delve into the causality behind these issues and provide structured, validated protocols to enhance the aqueous solubility of your isothiazole compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with isothiazole compounds.
Q1: Why are many isothiazole compounds poorly soluble in water?
A1: The solubility of a compound is governed by its molecular structure and its interactions with the solvent. The isothiazole ring itself is a relatively non-polar, hydrophobic heterocyclic system.[4] While it contains nitrogen and sulfur heteroatoms capable of hydrogen bonding, the overall aromatic character and the frequent presence of lipophilic substituents in many biologically active derivatives contribute to poor aqueous solubility.[1][4] For a compound to dissolve in water, the energy released from water-solute interactions must overcome both the energy holding the crystal lattice together and the energy required to disrupt the hydrogen-bonding network of water. With many isothiazole derivatives, these favorable interactions are insufficient, leading to low solubility.
Q2: What are the key factors that influence the aqueous solubility of my isothiazole compound?
A2: Several physicochemical factors are at play, and understanding them is the first step in troubleshooting:
-
pH and pKa: The solubility of isothiazole derivatives with ionizable functional groups (acidic or basic centers) is highly dependent on the pH of the aqueous medium.[5][6] According to the Henderson-Hasselbalch equation, when the pH is adjusted to a point where the compound becomes ionized (charged), its solubility dramatically increases due to favorable ion-dipole interactions with water.[6]
-
Lipophilicity (logP): This value, the octanol/water partition coefficient, is a measure of a compound's hydrophobicity. A higher logP generally correlates with lower aqueous solubility.[7][8]
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome for dissolution to occur. Compounds with high melting points often have high crystal lattice energy and, consequently, lower solubility.[8]
-
Particle Size: For a given volume, smaller particles have a larger effective surface area, which can increase the rate of dissolution, although it does not affect the equilibrium solubility.[5][9] Techniques like micronization capitalize on this principle.[9]
Q3: What are the initial signs in my experiment that point towards a solubility issue?
A3: Solubility problems can manifest in several ways, often leading to unreliable and non-reproducible data:
-
Visible Precipitation: The most obvious sign is the appearance of a solid precipitate, cloudiness, or film in your stock solutions, assay plates, or cell culture media after addition of the compound.
-
Non-linear Dose-Response Curves: In biological assays, you might observe a plateau in activity at higher concentrations. This often occurs because the compound has reached its solubility limit, and adding more compound does not increase the concentration of the dissolved, active species.
-
Poor In Vitro-In Vivo Correlation: A compound may show high potency in an in vitro assay (where organic solvents like DMSO are used to aid dissolution) but fail to show efficacy in vivo.[10] This discrepancy is frequently caused by poor aqueous solubility in physiological fluids, leading to low bioavailability.[10]
-
Inconsistent Results: If you observe high variability between replicate wells or between experiments, it could be due to inconsistent dissolution or precipitation of your compound.
Troubleshooting Guide for Common Solubility Problems
This guide provides a systematic approach to resolving specific issues encountered during experimentation.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Compound precipitates from stock solution (e.g., in DMSO) when diluted into aqueous buffer or media. | "Crashing Out": The aqueous environment cannot support the high concentration achieved in the organic stock solvent. The compound has exceeded its thermodynamic solubility limit in the final aqueous medium. | 1. Decrease the Final Concentration: Test a lower final concentration of your compound. 2. Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding it to a smaller volume while vortexing vigorously, then bring it up to the final volume. 3. Use an Intermediate Solvent: If compatible with your assay, perform a serial dilution using a mixture of the organic solvent and aqueous buffer. 4. Employ Solubilization Techniques: See the "Advanced Solubilization Strategies" section below (e.g., use of co-solvents or surfactants in the final buffer). |
| Inconsistent or non-reproducible results in cell-based or biochemical assays. | Micro-precipitation: The compound may be precipitating at a microscopic level in the assay wells, leading to variable concentrations of the active, dissolved compound. Adsorption: The hydrophobic compound may be adsorbing to the plastic surfaces of the assay plates. | 1. Perform a Visual Check: Before reading the assay, inspect the plate under a microscope for any signs of precipitation. 2. Include a Solubility Check: Run a parallel experiment without cells/reagents to assess the compound's solubility under the exact assay conditions (media, temperature, incubation time). 3. Add a Surfactant: Include a low, non-interfering concentration of a surfactant like Tween® 80 (e.g., 0.01%) in the assay buffer to prevent precipitation and reduce non-specific binding.[11] 4. Pre-treat Plates: If adsorption is suspected, pre-treating plates with a protein solution (like BSA) may help block non-specific binding sites. |
| Difficulty preparing an aqueous stock solution at the desired concentration. | Intrinsic Low Solubility: The compound's inherent chemical structure prevents it from dissolving at the target concentration in water or simple buffers. | 1. Determine the Kinetic Solubility: First, establish the maximum achievable concentration under your conditions (see Protocol 1). Do not waste time trying to force a concentration that is physically unattainable. 2. Systematic pH Adjustment: If the compound has an ionizable group, systematically adjust the pH of the solution and measure solubility at each point to find the optimal pH.[5][6] 3. Formulation Development: This is a clear indication that a more advanced formulation strategy is required. Proceed to the "Advanced Solubilization Strategies" section. |
Advanced Solubilization Strategies & Protocols
When simple methods fail, a formulation-based approach is necessary. The choice of strategy depends on the compound's properties and the experimental requirements.
Troubleshooting Workflow
Before diving into specific techniques, it's helpful to have a logical workflow. The following diagram outlines a systematic approach to addressing solubility challenges.
Caption: The effect of pH on the ionization and solubility of basic and acidic compounds.
Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system. [9][12]This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the solvent, making it easier for the isothiazole compound to dissolve. [12]
-
Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400), glycerin. [12]* Advantages: Simple to implement, effective for many lipophilic compounds.
-
Disadvantages: High concentrations can be toxic to cells or interfere with biological assays. May not be suitable for in vivo studies depending on the concentration and route of administration.
Surfactants and Micellar Solubilization
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. [13]These micelles have a hydrophobic core and a hydrophilic shell. [13]Poorly soluble isothiazole compounds can be partitioned into the hydrophobic core, effectively creating a stable, dispersed "solution" of drug-containing micelles in the aqueous medium. [13][14][15]
-
Common Surfactants: Polysorbates (Tween® 20, Tween® 80), Poloxamers (Pluronic® series), Sodium Dodecyl Sulfate (SDS). [13][14]* Advantages: Can significantly increase apparent solubility; often used in pharmaceutical formulations. [14]* Disadvantages: Can interfere with assays, and some surfactants can be cytotoxic. The choice of surfactant and its concentration must be carefully validated.
Complexation with Cyclodextrins
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a poorly soluble "guest" molecule (the isothiazole compound), forming a water-soluble "inclusion complex". [16]This complex shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility. [10][16]
-
Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).
-
Advantages: Generally low toxicity, widely used in pharmaceutical formulations, can improve stability. [17]* Disadvantages: Complexation is a 1:1 or 1:2 equilibrium, so a molar excess of CD is often required. The size of the isothiazole compound must be compatible with the CD cavity.
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
Prodrug Approach
Causality: A prodrug is a bioreversible, often inactive derivative of a parent drug that is designed to overcome pharmaceutical challenges like poor solubility. [18][19]For solubility enhancement, a hydrophilic promoiety (e.g., a phosphate, amino acid, or polyethylene glycol) is covalently attached to the isothiazole compound. [19][20]This new molecule is more water-soluble. Once administered, enzymes in the body cleave off the promoiety, releasing the active parent drug at the site of action.
-
Advantages: Can dramatically increase solubility (1000-fold or more). [20]Can also be used to improve permeability or targeting. [21]* Disadvantages: Requires significant medicinal chemistry effort to design and synthesize. The cleavage kinetics must be optimized to ensure timely release of the active drug.
Summary of Advanced Solubilization Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages | Best For |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the compound. [12] | Simple, inexpensive, and highly effective for ionizable compounds. | Only applicable to compounds with acidic/basic groups; risk of pH-dependent degradation. | Initial screening for ionizable compounds; buffer optimization. |
| Co-solvents | Reduces the polarity of the aqueous solvent, decreasing interfacial tension. [9][12] | Easy to prepare; effective for many lipophilic drugs. | Potential for solvent toxicity/interference in biological assays. [17] | In vitro screening assays where solvent effects can be controlled. |
| Surfactants | Encapsulates the hydrophobic drug within the core of micelles. [13][15] | High solubilization capacity; widely used in commercial formulations. [14] | Potential for cytotoxicity and assay interference; requires use above the CMC. | Formulations for both in vitro and in vivo studies, after careful validation. |
| Complexation | Forms a water-soluble inclusion complex by encapsulating the drug in a cyclodextrin cavity. [16] | Low toxicity; can improve drug stability; established method for drug delivery. [17] | Requires molar excess of cyclodextrin; steric hindrance can prevent complexation. | Both parenteral and oral formulation development. |
| Prodrugs | Covalently attaches a hydrophilic group to the drug, which is later cleaved in vivo. [18][22] | Can produce dramatic increases in solubility; allows for chemical structure optimization. [20] | Requires extensive synthesis and characterization; complex development path. | Drug development candidates with severe solubility issues that cannot be solved by formulation alone. |
Key Experimental Protocols
Protocol 1: High-Throughput Kinetic Aqueous Solubility Assay
Objective: To quickly determine the apparent or kinetic solubility of an isothiazole compound in an aqueous buffer, which is the maximum concentration that can be achieved when diluting from a DMSO stock.
Materials:
-
Isothiazole compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well filter plate (e.g., 0.45 µm PVDF)
-
96-well UV-transparent collection plate
-
Plate reader capable of measuring UV absorbance
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the isothiazole compound in 100% DMSO.
-
Add to Buffer: In a standard 96-well plate, add 5 µL of the 10 mM DMSO stock to 245 µL of the aqueous buffer (this creates a 200 µM nominal concentration with 2% DMSO). Prepare in triplicate.
-
Equilibrate: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.
-
Filter: Transfer the contents to a 96-well filter plate placed on top of a UV-transparent collection plate. Centrifuge to separate any precipitated compound from the saturated solution.
-
Quantify: Measure the UV absorbance of the filtrate in the collection plate at the compound's λ_max.
-
Calculate Concentration: Create a standard curve using serial dilutions of the 10 mM stock in DMSO. Use this curve to calculate the concentration of the compound in the filtered aqueous solution. This value is the kinetic solubility.
Protocol 2: Preparation of an Inclusion Complex with HP-β-Cyclodextrin
Objective: To prepare a soluble formulation of an isothiazole compound using cyclodextrin complexation.
Materials:
-
Isothiazole compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in deionized water. Stir until fully dissolved. This may take some time.
-
Add Compound: Slowly add the powdered isothiazole compound to the stirring CD solution. A 1:2 or 1:5 molar ratio of drug to CD is a good starting point.
-
Equilibrate: Cover the container and allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complexation.
-
Clarify Solution: After equilibration, visually inspect the solution. If it is not perfectly clear, filter it through a 0.22 µm syringe filter to remove any un-complexed, insoluble drug.
-
Determine Concentration: The concentration of the solubilized drug in the final clear solution should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).
References
-
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. Available at: [Link]
-
Chemical Properties of Isothiazole (CAS 288-16-4). (n.d.). Cheméo. Available at: [Link]
- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). books.google.com.
-
Synthesis of Novel, Chiral, Water-Soluble Isothiazole Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Product Class 15: Isothiazoles. (n.d.). Thieme Chemistry. Available at: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2016). PubMed Central. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available at: [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
-
Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). National Institutes of Health. Available at: [Link]
-
The Chemistry of Isothiazoles. (n.d.). ResearchGate. Available at: [Link]
-
IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (2022). Journal of Harmonized Research in Pharmacy. Available at: [Link]
-
4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Available at: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Available at: [Link]
-
Methods to boost solubility. (n.d.). IJSDR. Available at: [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Available at: [Link]
-
Tactics to Improve Solubility. (2021). Royal Society of Chemistry. Available at: [Link]
-
New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (n.d.). PubMed. Available at: [Link]
-
Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (2020). ResearchGate. Available at: [Link]
-
Drug solubilization by complexation. (n.d.). PubMed. Available at: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Available at: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024). JOCPR. Available at: [Link]
-
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (n.d.). IJPPR. Available at: [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Available at: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2016). ResearchGate. Available at: [Link]
-
Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (n.d.). ResearchGate. Available at: [Link]
-
Prodrugs for Improved Aqueous Solubility. (n.d.). ResearchGate. Available at: [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PubMed Central. Available at: [Link]
-
Drug complexes: Perspective from Academic Research and Pharmaceutical Market. (2023). PubMed Central. Available at: [Link]
-
Solubility and Bioavailability Enhancement Techniques. (2024). YouTube. Available at: [Link]
-
Synthesis of Isoselenazoles and Isothiazoles from Demethoxylative Cycloaddition of Alkynyl Oxime Ethers. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). ResearchGate. Available at: [Link]
-
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Semantic Scholar. Available at: [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PubMed Central. Available at: [Link]
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Overcoming side reactions in the synthesis of isothiazole analogs
A Guide to Overcoming Common Side Reactions in the Synthesis of Isothiazole Analogs
Welcome, researchers and chemists, to your dedicated resource for troubleshooting the synthesis of isothiazole analogs. As a Senior Application Scientist, I understand that the path to novel isothiazole-based compounds is often paved with unexpected synthetic challenges. This guide is designed to provide you with in-depth, field-proven insights to help you navigate and overcome common side reactions, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address the most pressing issues encountered during the synthesis of isothiazoles.
Q1: My reaction is producing a significant amount of the isomeric thiazole. What is the mechanistic basis for this, and how can I favor the formation of the isothiazole?
A1: The co-formation of thiazoles is a common hurdle in isothiazole synthesis, particularly in multi-component reactions involving a sulfur source, an amine, and a carbon framework. The regioselectivity of the cyclization is the determining factor.
-
Mechanistic Insight: The formation of isothiazole involves the formation of a crucial S-N bond. However, alternative cyclization pathways can lead to the thermodynamically stable thiazole ring. For instance, in reactions of enaminoesters, sulfur, and bromodifluoroacetamides, the reaction pathway can diverge to yield either isothiazoles or thiazoles. The choice of solvent and catalyst can significantly influence the selectivity of this reaction.[1][2]
-
Troubleshooting & Optimization:
-
Solvent Selection: The polarity of the solvent can play a critical role. In some three-component reactions, switching to a more appropriate solvent like acetone has been shown to suppress the formation of byproducts and favor the desired isothiazole.[1]
-
Catalyst Choice: The nature of the catalyst can direct the cyclization pathway. For instance, in certain syntheses, specific palladium catalysts have been used to achieve regioselective C-C coupling reactions on the isothiazole ring, which can be adapted to control the initial ring formation.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled isothiazole product over the thermodynamically favored thiazole.
-
Q2: I am observing significant pyridine byproduct formation in my reaction, especially when using enamine precursors. How can I suppress this side reaction?
A2: Pyridine formation is a known side reaction when using enamine-based strategies for isothiazole synthesis. This typically occurs through a dimerization or condensation pathway of the enamine or a reactive intermediate.
-
Mechanistic Insight: The formation of pyridines from enamines can occur through a self-condensation pathway, especially under certain reaction conditions. For example, in the Hantzsch pyridine synthesis, enamines are key intermediates.[4][5][6] In the context of isothiazole synthesis, if the desired cyclization with the sulfur source is slow, the enamine can undergo self-reaction to form a stable pyridine ring.
-
Troubleshooting & Optimization:
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the sulfurizing agent can help to drive the reaction towards the desired isothiazole product.
-
Slow Addition of Reagents: Adding the enamine slowly to the reaction mixture containing the other reagents can help to keep its concentration low, thereby minimizing self-condensation.
-
Reaction Temperature: Lowering the reaction temperature can disfavor the higher activation energy pathway leading to pyridine formation.
-
Q3: My reaction is yielding a complex mixture with high molecular weight byproducts, suggesting dimerization. What causes this and how can it be prevented?
A3: Dimerization is a common side reaction, especially in syntheses involving reactive intermediates such as free thiols or activated enamines.
-
Mechanistic Insight: In the synthesis of isothiazolo[4,5-b]pyridines, for instance, the in-situ formation of a free thiol can lead to the formation of disulfide-linked dimers if the subsequent cyclization is not efficient.[7] Similarly, reactive intermediates in other isothiazole syntheses can undergo dimerization if not consumed quickly in the desired reaction pathway.
-
Troubleshooting & Optimization:
-
In Situ Generation and Trapping: Designing the reaction so that the reactive intermediate is generated in situ and immediately trapped in the cyclization step is a highly effective strategy. For example, using a protected thiol that is cleaved under the reaction conditions can prevent the accumulation of the free thiol and subsequent dimerization.[7]
-
Optimizing Reaction Conditions: Fine-tuning the reaction temperature and concentration can influence the rate of the desired intramolecular cyclization versus the intermolecular dimerization. More dilute conditions can sometimes favor the intramolecular pathway.
-
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based approach to troubleshooting common issues.
| Observed Problem | Potential Cause(s) | Suggested Solutions & Rationale |
| Low Yield of Isothiazole with Multiple Byproducts | 1. Incorrect Reaction Temperature: Suboptimal temperature can lead to decomposition or favor side reactions. 2. Inappropriate Solvent: Solvent polarity can affect reactant solubility and the stability of intermediates. 3. Non-optimal pH: For reactions involving acidic or basic steps, incorrect pH can hinder the desired pathway. | 1. Systematic Temperature Screening: Start with the literature-reported temperature for a similar transformation and then screen a range of temperatures (e.g., in 10°C increments) to find the optimal point. 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF). As seen in some multi-component reactions, a switch in solvent can dramatically improve selectivity.[1] 3. pH Optimization: If applicable, carefully control the pH of the reaction mixture. For the Hantzsch synthesis, moving to acidic conditions can alter the regioselectivity.[8] |
| Formation of Isomeric Products (e.g., Thiazole vs. Isothiazole) | 1. Lack of Regiocontrol: The cyclization step may not be sufficiently selective. 2. Isomerization of Product: The desired isothiazole may isomerize to the more stable thiazole under the reaction conditions. | 1. Use of Directing Groups: Introduce a directing group on one of the reactants to sterically or electronically favor the desired cyclization pathway. 2. Modify the Sulfur Source: Different sulfurizing agents can exhibit different reactivities and selectivities. 3. Lower Reaction Temperature and Time: This can help to isolate the kinetic product before it has a chance to rearrange. Photochemical rearrangements of isothiazoles to thiazoles have been observed, suggesting that avoiding light and prolonged heating can be beneficial.[9] |
| Incomplete Reaction/Stalled Conversion | 1. Insufficient Activation: The energy barrier for the cyclization or a preceding step may not be overcome. 2. Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions. 3. Poor Solubility of Reactants: One or more starting materials may not be fully dissolved, limiting the reaction rate. | 1. Increase Temperature or Use Microwave Irradiation: Higher temperatures can provide the necessary activation energy. Microwave-assisted synthesis can often accelerate reactions and improve yields. 2. Use a More Robust Catalyst or a Higher Catalyst Loading: If catalyst deactivation is suspected, switching to a more stable catalyst or increasing the amount used can help. 3. Choose a Better Solvent or Add a Phase-Transfer Catalyst: Ensure all reactants are fully dissolved. A co-solvent or a phase-transfer catalyst might be necessary for reactions with components of differing polarities. |
| Difficulty in Purifying the Isothiazole Product | 1. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. 2. Thermal Instability of the Product: The desired isothiazole may decompose during purification (e.g., on silica gel). | 1. Recrystallization: If the product is a solid, recrystallization is often a highly effective method for purification. 2. Alternative Chromatographic Techniques: Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. 3. Derivatization: In some cases, it may be easier to purify a more stable derivative of the product and then convert it back in a subsequent step. |
III. Visualizing Reaction Pathways
Understanding the mechanistic pathways is key to controlling the outcome of your reaction. Below are simplified diagrams illustrating the desired isothiazole formation versus common side reactions.
Caption: Competitive formation of isothiazole and thiazole.
Caption: Formation of pyridine byproduct from enamine.
IV. Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments, designed to minimize side reactions.
Protocol 1: Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters
This protocol is adapted from a user-friendly and metal-free synthesis.[10]
-
Materials:
-
β-Ketodithioester (1.0 equiv)
-
Ammonium acetate (NH₄OAc) (2.0 equiv)
-
Ethanol (EtOH) or Water as solvent
-
-
Procedure:
-
To a round-bottom flask, add the β-ketodithioester (1.0 equiv) and ammonium acetate (2.0 equiv).
-
Add the solvent (ethanol or water) to achieve a concentration of approximately 0.2 M.
-
Stir the reaction mixture at reflux (for ethanol) or 100°C (for water) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Self-Validation: The use of aqueous conditions and the absence of a metal catalyst make this a "green" and robust protocol. The sequential imine formation, cyclization, and aerial oxidation cascade is efficient and minimizes the formation of byproducts.[10]
Protocol 2: High-Yield Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid
This protocol demonstrates a high-yield transformation of a carboxamide to a carboxylic acid on the isothiazole scaffold.[11]
-
Materials:
-
3-Bromo-4-phenylisothiazole-5-carboxamide (1.0 equiv)
-
Sodium nitrite (NaNO₂) (4.0 equiv)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
To a stirred suspension of 3-bromo-4-phenylisothiazole-5-carboxamide (1.0 equiv) in TFA, cool the mixture to approximately 0°C in an ice bath.
-
Add sodium nitrite (4.0 equiv) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at this temperature until the starting material is consumed (monitor by TLC, typically 15 minutes).
-
Pour the reaction mixture into water and extract with tert-butyl methyl ether (t-BuOMe).
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield the product.
-
-
Self-Validation: This method provides excellent yields (99%) and a short reaction time, indicating a highly efficient and clean conversion with minimal side product formation.[11]
V. References
-
Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. [Link]
-
Christoforou, I. C., & Koutentis, P. A. (2006). New regiospecific isothiazole C-C coupling chemistry. Organic & Biomolecular Chemistry, 4(19), 3681–3693. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Lisnyak, Y. V., & Bakulev, V. A. (2001). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 70(6), 507-528. [Link]
-
Shukla, G., Srivastava, A., & Singh, M. S. (2016). An Operationally Simple and User-Friendly Synthesis of 3,5-Disubstituted/Annulated Isothiazoles from β-Ketodithioesters/β-Ketothioamides and NH4OAc. Organic Letters, 18(10), 2451–2454. [Link]
-
Gompper, R., & Weiss, W. (1968). Isothiazole, V: Synthese von 3-substituierten Isothiazolen. Angewandte Chemie, 80(7), 297-297.
-
Wikipedia contributors. (2023, November 28). Pyridine. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
-
Mechanism for the synthesis of thiazoles and isothiazoles. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Formation mechanism of pyridines from enamines in the presence of CuI? (2018, May 13). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Hantzsch pyridine synthesis Step 2: Formation of the ester enamine. (n.d.). ChemTube3D. Retrieved January 2, 2026, from [Link]
-
Zhdankin, V. V. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 915-932. [Link]
-
Synthesis of 3,5‐disubstituted isothiazoles from β‐keto dithioesters under aqueous conditions by Singh.12 … (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]
-
Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved January 2, 2026, from [Link]
-
Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288. [Link]
-
Phillips, A. P. (1949). Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society, 71(12), 4003–4007. [Link]
-
Goerdeler, J., & Pohland, H. W. (1961). Über die Synthese von Isothiazolen aus β-Mercapto-propionitrilen. Chemische Berichte, 94(10), 2950-2954.
-
New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
Kopylovich, M. N., & Pombeiro, A. J. L. (2016). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Coordination Chemistry Reviews, 311, 1-52. [Link]
-
Ghosh, S., et al. (2020). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 44(3), 1015-1022. [Link]
-
CN105924332A - Preparation method of 3-methyl-5-phenyl-amyl alcohol. (n.d.). Google Patents. Retrieved January 2, 2026, from
-
Nguyen, T. T., et al. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. Scientific Reports, 14(1), 1-12. [Link]
-
Convenient Multicomponent One‐Pot Synthesis of 2‐Iminothiazolines and 2‐Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions. (2021, July 21). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Recent advances in the synthesis of isothiazoles. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Stoyanov, S., et al. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 1-10. [Link]
-
Li, J., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 15(5), 3469-3475. [Link]
-
Van der Veken, P., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Additional Heteroatom. (2002). Thieme.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New regiospecific isothiazole C-C coupling chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. baranlab.org [baranlab.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Isothiazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Stability testing of 1-Isothiazol-5-yl-ethanone under different pH conditions
Technical Support Center: Stability of 1-Isothiazol-5-yl-ethanone
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various pH conditions. Our goal is to equip you with the scientific rationale and practical methodologies to conduct robust and reliable stability studies.
Section 1: Understanding the Stability of this compound
Why is pH stability a critical parameter for this compound?
The stability of an active pharmaceutical ingredient (API) like this compound across a range of pH values is a fundamental aspect of its chemical characterization.[1][2] This information is crucial for several reasons:
-
Formulation Development: Understanding how the compound behaves in acidic, neutral, and alkaline environments informs the selection of appropriate excipients and buffer systems to ensure the final drug product remains stable throughout its shelf life.[3][4]
-
Predicting In Vivo Fate: The pH of various physiological environments (e.g., stomach, intestines) can impact the stability and absorption of a drug.
-
Manufacturing and Storage: It helps in defining optimal conditions for synthesis, purification, and long-term storage to prevent degradation.[3][4]
-
Regulatory Requirements: Regulatory bodies like the International Council for Harmonisation (ICH) mandate forced degradation studies, including pH stress testing, to identify potential degradants and establish stability-indicating analytical methods.[3][5][6][7]
What are the potential degradation pathways for this compound at different pH values?
While specific experimental data for this compound is not extensively published, we can infer potential degradation pathways based on the known chemistry of the isothiazole ring and the ethanone (acetyl) group.
-
Alkaline Hydrolysis: Isothiazole derivatives, particularly isothiazolinones, are known to be susceptible to degradation in alkaline solutions.[8][9] The rate of this degradation often increases with higher pH.[8][9] The primary mechanism is likely a nucleophilic attack on the sulfur atom in the isothiazole ring, leading to ring-opening. The presence of the electron-withdrawing acetyl group at the 5-position could influence the susceptibility of the ring to this type of cleavage.
-
Acidic Hydrolysis: Many isothiazole compounds exhibit greater stability in acidic media.[8][9][10] However, under strongly acidic conditions and elevated temperatures, hydrolysis of the isothiazole ring or the ketone functional group could still occur, although likely at a slower rate than in alkaline conditions.
-
Oxidation: The sulfur atom in the isothiazole ring can be susceptible to oxidation, potentially forming sulfoxides or sulfones. This pathway may be more relevant in the presence of oxidizing agents but can also be influenced by pH.
The following diagram illustrates a hypothetical degradation workflow and potential pathways.
Caption: Workflow for pH stability testing and potential degradation routes for this compound.
Section 2: Experimental Design and Protocols
FAQ: How should I design a robust pH stability study for this compound?
A well-designed study should systematically evaluate the compound's stability across a relevant pH range. Here are the key considerations:
-
pH Range Selection: At a minimum, test in acidic, neutral, and basic conditions. A common starting point is pH 2 (or 0.1 N HCl), pH 7 (neutral), and pH 10 (or 0.01 N NaOH). Expanding this to include intermediate pH values (e.g., 4, 9) can provide a more detailed stability profile.
-
Buffer Selection: Use buffers that do not interfere with the analysis or catalyze degradation. Common choices include phosphate, citrate, and borate buffers. Ensure the buffer has sufficient capacity to maintain the target pH throughout the experiment.
-
Concentration: Use a concentration of this compound that is high enough for accurate quantification by your analytical method but low enough to ensure complete dissolution in the test media.
-
Temperature: Conduct the study at a controlled temperature. Accelerated conditions, such as 40°C or 60°C, are often used to increase the rate of degradation and shorten the experimental timeline.[10] A study at room temperature (e.g., 25°C) should also be considered for comparison.[5][6]
-
Timepoints: Select appropriate time points to capture the degradation profile. This might range from a few hours to several days, depending on the stability of the compound. A preliminary rapid screen can help in selecting optimal time points.
-
Controls: Include a "time zero" sample for each pH condition to establish the initial concentration. Also, a control sample in the analytical solvent stored under non-stress conditions is recommended.
-
Analytical Method: A validated, stability-indicating HPLC method is essential.[1][2] This method must be able to separate the parent compound from all potential degradation products. UV detection is common, and coupling to a mass spectrometer (LC-MS) is highly beneficial for the identification of unknown degradants.
Protocol: Forced Degradation Study of this compound in Aqueous Solutions of Different pH
This protocol outlines a general procedure for assessing the hydrolytic stability of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer salts
-
Volumetric flasks, pipettes, and vials
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Acidic Solution (pH ~1.2): 0.1 N HCl
-
Neutral Solution (pH ~7.0): Purified water or a phosphate buffer.
-
Basic Solution (pH ~12): 0.01 N NaOH
3. Experimental Procedure:
-
For each pH condition, add a small aliquot of the stock solution to a volumetric flask containing the acidic, neutral, or basic solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Immediately withdraw a sample from each flask, neutralize it if necessary (e.g., acidify the basic sample and basify the acidic sample), and dilute it to the target analytical concentration. This is your Time 0 sample.
-
Incubate the remaining solutions in a temperature-controlled environment (e.g., 60°C).
-
At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Neutralize and dilute each aliquot as described in step 2.
-
Analyze all samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample for each pH condition.
-
Plot the percentage remaining versus time for each pH.
-
Examine the chromatograms for the appearance of new peaks, which indicate degradation products.
-
If using LC-MS, analyze the mass spectra of the degradation peaks to propose structures for the degradants.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the pH stability testing of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, complete degradation at high pH, even at Time 0. | The compound is extremely labile in alkaline conditions. The degradation may occur faster than the time it takes to prepare and analyze the Time 0 sample. | - Work quickly and keep solutions on ice during preparation.- Consider using milder basic conditions (e.g., pH 8-9) or a lower temperature.- Prepare the Time 0 sample by adding the stock solution to an already neutralized buffer. |
| Poor mass balance (the sum of the parent compound and degradants is significantly less than 100%). | - A degradant is not being detected by the analytical method (e.g., lacks a chromophore).- A degradant is volatile or has precipitated out of solution.- The parent compound or a degradant is adsorbing to the sample vial. | - Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to look for non-chromophoric degradants.- Visually inspect samples for precipitation.- Use silanized or low-adsorption vials. |
| Inconsistent or non-reproducible degradation rates. | - Poor pH control; the buffer capacity may be insufficient.- Temperature fluctuations in the incubator.- Inconsistent sample preparation or handling. | - Ensure the buffer concentration is adequate for the amount of acid or base that might be generated during degradation.- Use a calibrated and stable incubator.- Follow a strict, standardized protocol for all sample preparations and dilutions. |
| No degradation observed under any condition. | The compound is highly stable under the tested conditions. | - Increase the severity of the stress conditions: higher temperature, more extreme pH values (e.g., 1 N HCl, 0.1 N NaOH), or longer incubation times.[2][3] |
| Appearance of unexpected peaks in the chromatogram. | - Impurities in the starting material.- Interaction with the buffer components.- Contamination. | - Analyze a sample of the this compound standard to confirm its purity.- Run a buffer blank (buffer without the compound) under the same stress conditions to see if the buffer itself degrades.- Ensure meticulous cleaning of all glassware and use high-purity reagents. |
Section 4: Data Interpretation and Summary
After conducting the experiments, the data should be summarized for easy comparison.
Table 1: Hypothetical Stability of this compound at 60°C
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 7.0) | % Remaining (pH 10.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 99.5 | 98.2 | 75.3 |
| 8 | 99.1 | 96.5 | 52.1 |
| 24 | 97.2 | 90.8 | 15.6 |
| 48 | 94.5 | 82.4 | < 1.0 |
This data is for illustrative purposes only.
Interpreting the Results
-
High Stability in Acid: The compound shows excellent stability under acidic conditions, with minimal degradation over 48 hours.[8][9]
-
Moderate Stability at Neutral pH: Degradation is observed at a moderate rate in neutral conditions.
-
Low Stability in Base: The compound is highly unstable in alkaline conditions, with rapid and extensive degradation.[8][9] This is consistent with the known susceptibility of the isothiazole ring to alkaline hydrolysis.
The following diagram illustrates the logical flow for troubleshooting unexpected stability results.
Caption: A logical troubleshooting guide for unexpected pH stability testing outcomes.
References
-
Conti, M. E., & Torsi, G. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 26(23), 7279. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved January 2, 2026, from [Link]
-
Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Liquid Chromatography & Related Technologies, 37(1), 1-26. [Link]
-
Barman, B. N., & Preston, H. G. (1992). The effects of pH on the degradation of isothiazolone biocides. Tribology International, 25(5), 281-287. [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
Sharma, G., & Saini, V. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Advanced Pharmaceutical Technology & Research, 8(3), 82. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation for Pharmaceuticals: A Review. International Journal of Scientific & Development Research, 1(10), 1-13. [Link]
-
YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
RAPS. (2023). ICH releases overhauled stability guideline for consultation. [Link]
-
MDPI. (2021). Isothiazolinones Quantification in Shampoo Matrices: A Matter of Method Optimization or Stability Driven by Interactions?. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
ResearchGate. (1992). The effects of pH on the degradation of isothiazolone biocides. [Link]
-
Royal Society of Chemistry. (2001). One-step synthesis of 5-acylisothiazoles from furans. [Link]
-
Barman, B. N. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. Tribology International, 27(5), 339-346. [Link]
Sources
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- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity in Thiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve issues of low or no bioactivity in your newly synthesized thiazole derivatives. My goal is to provide a logical, scientifically-grounded framework to diagnose the problem, moving from the compound itself to the biological assay and finally to the molecular design.
Part 1: Initial Triage - Quick FAQs
Before diving into complex troubleshooting, let's address the most common culprits.
Q1: My thiazole derivative, which is reported to be active in the literature, shows no activity in my assay. What's the first thing I should check?
Q2: My compound won't dissolve properly in my cell culture media. Could this be the issue?
A2: Absolutely. This is a very common problem, especially with heterocyclic compounds which can be hydrophobic.[4][5] If your compound precipitates, its effective concentration in the assay is unknown and likely far lower than intended, leading to an apparent lack of activity.[6] This is often seen when a compound dissolved in a strong organic solvent like DMSO "crashes out" upon dilution into an aqueous buffer.[4][7]
Q3: I see a signal, but my dose-response curve looks strange or is not reproducible. What could be happening?
A3: This often points to assay interference rather than true biological activity. Compounds can interfere with assay readouts in numerous ways, such as by absorbing light or fluorescing at the same wavelength as your detection method, or by forming aggregates that non-specifically inhibit enzymes.[8][9] These are known as Pan-Assay Interference Compounds (PAINS), and certain thiazole-related substructures can be prone to this behavior.[10]
Part 2: In-Depth Troubleshooting Guides
If the quick FAQs didn't solve your issue, follow these in-depth guides to systematically diagnose the problem.
Guide 1: Is Your Compound What You Think It Is? (Identity & Purity)
The foundation of any biological experiment is a well-characterized compound. Without this, all other data is built on uncertainty.[3]
Q: How can I be certain of my compound's identity and purity?
A: A combination of analytical techniques is required. No single method is sufficient.
-
Structural Confirmation:
-
NMR Spectroscopy (¹H, ¹³C): This is non-negotiable for confirming the chemical structure. Ensure all expected peaks are present and integrations are correct.
-
Mass Spectrometry (MS): This confirms the molecular weight of your compound. High-resolution MS (HRMS) is preferred for verifying the elemental composition.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A pure compound should ideally show a single, sharp, symmetrical peak. The goal is typically >95% purity for biological screening.
-
Using a Diode Array Detector (DAD): A DAD or PDA detector can strengthen your purity assessment by analyzing the UV-Vis spectrum across the peak.[11] A pure peak should have a consistent spectrum from start to finish.[12]
-
Quantitative NMR (qNMR): This is a powerful orthogonal technique that can determine purity without needing a reference standard of the same compound and can detect non-UV active impurities like residual solvents.[1]
-
Troubleshooting Workflow: Compound Identity & Purity
This workflow guides you through the process of verifying your compound before proceeding with biological assays.
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
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- 6. researchgate.net [researchgate.net]
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- 8. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Photodegradation of Isothiazolinone-Based Biocides
Welcome to the technical support center for isothiazolinone-based biocides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for managing the photodegradation of these critical compounds. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of working with isothiazolinones.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of isothiazolinone biocides.
Q1: What are isothiazolinones and why are they susceptible to photodegradation?
A1: Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides in a variety of applications, including cosmetics, paints, and industrial water treatment, due to their broad-spectrum antimicrobial activity.[1][2][3] Their biocidal action is primarily mediated by the reactive nitrogen-sulfur (N-S) bond within the isothiazolinone ring, which can interact with thiol groups in the proteins of microbial cell membranes, leading to cell death.[4]
However, the same reactivity that makes them effective biocides also renders them susceptible to degradation under certain conditions. Photodegradation, or decomposition upon exposure to light, is a significant concern. The energy from ultraviolet (UV) radiation can be absorbed by the isothiazolinone molecule, leading to a series of chemical reactions that break down the heterocyclic ring. These reactions can include isomerization, oxidation, hydroxylation, hydrolysis, and elimination processes, ultimately resulting in a loss of biocidal efficacy.[5][6]
Q2: Which isothiazolinones are most commonly used and how do their stabilities compare?
A2: The most frequently encountered isothiazolinones in commercial applications, either alone or in combination, include:
-
Methylisothiazolinone (MI)
-
Methylchloroisothiazolinone (MCI)
-
Benzisothiazolinone (BIT)
-
Octylisothiazolinone (OIT)
-
Dichloro-octylisothiazolinone (DCOIT) [1]
The stability of these compounds can vary significantly. For instance, MCI is known to be less stable than MI, particularly at elevated temperatures and in alkaline solutions.[1] OIT is generally more hydrolytically stable than MCI.[1] The relative biocidal activity often correlates with their reactivity, with a general trend being MCI > OIT ≈ DCOIT > BIT > MI.[1]
Q3: What are the primary factors that influence the rate of photodegradation?
A3: Several factors can accelerate the photodegradation of isothiazolinones:
-
Light Intensity and Wavelength: Higher intensity and shorter wavelength UV radiation (e.g., UVC) will lead to faster degradation compared to visible light.[1]
-
pH of the Formulation: The pH of the aqueous solution is a critical factor. For example, the photodegradation rate of BIT is significantly slower in acidic solutions (pH 5-6) compared to neutral (pH 7-8) or basic (pH 10) solutions.[1] MCI, on the other hand, is more stable in acidic media and degrades more rapidly in alkaline solutions.[1]
-
Temperature: Increased temperature generally accelerates the rate of chemical reactions, including photodegradation.[1]
-
Presence of Other Ingredients: Components within a formulation can either promote or inhibit photodegradation. For example, the presence of (bi)carbonates has been observed to slightly enhance the photolysis of BIT.[1] Conversely, UV absorbers or quenchers can protect the biocide.
-
Oxygen Availability: The presence of oxygen can lead to photo-oxidative degradation pathways.
Q4: How can I monitor the concentration of isothiazolinones in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for the quantification of isothiazolinones.[7][8][9][10][11][12] HPLC with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) detector is typically used.[9][13] The choice of detector depends on the required sensitivity and selectivity. A detailed HPLC protocol is provided in the "Experimental Protocols" section of this guide.
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with isothiazolinone-based biocides.
Scenario 1: Rapid Loss of Biocidal Efficacy in a Formulation
Problem: You observe a significant drop in the antimicrobial effectiveness of your isothiazolinone-containing formulation much faster than anticipated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid loss of biocidal efficacy.
Detailed Guidance:
-
Verify Active Ingredient Concentration:
-
Action: Immediately quantify the concentration of the active isothiazolinone using a validated HPLC method (see Protocol 1).
-
Rationale: This will confirm if the loss of efficacy is due to the degradation of the biocide. A lower-than-expected concentration points towards a stability issue.
-
-
Assess Environmental Factors:
-
Action: Review the storage and handling conditions of your formulation. Has it been exposed to direct sunlight or high-intensity artificial light? Was it stored at an elevated temperature? Measure the pH of the formulation.
-
Rationale: As discussed in the FAQs, light, temperature, and pH are critical factors in isothiazolinone stability.[1] Unintended exposure can lead to rapid degradation.
-
-
Evaluate Formulation Compatibility:
-
Action: Review the composition of your formulation. Are there any components that could be promoting degradation? For example, strong nucleophiles or free-radical generating species can react with and inactivate isothiazolinones.[14]
-
Rationale: The chemical environment of the formulation plays a crucial role. Incompatibility can lead to the chemical degradation of the biocide, which can be exacerbated by light exposure.
-
-
Implement Stabilization Strategy:
-
Action: If photodegradation is confirmed, implement a stabilization strategy. This could range from simple measures like using amber vials or storing samples in the dark to more advanced formulation approaches.
-
Solutions:
-
Light Protection: Store formulations in opaque or UV-blocking containers.
-
pH Control: Use a suitable buffer system to maintain the pH in the optimal range for the specific isothiazolinone's stability.
-
Incorporate Stabilizers:
-
UV Absorbers: These molecules preferentially absorb UV radiation, dissipating it as heat and protecting the biocide.[15]
-
Hindered Amine Light Stabilizers (HALS): These compounds act as radical scavengers, interrupting the photo-oxidative degradation process.[16][17]
-
Antioxidants/Free-Radical Scavengers: Compounds like 3,3-thiodipropionic acid can stabilize isothiazolinones against free-radical attack.[14]
-
-
Encapsulation: Encapsulating the biocide in a protective matrix, such as mesoporous silica, can provide a sustained release and protect it from the bulk formulation's environment.[18]
-
-
Scenario 2: Inconsistent or Non-Reproducible Analytical Results
Problem: Your HPLC analysis of isothiazolinone concentration yields inconsistent and non-reproducible results between replicate samples or different batches of the same formulation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent HPLC results.
Detailed Guidance:
-
Verify HPLC System Performance:
-
Action: Run a system suitability test using a certified reference standard of the isothiazolinone. Check for consistent retention times, peak shapes, and detector response.
-
Rationale: This will rule out any issues with the analytical instrument itself, such as pump inconsistencies, detector drift, or column degradation.
-
-
Review Sample Preparation Protocol:
-
Action: Carefully review your sample preparation steps. Are you using consistent volumes and dilutions? Is the extraction procedure validated for your sample matrix?
-
Rationale: Inconsistent sample preparation is a common source of variability. For complex matrices like creams or paints, ensuring complete and reproducible extraction of the analyte is critical.[7][9]
-
-
Assess Sample Homogeneity:
-
Action: Before taking an aliquot for analysis, ensure that the bulk formulation is thoroughly mixed. Check for any signs of phase separation or precipitation.
-
Rationale: If the isothiazolinone is not uniformly distributed throughout the sample, different aliquots will have different concentrations, leading to inconsistent results.
-
-
Investigate Matrix Effects:
-
Action: Prepare calibration standards in a blank matrix (a formulation without the isothiazolinone) and compare the slope of the calibration curve to that of standards prepared in pure solvent.
-
Rationale: Other components in your formulation can interfere with the ionization or detection of the isothiazolinone, leading to signal enhancement or suppression. If matrix effects are present, using matrix-matched standards for quantification is essential for accuracy.
-
Section 3: Experimental Protocols
Protocol 1: Quantification of Isothiazolinones (MI and MCI) in Aqueous Solutions by HPLC-DAD
This protocol provides a general method for the analysis of Methylisothiazolinone (MI) and 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI). It should be adapted and validated for specific sample matrices.
1. Equipment and Reagents:
-
High-Performance Liquid Chromatograph with a Diode-Array Detector (DAD).[9]
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][11]
-
Reference standards for MI and MCI.
-
HPLC-grade acetonitrile, methanol, and water.[11]
-
Formic acid or phosphoric acid for mobile phase modification.[9]
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is often effective.[9] A typical gradient might be:
-
0-10 min: 10% B
-
10-15 min: 10-90% B
-
15-20 min: 90% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25 °C.[9]
-
Injection Volume: 20 µL.[11]
-
Detection Wavelength: 274 nm for both MI and MCI.[9]
3. Standard Preparation:
-
Prepare individual stock solutions of MI and MCI in methanol (e.g., 1000 µg/mL).
-
From the stock solutions, prepare a series of working standards by serial dilution with the mobile phase to create a calibration curve (e.g., 0.1 - 10 µg/mL).
4. Sample Preparation:
-
For simple aqueous solutions, dilute the sample with the mobile phase to bring the concentration within the calibration range.
-
For more complex matrices (e.g., creams, shampoos), an extraction step is necessary. A common procedure is to weigh ~1g of the sample, add a known volume of methanol, sonicate for 30 minutes, centrifuge, and then filter the supernatant through a 0.45 µm syringe filter before injection.[11]
5. Analysis and Quantification:
-
Inject the standards and samples into the HPLC system.
-
Identify the peaks for MI and MCI based on their retention times compared to the standards.
-
Construct a calibration curve by plotting the peak area against the concentration for the standards.
-
Calculate the concentration of MI and MCI in the samples using the regression equation from the calibration curve.
Protocol 2: Conducting an Accelerated Photodegradation Study
This protocol outlines a method to assess the photostability of an isothiazolinone formulation under controlled conditions.
1. Materials:
-
Photostability chamber with a calibrated light source (e.g., xenon lamp with filters to simulate sunlight).
-
Quartz or UV-transparent cuvettes/vials.
-
The isothiazolinone formulation to be tested.
-
Control formulation (without isothiazolinone, if applicable).
-
HPLC system for analysis.
2. Procedure:
-
Initial Analysis (T=0): Determine the initial concentration of the isothiazolinone in the formulation using the HPLC method described in Protocol 1.
-
Sample Exposure:
-
Place the formulation in the quartz vials.
-
Place a set of samples in the photostability chamber.
-
Wrap an identical set of samples in aluminum foil (dark control) and place them in the same chamber to monitor for thermal degradation.
-
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the light-exposed group and the dark control group.
-
Analysis: Immediately analyze the concentration of the isothiazolinone in each sample by HPLC.
-
Data Analysis:
-
Plot the concentration of the isothiazolinone as a function of time for both the light-exposed and dark control samples.
-
Calculate the degradation rate and half-life of the biocide under the specified light conditions. The photodegradation of isothiazolinones often follows first-order kinetics.[1]
-
Section 4: Data and Visualization
Photodegradation Pathway of Benzisothiazolinone (BIT)
The photodegradation of BIT is a complex process involving multiple steps. The following diagram illustrates a proposed pathway based on identified degradation products.
Caption: Proposed photodegradation pathway for Benzisothiazolinone (BIT).[5][6]
Comparative Stability of Common Isothiazolinones
The stability of isothiazolinones is highly dependent on the experimental conditions. The following table provides a qualitative comparison based on literature data.
| Isothiazolinone | Photostability | pH Sensitivity | Thermal Stability |
| MI | Relatively Stable | Less sensitive than MCI | Good |
| MCI | Less Stable | Degrades in alkaline pH | Less stable than MI |
| BIT | Moderate | pH-dependent degradation | Good |
| OIT | Moderate | Generally stable | Good |
| DCOIT | Less Stable | Degrades in alkaline pH | Moderate |
This table provides a general overview. Specific stability will depend on the formulation and environmental conditions.[1]
References
-
QACS Lab. Stability Studies - Biocides Testing. Available from: [Link]
-
Saniter. Accelerated Stability Tests of Biocidals. Available from: [Link]
-
Alves, S., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 928. Available from: [Link]
-
Arce, F., et al. (2022). Photocatalytic degradation of methylisothiazolinone in water by TiO2 and TiO2/persulfate systems with simulated solar radiation. Journal of Environmental Chemical Engineering, 10(6), 108889. Available from: [Link]
-
Nguyen, T. H., et al. (2021). Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD. IOP Conference Series: Earth and Environmental Science, 947, 012022. Available from: [Link]
-
NANOLAB. Stability Tests in Biocidal Products: Shelf Life Studies. Available from: [Link]
-
Semantic Scholar. Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts. Available from: [Link]
-
Nguyen, T. H., et al. (2021). Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD. IOP Conference Series: Earth and Environmental Science, 947, 012022. Available from: [Link]
-
DHI Group. (2023). EU biocidal regulation sets new requirements for storage stability tests. Available from: [Link]
-
CEMAS. Storage Stability Testing for Agrochemical, Biocide, and Chemical Product Industries. Available from: [Link]
-
Jooken, E., et al. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry, 15, 43-55. Available from: [Link]
-
Taiwan Food and Drug Administration. (2014). Identification and Assay for Methylisothiazolinone and Methylchloroisothiazolinone in Cosmetics. Available from: [Link]
-
ResearchGate. Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products. Available from: [Link]
-
ResearchGate. Insight into the Photodegradation of Methylisothiazolinone and Benzoisothiazolinone in Aquatic Environments. Available from: [Link]
-
El-Hosry, L., et al. (2020). Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products. Chemosphere, 240, 124862. Available from: [Link]
-
Wang, L., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Polymers, 11(11), 1794. Available from: [Link]
-
ResearchGate. Analytical methods for isothiazolinones determination in different products. Available from: [Link]
- Google Patents. Protection of isothiazolinone biocides from free radicals.
-
Liu, X., et al. (2020). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2020, 8878379. Available from: [Link]
-
Al-Othman, Z. A., et al. (2021). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. Journal of AOAC International, 104(5), 1362-1369. Available from: [Link]
- Google Patents. Stabilization of 3-isothiazolone solutions.
-
ResearchGate. (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Available from: [Link]
-
ResearchGate. Photocatalytic degradation of isothiazolin-3-ones in water and emulsion paints containing nanocrystalline TiO2 and ZnO catalysts. Available from: [Link]
-
PubMed. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Available from: [Link]
-
Lee, S., et al. (2022). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. Toxics, 10(12), 762. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Is Isothiazolinone Safe? A Feasibility Analysis for Manufacturers and Suppliers. Available from: [Link]
-
Wikipedia. Isothiazolinone. Available from: [Link]
-
Imlay, J. A. (2024). Antioxidants are ineffective at quenching reactive oxygen species inside bacteria and should not be used to diagnose oxidative stress. Molecular Microbiology. Available from: [Link]
-
ResearchGate. Long-lasting isothiazolinone-based biocide for paint formulations. Available from: [Link]
-
PubMed. Antioxidants are ineffective at quenching reactive oxygen species inside bacteria and should not be used to diagnose oxidative stress. Available from: [Link]
-
PubMed Central. Reactive oxygen species-scavenging nanomaterials for the prevention and treatment of age-related diseases. Available from: [Link]
-
Elixance. UV stabilizer additives. Available from: [Link]
-
ResearchGate. Quenching should be used with caution to evaluate the role of reactive oxygen species in the degradation of pollutants by electro-advanced oxidation technology. Available from: [Link]
-
Amcor, Inc. Additives for UV Stabilization. Available from: [Link]
- Google Patents. Method for stabilizing isothiazolinones.
-
PubMed Central. Reactive Oxygen Species‐Regulating Strategies Based on Nanomaterials for Disease Treatment. Available from: [Link]
Sources
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 4. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 10. Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid [scirp.org]
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- 12. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - ProQuest [proquest.com]
- 13. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: Preventing Tautomerization in Isothiazolone Reactions
<Technical Support Center: Isothiazolone Chemistry
A-Z Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for controlling the tautomeric equilibrium of isothiazolones during synthesis and application. As a Senior Application Scientist, my goal is to explain the causality behind common experimental pitfalls and provide robust, field-proven protocols to ensure the integrity of your results.
Section 1: Understanding the Problem: The Chemistry of Isothiazolone Tautomerization
Isothiazol-3-ones, the core structure of many critical biocides and synthetic intermediates, can exist in equilibrium with their tautomeric forms.[1] While the keto form (A) is typically the most stable and desired isomer, reaction conditions can favor the formation of the enol (B) or the ring-opened thio-enol (C) forms. This shift can drastically alter the molecule's reactivity, stability, and biological efficacy.[2][3]
The primary concern is that tautomerization disrupts the intended reaction pathway. For instance, during N-functionalization, the presence of the enol tautomer can lead to undesired O-alkylation, resulting in a mixture of products and reducing the yield of the target N-substituted isothiazolone. Furthermore, the stability of isothiazolones is highly dependent on their structural form, with certain tautomers being more susceptible to degradation.[4]
Figure 1. Tautomeric Equilibria of the Isothiazolone Ring. The desired keto form (A) can isomerize to the reactive enol tautomer (B) or undergo ring-opening to form (C), especially under basic conditions.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during isothiazolone reactions.
FAQ 1: My N-alkylation reaction is giving a low yield and a significant, unidentified by-product. Could this be due to tautomerization?
Answer: Yes, this is a classic sign of tautomer-related side reactions. The enol tautomer (Isothiazol-3-ol) possesses a nucleophilic oxygen atom. In the presence of an alkylating agent (e.g., alkyl halide) and a base, this oxygen can compete with the nitrogen for alkylation, leading to the formation of an O-alkylated ether by-product alongside your desired N-alkylated product.
Causality: The choice of base and solvent is critical. Strong, non-nucleophilic bases in polar aprotic solvents can deprotonate the N-H bond to form the desired N-anion for alkylation. However, if conditions favor the formation of the enolate (the conjugate base of the enol), O-alkylation becomes a competitive pathway.
Mitigation Strategy:
-
Base Selection: Use a strong, sterically hindered, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These bases are efficient at deprotonating the nitrogen without acting as nucleophiles themselves.
-
Solvent Choice: Conduct the reaction in a dry, polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). These solvents solvate the cation of the base, enhancing the nucleophilicity of the resulting N-anion.
-
Temperature Control: Perform the deprotonation step at a low temperature (e.g., 0 °C) before adding the alkylating agent. This helps to control the reaction kinetics and favor the thermodynamically preferred N-deprotonation.
FAQ 2: How does pH affect the stability of my isothiazolone compound in aqueous solutions? I'm observing degradation over time.
Answer: Isothiazolones are generally most stable in acidic to neutral conditions (pH 4-8).[5] In alkaline solutions (pH > 8), the rate of degradation increases significantly.[5][6] This is because hydroxide ions can catalyze the hydrolytic ring-opening of the isothiazolone, a process that is often initiated by tautomerization to the enol form, which is more susceptible to nucleophilic attack.
Causality: At high pH, the increased concentration of hydroxide ions promotes the formation of the enolate intermediate, which can lead to irreversible ring cleavage. For instance, the half-life of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) drops from 47 days at pH 8.5 to just 2 days at pH 10.[5][6]
Data Summary: pH-Dependent Stability of CMIT
| pH | Half-Life at Room Temp. | Degradation Rate |
| < 8.0 | High Stability | Minimal |
| 8.5 | ~47 days | Slow |
| 9.0 | ~23 days | Moderate |
| 9.6 | ~3.3 days | Rapid |
| 10.0 | ~2 days | Very Rapid |
| Source: Data compiled from Barman & Preston (1992).[5][6] |
Mitigation Strategy:
-
Buffering: For aqueous formulations or reactions, use a suitable buffer system (e.g., citrate or phosphate buffer) to maintain the pH within the optimal 4-8 range.
-
Monitoring: Regularly monitor the pH of your solution, especially during long-term storage or reactions where acidic or basic by-products may be generated.
-
Avoid Strong Bases: When formulating products, avoid the use of strong bases that could raise the pH into the instability region.
FAQ 3: I am attempting a reaction sensitive to nucleophiles, but my isothiazolone seems to be reacting with my reagents. Why?
Answer: The biocidal activity of isothiazolones stems from the electrophilic nature of the sulfur atom, which reacts with nucleophilic thiol groups in microbial enzymes, leading to cell death.[1][3] If your reaction medium contains nucleophiles (e.g., thiols, amines, sulfides), they can attack the N-S bond, causing ring-opening and inactivation of the isothiazolone.[4] This reactivity is a fundamental property of the isothiazolone ring.
Causality: The electron-deficient sulfur atom is susceptible to nucleophilic attack, which breaks the weak N-S bond. This mechanism is essential for its biological function but can be a significant side reaction in a synthetic context.
Figure 2. Competing reaction pathways for isothiazolones. The inherent reactivity towards nucleophiles can lead to undesired ring-opening.
Mitigation Strategy:
-
Protecting Groups: If the N-H group is not the reaction site, consider protecting it. An acyl or Boc group can modulate the ring's electronics and stability.
-
Reagent Selection: Scrutinize your reaction components. Avoid using reagents with strong nucleophilic groups if possible. If a nucleophile is required, consider strategies like slow addition at low temperatures to control its reaction with the isothiazolone.
-
Orthogonal Chemistry: Design your synthetic route so that nucleophilic reagents are used in steps where the isothiazolone moiety is not present or is adequately protected.
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Isothiazolones with Minimized Tautomerization
This protocol provides a robust method for the N-alkylation of a generic 2H-isothiazol-3-one, designed to favor N-alkylation over O-alkylation.
Materials:
-
2H-isothiazol-3-one (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the 2H-isothiazol-3-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Dissolution: Add anhydrous THF to dissolve the starting material completely.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH (1.1 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium salt forms. This step ensures complete formation of the N-anion.
-
Alkylation: Add the alkyl halide (1.05 eq) dropwise via syringe while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Verification: Purify the product via column chromatography. Confirm the structure and absence of the O-alkylated isomer using ¹H and ¹³C NMR spectroscopy.[7]
Section 4: Analytical Methods for Monitoring Tautomerism
Detecting and quantifying the presence of tautomers is crucial for both troubleshooting and quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for this purpose. The keto and enol forms will have distinct sets of peaks. The acidic proton of the enol (-OH) will appear as a broad singlet, and the chemical shifts of the vinyl protons on the ring will differ significantly between the two forms. Integration of the respective peaks allows for quantification of the tautomeric ratio.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can often separate tautomers if their rate of interconversion is slow enough under the chromatographic conditions.[8] Developing a method using a reversed-phase column (e.g., C18) with a buffered mobile phase can be effective. This is also the primary method for monitoring degradation and stability.[8][9]
-
UV-Vis Spectroscopy: The keto and enol forms have different chromophores and will exhibit different λ_max values. While not ideal for precise quantification in a mixture, it can be a quick qualitative check for the presence of the enol form.
References
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. Available at: [Link]
-
Wikipedia. (n.d.). Isothiazolinone. Available at: [Link]
-
Barman, B. N., & Preston, H. D. (1992). The effects of pH on the degradation of isothiazolone biocides. Presented at the Annual Meeting of the Society of Tribologists and Lubrication Engineers. Available at: [Link]
-
Barman, B. N. (2018). The effects of pH on the degradation of isothiazolone biocides. ResearchGate. Available at: [Link]
-
Barman, B. N., & Preston, H. D. (1992). The effects of pH on the degradation of isothiazolone biocides. ResearchGate. Available at: [Link]
-
Park, J., & Kwon, J. (2017). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. ResearchGate. Available at: [Link]
-
Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. ResearchGate. Available at: [Link]
-
Larsson, J. (2023). Exploring the metabolism and mixture effects of the isothiazolinone biocides BIT and OIT in PLHC-1 cells. GUPEA. Available at: [Link]
-
Ruiz Montoya, M., et al. (2021). Electrochemical oxidation of isothiazolinone biocides and their interaction with cysteine. RSC Advances, 11(35), 21539-21547. Available at: [Link]
-
Eilslager, W. J., et al. (2008). Structure-activity relationships for the impact of selected isothiazol-3-one biocides on glutathione metabolism and glutathione reductase of the human liver cell line Hep G2. Toxicology in Vitro, 22(3), 695-704. Available at: [Link]
-
Pearson Education. (n.d.). Tautomerization Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
-
Silva, V., et al. (2020). Analytical methods for isothiazolinones determination in different products. ResearchGate. Available at: [Link]
- Google Patents. (2007). CN1907976A - Process for preparing 2-octyl-2H-isothiazol-3-one.
-
Ataman Kimya. (n.d.). 2-METHYL-2H-ISOTHIAZOL-3-ONE (MIT). Available at: [Link]
-
Emwas, A. H., et al. (2023). NMR Based Methods for Metabolites Analysis. ACS Omega, 8(40), 36557–36575. Available at: [Link]
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- 1. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effects of pH on the degradation of isothiazolone biocides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Addressing matrix effects in HPLC analysis of isothiazolinones
A Senior Application Scientist's Guide to Overcoming Matrix Effects in HPLC
Welcome to the technical support center for isothiazolinone analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying isothiazolinones in challenging sample matrices. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your analytical work. We will delve into the common issues encountered during the HPLC analysis of isothiazolinones, with a particular focus on the pervasive challenge of matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant problem in the HPLC analysis of isothiazolinones?
A1: Matrix effects are the alteration of an analyte's response (either suppression or enhancement) caused by co-eluting, undetected components in the sample matrix.[1][2] In the context of HPLC, particularly when coupled with mass spectrometry (LC-MS), these effects can lead to inaccurate quantification, poor reproducibility, and a high degree of variability in results.[2]
Isothiazolinones are analyzed in a wide array of complex matrices, including:
-
Adhesives and building materials[9]
Each of these matrices contains a multitude of compounds (surfactants, emulsifiers, salts, proteins, etc.) that can interfere with the analysis. For instance, in LC-MS, these co-eluting matrix components can affect the ionization efficiency of the target isothiazolinones in the mass spectrometer's source, leading to either ion suppression or enhancement.[1][2] This directly impacts the accuracy of your quantitative results.
Q2: I'm observing poor peak shape and shifting retention times for my isothiazolinone standards when I inject my sample. What could be the cause?
A2: This is a classic indicator of matrix effects and/or issues with your sample preparation. The problem likely stems from one or more of the following:
-
Co-eluting Matrix Components: Interfering compounds from your sample matrix can interact with the stationary phase of your HPLC column, altering the retention of your target analytes.
-
Sample Solvent Incompatibility: If your final sample extract is in a solvent that is significantly stronger than your mobile phase's initial conditions, it can lead to peak distortion and retention time shifts.
-
Column Overload: Injecting a sample with a high concentration of matrix components can overload the column, leading to poor peak shape and retention time variability.
-
pH Effects: Isothiazolinone stability can be pH-dependent.[9] Changes in the sample pH introduced by the matrix can affect the ionization state and, consequently, the retention of the analytes.
To troubleshoot this, you should first evaluate your sample preparation method to ensure it is effectively removing interfering matrix components. You may also need to adjust the solvent composition of your final extract to be more compatible with your mobile phase.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for isothiazolinone analysis?
A3: The choice of sample preparation technique is critical and depends on the complexity of your matrix and the physicochemical properties of the target isothiazolinones. Here is a breakdown of common and effective techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples.[3][5][7] For isothiazolinones, reversed-phase SPE cartridges (e.g., C18) are often a good starting point. The diverse polarities of isothiazolinones mean that a versatile sorbent may be necessary.[3]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that can be very effective for separating isothiazolinones from aqueous matrices.[4] The choice of extraction solvent is crucial and should be based on the polarity of the target analytes.
-
Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid or semi-solid samples like cosmetics.[6] It involves blending the sample with a solid support (like Florisil) and then eluting the analytes with a suitable solvent.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is gaining traction for other applications.[11] It involves a simple extraction and cleanup step and can be adapted for various matrices.
The following diagram illustrates a general workflow for selecting a sample preparation technique:
Q4: I've tried to improve my sample cleanup, but I still suspect matrix effects are impacting my quantitative accuracy. What calibration strategies can I use to compensate for this?
A4: When sample cleanup alone is insufficient, specific calibration strategies are necessary to ensure accurate quantification. Here are the most effective approaches, ranging from simple to more complex:
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is as close as possible to your actual samples.[12] This approach is effective if you have access to a representative blank matrix and the matrix composition is consistent across samples.
-
Internal Standard (IS) Calibration: An internal standard is a compound with similar chemical properties to your analyte that is added at a constant concentration to all samples, standards, and blanks.[13] The ratio of the analyte response to the IS response is then used for quantification. This can compensate for variations in sample injection volume and some matrix effects.
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects in LC-MS analysis.[2][14] A SIL-IS is a version of your analyte where some atoms have been replaced with their stable isotopes (e.g., ¹³C, ²H, ¹⁵N).[14] It co-elutes with the analyte and experiences the same matrix effects, providing a highly accurate correction.
-
Standard Addition: This method is particularly useful when a blank matrix is not available or when the matrix composition varies significantly between samples.[1][2][12] It involves adding known amounts of the analyte to the sample itself to create a calibration curve within each sample's unique matrix.[12]
The following decision tree can help you choose the most appropriate calibration strategy:
Troubleshooting Guides
Issue 1: Low recovery of isothiazolinones during sample preparation.
-
Potential Cause 1: Inappropriate SPE Sorbent or Elution Solvent. The varying polarities of isothiazolinones can make it challenging to find a single SPE protocol that works for all of them.
-
Troubleshooting Step: Screen different SPE sorbents (e.g., C18, PFP, mixed-mode). Also, optimize the elution solvent. A step-gradient elution with solvents of increasing polarity might be necessary.
-
-
Potential Cause 2: Analyte Instability. Some isothiazolinones can be unstable at certain pH values or in the presence of certain matrix components.[9]
-
Troubleshooting Step: Check the pH of your sample and extraction solvents. Adjust as needed to maintain the stability of your target analytes. Consider adding a buffer to your sample before extraction.
-
-
Potential Cause 3: Incomplete Elution from the Matrix (for MSPD).
-
Troubleshooting Step: Experiment with different elution solvents and volumes. Ensure thorough mixing of the sample with the dispersing agent.
-
Issue 2: Inconsistent results and high variability between replicate injections.
-
Potential Cause 1: Uncompensated Matrix Effects. This is the most likely cause.
-
Potential Cause 2: Sample Heterogeneity. This is particularly relevant for solid or semi-solid samples like creams.
-
Troubleshooting Step: Ensure your sample homogenization procedure is adequate. For example, you may need to increase the blending time or use a more powerful homogenizer.
-
-
Potential Cause 3: Carryover. Isothiazolinones can sometimes be "sticky" and adsorb to parts of the HPLC system.
-
Troubleshooting Step: Optimize your needle wash solvent and increase the wash volume. Include blank injections between samples to check for carryover.
-
Physicochemical Properties of Common Isothiazolinones
Understanding the physicochemical properties of your target analytes is fundamental to developing a robust analytical method. The following table summarizes key properties for common isothiazolinones:
| Isothiazolinone | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Water Solubility |
| 2-Methyl-4-isothiazolin-3-one | MIT | C₄H₅NOS | 115.16 | -0.49 | ~2.5 | Miscible[9] |
| 5-Chloro-2-methyl-4-isothiazolin-3-one | CMIT | C₄H₄ClNOS | 149.60 | 0.35 | ~2.5 | Miscible[9] |
| 1,2-Benzisothiazolin-3-one | BIT | C₇H₅NOS | 151.19 | 1.1 | ~6.1 | 1.5 g/L |
| 2-Octyl-4-isothiazolin-3-one | OIT | C₁₁H₁₉NOS | 213.34 | 3.6 | ~2.5 | 0.45 g/L |
Data compiled from various sources. LogP and pKa values are estimates and can vary with the estimation method.
This table highlights the diverse polarities of these compounds, which explains why a single analytical method can be challenging. For example, the high water solubility of MIT and CMIT contrasts with the more lipophilic nature of OIT.
Experimental Protocols
Protocol 1: General Purpose Solid-Phase Extraction (SPE) for Isothiazolinones in Cosmetics
This protocol is a starting point and should be optimized for your specific cosmetic matrix.
-
Sample Preparation:
-
Weigh 1 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol and vortex for 2 minutes to disperse the sample.
-
Add 10 mL of water and vortex for another 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.
-
-
Elution:
-
Elute the isothiazolinones with 5 mL of methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Protocol 2: Standard Addition Calibration for a Single Sample
This protocol describes how to perform a standard addition calibration for a single, complex sample where a blank matrix is unavailable.
-
Sample Preparation:
-
Prepare your sample extract as you normally would (e.g., using the SPE protocol above).
-
-
Spiking:
-
Aliquot the sample extract into four separate vials (e.g., 500 µL each).
-
Vial 1: Add a small, known volume of solvent (this is your unspiked sample).
-
Vial 2: Add a known amount of your isothiazolinone standard to achieve a specific concentration (e.g., 50 ng/mL).
-
Vial 3: Add a known amount of your isothiazolinone standard to achieve a higher concentration (e.g., 100 ng/mL).
-
Vial 4: Add a known amount of your isothiazolinone standard to achieve an even higher concentration (e.g., 150 ng/mL).
-
-
Analysis:
-
Analyze all four vials by HPLC.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area versus the concentration of the added standard.
-
The x-intercept of the linear regression line will be the negative of the concentration of the isothiazolinone in the unspiked sample.
-
References
- 1. chemsafe-consulting.com [chemsafe-consulting.com]
- 2. New ECHA Guideline for the Biocides' Risk Assessment | LabAnalysis - affidabilità e precisione per analisi chimiche [labanalysis.it]
- 3. images.chemycal.com [images.chemycal.com]
- 4. Practical Guides on BPR - ECHA [echa.europa.eu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography–tandem mass spectrometry [agris.fao.org]
- 7. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. kairuiwater.com [kairuiwater.com]
- 10. Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mn-net.com [mn-net.com]
- 13. measurlabs.com [measurlabs.com]
- 14. atamankimya.com [atamankimya.com]
Validation & Comparative
A Comparative Analysis of Thiazole and Isothiazole Bioactivity: A Guide for Drug Discovery Professionals
Introduction: The Tale of Two Isomers
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for drug design. Among them, the five-membered, sulfur- and nitrogen-containing azoles stand out for their versatile biological activities. This guide focuses on a critical comparative analysis of two constitutional isomers: thiazole (a 1,3-azole) and isothiazole (a 1,2-azole). While sharing the same molecular formula (C₃H₃NS), the positional difference of their heteroatoms imparts distinct electronic, steric, and physicochemical properties, leading to a fascinating divergence in their biological profiles.[1][2][3]
Thiazole rings are prevalent in nature, famously forming the core of vitamin B1 (thiamine) and appearing in antibiotics like penicillin.[1][3] Their synthetic derivatives are cornerstones of modern medicine, found in anticancer agents (Dasatinib), antiretrovirals (Ritonavir), and anti-inflammatory drugs (Meloxicam).[4][5][6] Isothiazole, while less common in natural products, is a powerful pharmacophore in its own right, with derivatives demonstrating significant potential as fungicides, anticancer agents, and enzyme inhibitors.[7][8]
This guide provides an in-depth, data-supported comparison of their bioactivities, exploring the causality behind their differential effects and offering practical experimental frameworks for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to strategically leverage these scaffolds in the quest for novel therapeutics.
Part 1: Structural and Physicochemical Foundations of Bioactivity
The fundamental difference between thiazole and isothiazole lies in the relative positions of the sulfur and nitrogen atoms. This seemingly minor structural alteration has profound implications for their electronic distribution, aromaticity, and reactivity, which are the ultimate determinants of their biological interactions.
-
Thiazole (1,3-Thiazole): The nitrogen at position 3 is pyridine-like, acting as a hydrogen bond acceptor, while the sulfur at position 1 influences the ring's electronics. The C2 position is notably electron-deficient and susceptible to nucleophilic attack, a key feature in the mechanism of thiamine.[6]
-
Isothiazole (1,2-Thiazole): The adjacent nitrogen and sulfur atoms create a unique electronic environment. The N-S bond is relatively weak, making the ring susceptible to reductive cleavage, a property exploited in some biocidal mechanisms. The electronegativity of the heteroatoms in the 1,2-relationship makes isothiazoles a significant class of compounds for developing bioactive molecules.[8]
dot
Caption: Workflow for the Broth Microdilution MIC Assay.
Methodology:
-
Preparation of Compounds:
-
Dissolve thiazole/isothiazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform a two-fold serial dilution of the stock solution across a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). Final volumes in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Culture bacteria (e.g., S. aureus, E. coli) overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (a known antibiotic like ciprofloxacin) and a negative/growth control well (inoculum in MHB without any compound).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. [9]
-
Protocol: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality: This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxicity.
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HepG2) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the compounds) and an untreated control.
-
Incubate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). [10]
-
Conclusion and Future Perspectives
The comparative analysis of thiazole and isothiazole reveals two scaffolds with immense, yet distinct, therapeutic potential. Thiazole's prevalence in clinically successful drugs, particularly in oncology, underscores its utility as a privileged structure capable of forming key interactions with a multitude of biological targets. [4][6][11]Its success is often attributed to its electronic properties and the hydrogen-bonding capability of its nitrogen atom. [11] Isothiazole, while less represented in approved drugs, demonstrates potent bioactivity, especially as a biocide and fungicide. [7][12]The unique 1,2-arrangement of its heteroatoms provides different chemical properties that can be exploited for novel mechanisms of action, such as the targeting of thiol-containing enzymes. [7]The development of hybrid molecules incorporating both thiazole and isothiazole moieties points towards a promising strategy, potentially harnessing the advantageous features of both rings to achieve synergistic effects and exceptional potency. [13][14] For researchers and drug developers, the choice between these isomers is not a matter of inherent superiority but of strategic design. The selection should be guided by the specific biological target, the desired mechanism of action, and the structure-activity relationship data available for the therapeutic area. Understanding the fundamental chemical differences between the 1,3- and 1,2-azoles is the critical first step in designing the next generation of effective and selective therapeutics.
References
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Biological Evaluation of Thiazole Deriv
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. ijpsrr.com.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. MDPI.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. scilit.net.
- Design, synthesis and fungicidal activity of isothiazole–thiazole deriv
- Thiazole and Isothiazole Chemistry in Crop Protection. PubMed.
- Thiazole and Isothiazole Chemistry in Crop Protection.
- Design, synthesis and fungicidal activity of isothiazole-thiazole deriv
- Design, synthesis and fungicidal activity of isothiazole–thiazole deriv
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme.
- Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
- Thiazole antifungals | Research Starters. EBSCO.
- A Review on Thiazole Scaffolds and its Biological Activity. ijrpr.com.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Isothiazoles: Synthetic Strategies and Pharmacological Applic
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters.
- Thiazole and Isothiazole Chemistry in Crop Protection | Request PDF.
- A Systematic Review On Thiazole Synthesis And Biological Activities.
- (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central.
- A Comparative Study on the Antibacterial Effects of Some Newly Synthesized Thiazole, Imidazolidine and Tetrahydropyrimidine. Pharmaceutical Sciences.
- A review on thiazole based compounds and it's pharmacological activities. Future Vistas.
- Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some p
- (PDF) Thiazoles as potent anticancer agents: A review.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
- (PDF) A comparative study on the antibacterial effects of some newly synthesized Thiazole, Imidazoline and Tetrahydropyridine derivatives against Bacillus cereus and Salmonella typhimurium.
- Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
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- 13. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationships of Isothiazole Analogs in Drug Discovery
The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a plethora of analogs with a broad spectrum of pharmacological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of isothiazole derivatives across key therapeutic areas, supported by experimental data and detailed protocols for their biological evaluation. Our focus is to elucidate the causal relationships between chemical structure and biological function, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
Anticancer Activity: Targeting Kinases and Cellular Proliferation
Isothiazole analogs have emerged as potent anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[1][2] The SAR of these compounds is highly dependent on the substitution pattern around the isothiazole core, influencing both potency and selectivity.
Kinase Inhibition: A Tale of Two Positions
Systematic studies have revealed that substitutions at the C3 and C5 positions of the isothiazole ring are particularly crucial for kinase inhibitory activity. For instance, in the development of MEK-1 kinase inhibitors, it was observed that bulky or long-chain substitutions at one position (designated as X) tend to decrease inhibitory activity, whereas the introduction of a hydrogen bond donor enhances it. Conversely, bulky and electronegative groups at another position (Y) significantly improve the compound's efficacy.[3] This suggests a specific binding orientation within the kinase's active site, where one part of the molecule interacts with a polar pocket and another with a larger, hydrophobic pocket.[3]
Similarly, in the pursuit of TrkA kinase inhibitors, a high-throughput screen identified an isothiazole hit. Subsequent optimization revealed that bicyclic substituents on the C3 thio group resulted in extremely potent inhibitors in both biochemical and cellular assays.[4] This highlights the importance of exploring diverse and sterically demanding substituents at key positions to achieve high-affinity interactions with the target kinase.
dot
Caption: General SAR trends for isothiazole-based kinase inhibitors.
Cytotoxicity against Cancer Cell Lines
The anticancer potential of isothiazole analogs is further demonstrated by their cytotoxic effects against various cancer cell lines. The MTT assay is a standard colorimetric method used to assess cell viability and proliferation, providing quantitative data in the form of IC50 values (the concentration of a drug that inhibits cell growth by 50%).
| Compound/Analog Class | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Benzo[d]isothiazole Schiff bases | Leukemia cell lines | 4-9 (CC50) | Fused benzene ring | [5] |
| Substituted Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Specific substitution pattern | [6] |
| Naphthalene-azine-thiazole hybrid 6a | OVCAR-4 (Ovarian Cancer) | 1.569 ± 0.06 | Naphthalene and azine moieties | [7] |
| 3-Nitrophenylthiazolyl derivative 4d | MDA-MB-231 (Breast Cancer) | 1.21 | 3-nitrophenyl substituent | [8] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The isothiazole scaffold is a key component in a number of antimicrobial agents.[9] SAR studies in this area focus on modifications that enhance potency against a range of bacterial and fungal strains, often measured by the minimum inhibitory concentration (MIC).
Key Substitutions for Antimicrobial Efficacy
SAR studies on thiazole-pyrazoline hybrids have shown that the presence of a phenyl ring enhances antibacterial action.[8] Specifically, para-substituted methoxy, chloro, and nitro groups can modestly increase activity.[8] In contrast, a methylamino group tends to reduce activity.[8] For antifungal activity, the presence of a p-bromophenyl group on the thiazole ring has been shown to increase potency.
| Compound/Analog Class | Target Organism | MIC (µg/mL) | Key Structural Features | Reference |
| Catechol-derived thiazoles | MRSA | ≤ 2 | Catechol moiety | [10] |
| Thiazole derivative 6 | Shigella dysenteriae | 125 | Benzothiazole moiety | [11] |
| Benzo[d]thiazole derivatives 13 & 14 | S. aureus, E. coli | 50-75 | Fused benzene ring, 4-hydroxyphenyl at C2 | [12] |
| Nitro-substituted thiazoles | B. subtilis, E. coli | 4.32-4.60 | Nitro group on phenyl substituent | [9] |
Anti-inflammatory and Neuroprotective Potential
Beyond cancer and infectious diseases, isothiazole derivatives are being explored for their anti-inflammatory and neuroprotective properties.
Anti-inflammatory Activity
Certain isothiazole derivatives have demonstrated potent anti-inflammatory activities by targeting enzymes in the arachidonic acid pathway, such as lipoxygenase (LOX) and cyclooxygenase (COX).[13] The synthesis of various amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid has yielded compounds with significant anti-inflammatory effects in animal models.
Neuroprotective Effects
The neuroprotective potential of isothiazole-containing compounds is an emerging area of research. Some analogs have been shown to modulate the activity of enzymes like catalase, which plays a role in protecting against oxidative stress-induced neuronal damage.[14] Furthermore, thiazole-sulfonamide derivatives have shown promise in protecting against neuronal damage in models of Parkinson's disease.[15] The development of thiazole-nitrone hybrids as dual-action antioxidant and anti-apoptotic agents further underscores the potential of this scaffold in treating neurodegenerative disorders.[16]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of isothiazole analogs.
MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of isothiazole analogs on cancer cell lines.
Materials:
-
Isothiazole analog stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the isothiazole analog in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
dot
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of isothiazole analogs against a specific protein kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Isothiazole analog stock solution (in DMSO)
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the isothiazole analog in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the diluted compound or DMSO (vehicle control). Add the kinase to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction. Incubate for 60 minutes at 30°C.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of isothiazole analogs against bacteria.
Materials:
-
Isothiazole analog stock solution (in DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the isothiazole analog in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.[17][18]
Conclusion
The isothiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The extensive body of research on its analogs has provided clear SAR insights that can guide the rational design of more potent and selective compounds. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will the potential for isothiazole-based drugs to address a wide range of unmet medical needs. This guide serves as a foundational resource for researchers in the field, providing both a comparative overview of SAR trends and the practical experimental protocols necessary to advance the discovery of new isothiazole-inspired medicines.
References
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A Comparative Efficacy Analysis of Isothiazolinones and Other Key Antimicrobial Agents
Introduction: The Imperative for Potent and Selective Antimicrobial Agents
In the landscape of drug development and industrial microbiology, the demand for effective antimicrobial agents is unceasing. From preventing contamination in manufacturing processes to developing new therapeutic drugs, the need for compounds with broad-spectrum efficacy, favorable safety profiles, and minimal resistance potential is paramount. This guide provides a detailed comparative analysis of the isothiazolinone class of antimicrobials, with a conceptual focus on the 1-isothiazol-5-yl-ethanone scaffold, against other widely used antimicrobial agents.
Isothiazolinones are a class of sulfur-containing heterocyclic compounds recognized for their potent, broad-spectrum biocidal activity. While specific efficacy data for the derivative this compound is limited in public literature, its core isothiazolinone structure is the pharmacophore responsible for its antimicrobial action. Therefore, this guide will leverage the extensive data available for well-characterized isothiazolinones, such as Methylisothiazolinone (MIT) and 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), as a proxy to evaluate the potential efficacy of this chemical class.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of data to explain the causality behind experimental design and the mechanistic underpinnings of antimicrobial action, providing a robust framework for informed decision-making in your research and development endeavors.
Section 1: Mechanisms of Antimicrobial Action - A Comparative Overview
An antimicrobial agent's efficacy is fundamentally dictated by its mechanism of action. Understanding these diverse molecular strategies is critical for selecting the appropriate agent for a specific application and for anticipating potential resistance mechanisms.
Isothiazolinones: Thiol-Reactive Electrophiles
Isothiazolinones exert their antimicrobial effect through a rapid, two-step mechanism. The core of their activity lies in the electron-deficient sulfur atom within the isothiazole ring. This makes the molecule a potent electrophile.
-
Initial Interaction & Inactivation: The isothiazolinone molecule readily reacts with nucleophilic thiol groups (-SH) found in the cysteine residues of essential microbial enzymes and proteins (e.g., dehydrogenases involved in cellular respiration).
-
Disulfide Bond Formation & Cell Death: This reaction leads to the formation of mixed disulfides, effectively inactivating the enzymes. This disrupts critical metabolic pathways like the Krebs cycle and electron transport, halting ATP generation and leading to a rapid cessation of growth, and ultimately, cell death.
Caption: Broth Microdilution Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-on to the MIC test to assess whether an agent is killing the bacteria or merely inhibiting their growth.
Step-by-Step Protocol:
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a quadrant of a non-selective agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is often the lowest concentration plate quadrant with no more than 1-2 colonies.
Section 4: Concluding Remarks for the Research Professional
This guide demonstrates that the isothiazolinone chemical class represents a potent group of broad-spectrum antimicrobials. Their efficacy, particularly against bacteria, is comparable to or, in some cases, superior to other common biocides like chlorhexidine and certain quaternary ammonium compounds. The unique thiol-reactive mechanism of action is rapid and targets fundamental cellular machinery, making the development of resistance more complex than for agents with highly specific single targets.
While this compound itself requires further direct investigation to fully characterize its antimicrobial profile, the data from its parent class strongly suggest its potential as an effective antimicrobial agent. The provided standardized protocols offer a clear and validated pathway for researchers to conduct such evaluations, generating the robust, high-quality data necessary for publication, patent applications, and product development. When selecting an antimicrobial, a holistic view of its mechanism, quantitative efficacy, and the context of its intended application is essential for success.
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Biocide Use in the Antimicrobial Era: A Review. (2021). PMC. [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). NIH. [Link]
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Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. (n.d.). Oxford Academic. [Link]
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Mechanisms of action of antimicrobials: focus on fluoroquinolones. (n.d.). PubMed. [Link]
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Determination of Minimum inhibitory concentrations of Common Biocides to Multidrug-Resistant Gram-negative bacteria. (2016). ResearchGate. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (n.d.). NIH. [Link]
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Beta-Lactam Antibiotics: Mechanism of Action, Resistance. (2020). Microbe Online. [Link]
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A comparison of triclosan and chlorhexidine preparations with 60 per cent isopropyl alcohol for hygienic hand disinfection. (1983). PubMed. [Link]
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Benzalkonium chloride, benzethonium chloride, and chloroxylenol - Three replacement antimicrobials are more toxic than triclosan and triclocarban in two model organisms. (n.d.). PubMed. [Link]
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Comparative efficacy of hand hygiene agents in the reduction of bacteria and viruses. (n.d.). PMC. [Link]
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Standardized comparison of antiseptic efficacy of triclosan, PVP-iodine, octenidine dihydrochloride, polyhexanide and chlorhexidine digluconate. (2025). ResearchGate. [Link]
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Chlorhexidine. (n.d.). Wikipedia. [Link]
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ISOTHIAZOLINONE. (n.d.). Ataman Kimya. [Link]
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Biological Activity of Quaternary Ammonium Salts and Their Derivatives. (2020). PMC. [Link]
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β-Lactams and β-Lactamase Inhibitors: An Overview. (n.d.). PMC. [Link]
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Polyene antifungals. (n.d.). EBSCO. [Link]
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Reviewing the complexities of bacterial biocide susceptibility and in vitro biocide adaptation methodologies. (2025). PMC. [Link]
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Product information, this compound. (n.d.). P&S Chemicals. [Link]
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Azole antifungals. (n.d.). Life Worldwide. [Link]
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Antifungal Action Mechanisms ofs of Azoles, Caspofungin and Terbinafine.pptx. (n.d.). Slideshare. [Link]
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Molecular mechanism of antimicrobial activity of chlorhexidine against carbapenem-resistant Acinetobacter baumannii. (2019). PMC. [Link]
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Quaternary Ammonium Biocides: Efficacy in Application. (2014). PMC. [Link]
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What is the mechanism of Chlorhexidine gluconate?. (2024). Patsnap Synapse. [Link]
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Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. (2022). YouTube. [Link]
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Mechanism of Action of Chlorhexidine. (2025). Pharmacy Freak. [Link]
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Quaternary Ammonium Compounds ADBAC and DDAC Fact Sheet. (2023). National Pesticide Information Center - Oregon State University. [Link]
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Quaternary ammonium cation. (n.d.). Wikipedia. [Link]
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General mechanism of action of quaternary ammonium salts (QAS), where.... (n.d.). ResearchGate. [Link]
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Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. (2025). Medical Notes. [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]
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Triclosan. (n.d.). Wikipedia. [Link]
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Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (n.d.). PubMed. [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]
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Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. (n.d.). CLSI. [Link]
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Broth Microdilution Guide for Labs. (n.d.). Scribd. [Link]
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CLSI M07 Dilution Methods for Antimicrobial Susceptibility Testing. (2025). Customized Testing Laboratory. [Link]
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MIC Determination. (n.d.). EUCAST. [Link]
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What is the mechanism of Triclosan?. (2024). Patsnap Synapse. [Link]
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Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains. (n.d.). PubMed. [Link]
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Triclosan: Current Status, Occurrence, Environmental Risks and Bioaccumulation Potential. (n.d.). MDPI. [Link]
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Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains. (2011). NIH. [Link]
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MIC values of triclosan for eight different urinary tract pathogens. (n.d.). ResearchGate. [Link]
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Reduced Triclosan Susceptibility in Methicillin-Resistant Staphylococcus epidermidis. (n.d.). NIH. [Link]
A Comparative Guide to Validating the Mechanism of Action of Novel Isothiazole Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is fraught with complexity. The isothiazole ring, a versatile heterocycle, has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of biological targets, including kinases and enzymes implicated in inflammatory pathways.[1][2][3] However, identifying a "hit" is merely the opening chapter. The critical narrative of drug discovery unfolds in the rigorous validation of its mechanism of action (MoA).
This guide provides an in-depth, comparative framework for validating the MoA of novel isothiazole inhibitors. We move beyond simplistic protocols to explain the causality behind experimental choices, ensuring a self-validating, robust approach. Our objective is to equip you with the strategic and technical expertise to build a compelling, data-driven case for your inhibitor's on-target activity, from direct biophysical binding to functional cellular consequences.
The Foundational Hierarchy of MoA Validation
A successful MoA validation strategy is not a checklist but a logical progression of inquiry. Each stage builds upon the last, systematically increasing the biological complexity and, consequently, the confidence in your inhibitor's proposed mechanism.
References
In vivo validation of 1-Isothiazol-5-yl-ethanone therapeutic potential
An In-Depth Guide to the In Vivo Validation of 1-Isothiazol-5-yl-ethanone as a Novel Anti-Inflammatory Agent
Executive Summary
The isothiazole class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] This guide focuses on a specific derivative, this compound (I5E), and outlines a comprehensive, field-proven strategy for its in vivo validation as a potential therapeutic agent for acute inflammation. We provide the scientific rationale for experimental design, a detailed protocol for a comparative efficacy study using a classic rodent model, and a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising chemical entities into clinically relevant candidates.
The Scientific Case for this compound (I5E)
Chemical Profile
-
Compound: this compound (I5E)
-
CAS Number: 3684-00-2[4]
Therapeutic Rationale and Hypothesized Mechanism of Action
Isothiazole derivatives have been repeatedly identified as potent bioactive molecules.[6] Notably, isothiazolinones, a related structural class, exert their antimicrobial and biological effects by inhibiting enzymes crucial for cell survival.[7] Their mechanism often involves the electrophilic sulfur atom reacting with nucleophilic thiol (-SH) groups found in the active sites of key proteins, such as cysteine proteases or specific dehydrogenases, leading to the disruption of cellular respiration and metabolic pathways.[8][9]
Based on this established reactivity profile, we hypothesize that I5E may modulate inflammatory responses by targeting key enzymes or transcription factors within the inflammatory cascade. A plausible target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation that controls the expression of pro-inflammatory cytokines like TNF-α and IL-6.[10] Inhibition of this pathway would represent a potent anti-inflammatory effect.
Preclinical In Vivo Validation Strategy
Effective preclinical target validation is critical to mitigate the primary causes of clinical trial failure: lack of efficacy and unforeseen toxicity.[11] While in vitro assays provide initial data, in vivo models are superior for understanding a compound's role in a complex disease process within a whole organism, providing invaluable data on pharmacokinetics, efficacy, and safety.[12][13]
Rationale for Model Selection: Carrageenan-Induced Paw Edema
For assessing acute anti-inflammatory potential, the Carrageenan-Induced Paw Edema model in rats is a gold-standard, highly reproducible, and well-characterized assay.[14][15]
Causality behind this choice:
-
Predictive Validity: The model effectively screens for compounds that inhibit mediators of the early, acute phase of inflammation and has been instrumental in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Well-Defined Mechanism: The inflammatory response is biphasic. The initial phase (0-1.5 hours) is mediated by histamine and serotonin. The later phase (1.5-5 hours) involves the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines, which are the targets of most anti-inflammatory drugs.[15] This allows for an understanding of where a test compound might be acting.
-
Quantitative & Objective Endpoint: The primary endpoint, paw volume (edema), is easily and accurately measured, providing robust quantitative data for statistical analysis.
Selection of Comparator Compounds
-
Positive Control: Indomethacin. A potent, well-characterized NSAID that acts via non-selective COX enzyme inhibition. Its inclusion is essential to validate the assay's sensitivity and to provide a benchmark against which I5E's efficacy can be judged.
-
Negative Control: Vehicle. The non-active solvent used to deliver the test compounds (e.g., 0.5% Carboxymethyl cellulose). This group is critical to ensure that the observed effects are due to the compound itself and not the delivery vehicle.
Comparative Efficacy Study: Detailed Experimental Protocol
This protocol is designed as a self-validating system. The expected robust response in the vehicle group and significant inhibition by the positive control (Indomethacin) will confirm the validity of the experiment.
3.1 Animals
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male
-
Weight: 180-220 g
-
Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water. Acclimatize animals for at least 5 days before the experiment.
3.2 Experimental Groups (n=6 per group)
-
Group I (Vehicle Control): Receives Vehicle orally (p.o.).
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
-
Group III (Test Article - Low Dose): Receives I5E (e.g., 25 mg/kg, p.o.).
-
Group IV (Test Article - High Dose): Receives I5E (e.g., 50 mg/kg, p.o.).
3.3 Step-by-Step Procedure
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the respective compounds or vehicle to each group via oral gavage (10 mL/kg volume).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution (in sterile 0.9% saline) into the sub-plantar surface of the right hind paw of each rat.
-
Post-Induction Measurements: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Euthanasia and Sample Collection: At the end of the experiment (e.g., 5 hours), euthanize the animals according to approved ethical guidelines. Blood samples may be collected via cardiac puncture for serum cytokine analysis. The inflamed paw tissue can be excised and stored at -80°C for subsequent biochemical analysis (e.g., TNF-α, IL-6, myeloperoxidase activity).
Data Analysis and Comparative Performance
4.1 Calculation The primary efficacy metric is the percent inhibition of edema, calculated for each time point using the following formula:
-
Percent Inhibition (%) = [1 - (ΔVtest / ΔVcontrol)] x 100
-
Where ΔVtest is the mean change in paw volume for a treated group.
-
And ΔVcontrol is the mean change in paw volume for the vehicle control group.
-
4.2 Data Presentation: Comparative Efficacy of I5E
The table below presents hypothetical but plausible data to illustrate how the results would be structured for clear comparison.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
| I5E | 25 | 0.62 ± 0.06 | 27.1% |
| I5E | 50 | 0.45 ± 0.04 | 47.1% |
Data are represented as Mean ± SEM. Statistical significance would be determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
4.3 Interpretation In this hypothetical scenario, I5E demonstrates a dose-dependent anti-inflammatory effect. The high dose (50 mg/kg) shows efficacy comparable to the standard-of-care, Indomethacin, warranting further investigation into its mechanism and potential for development.
Visualizing the Experimental Workflow and Hypothesized Mechanism
Clear visual aids are essential for communicating complex scientific processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the potential signaling pathway targeted by I5E.
Diagram: In Vivo Validation Workflow
Caption: Workflow for the in vivo validation of this compound.
Diagram: Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by I5E.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial in vivo validation of this compound. The successful demonstration of dose-dependent efficacy in a validated acute inflammation model, benchmarked against a standard-of-care, would provide the critical proof-of-concept needed to advance the compound.
Next steps following a successful outcome would include:
-
Mechanism of Action Studies: Utilizing the collected tissues to confirm the inhibition of the NF-κB pathway (e.g., via Western blot for phosphorylated IκBα) and measure cytokine protein levels (ELISA).
-
Chronic Inflammation Models: Evaluating I5E in more clinically relevant models, such as Adjuvant-Induced Arthritis in rats, to assess its efficacy against chronic inflammatory conditions.[16]
-
Preliminary Toxicology: Conducting acute toxicity studies to determine the compound's safety profile and establish a therapeutic window.
-
Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of I5E to understand its behavior in the body and optimize dosing regimens.
By following this structured and rigorous validation path, researchers can effectively and efficiently assess the therapeutic potential of novel isothiazole derivatives like I5E, paving the way for the development of new classes of anti-inflammatory drugs.
References
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Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. (n.d.). MDPI. [Link]
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 811–832. [Link]
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Importance of Animal Models in the Field of Cancer Research. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Cytotoxicity of Isothiazole Derivatives for Researchers and Drug Development Professionals
Isothiazole, a five-membered heterocyclic scaffold containing nitrogen and sulfur, is a cornerstone in the development of a diverse array of biologically active compounds. From their widespread use as potent biocides in industrial and cosmetic products to their emergence as promising candidates in anticancer drug discovery, the biological impact of isothiazole derivatives is profound and multifaceted.[1][2] This guide provides an in-depth, objective comparison of the cytotoxic profiles of various isothiazole derivatives, supported by experimental data and mechanistic insights. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the selection and application of these compounds in their respective fields.
The Dichotomy of Isothiazole Cytotoxicity: From Biocidal Action to Therapeutic Potential
The cytotoxic nature of isothiazole derivatives is a double-edged sword. In the context of isothiazolinones, a prominent subclass, this cytotoxicity is harnessed for its potent antimicrobial and antifungal properties.[3] Conversely, in the realm of medicinal chemistry, the selective cytotoxicity of novel isothiazole-based compounds against cancer cells is a highly sought-after characteristic for developing new chemotherapeutic agents.[1][4] Understanding the underlying mechanisms and structure-activity relationships that govern this cytotoxicity is paramount for both ensuring the safe use of isothiazolinone-based products and for designing next-generation therapeutic molecules.
Mechanistic Underpinnings of Isothiazole-Induced Cytotoxicity
The cytotoxic effects of many isothiazole derivatives, particularly the isothiazolinones, are rooted in their electrophilic nature. The reactive nitrogen-sulfur bond within the isothiazole ring is susceptible to nucleophilic attack by cellular thiols, most notably the cysteine residues in proteins and the antioxidant glutathione (GSH).[3][5] This interaction triggers a cascade of cellular events leading to cell death.
Key mechanisms of cytotoxicity include:
-
Thiol Depletion and Enzyme Inhibition: The covalent modification of thiol-containing enzymes disrupts their function, leading to the inhibition of critical metabolic pathways.[5]
-
Oxidative Stress: The depletion of the cellular antioxidant glutathione renders cells vulnerable to oxidative damage from reactive oxygen species (ROS). Some isothiazole derivatives have also been shown to directly increase ROS generation.[6]
-
Induction of Apoptosis: The culmination of cellular damage often leads to the activation of programmed cell death, or apoptosis. This can be triggered through various signaling pathways, including the activation of caspases.[7][8]
Below is a diagram illustrating the general mechanism of isothiazolinone-induced cytotoxicity.
Caption: A streamlined workflow of the MTT assay for cytotoxicity assessment.
Conclusion
The cytotoxicity of isothiazole derivatives is a complex and highly structure-dependent phenomenon. For isothiazolinone biocides, halogenation and increased hydrophobicity are key drivers of their potent cytotoxic effects. In the context of anticancer drug development, the isothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with selective activity against malignant cells. A thorough understanding of the structure-activity relationships and the underlying mechanisms of action is crucial for both mitigating the risks associated with isothiazolinone exposure and for rationally designing new and effective isothiazole-based drugs. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals working with this important class of heterocyclic compounds.
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Ecotoxicity of Isothiazolinone-Based Biocides: A Comparative Assessment for Researchers
This guide provides an in-depth technical comparison of the ecotoxicity of commonly used isothiazolinone-based biocides and their alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data and outlines standardized assessment protocols to support informed decisions in formulation and environmental risk assessment.
Introduction: The Preservative Conundrum
Isothiazolinones are a class of heterocyclic organic compounds widely employed as broad-spectrum antimicrobial agents in a vast array of industrial and consumer products, including paints, adhesives, cosmetics, and metalworking fluids. Their efficacy in preventing microbial growth is undisputed. However, their potential for environmental release and subsequent impact on non-target aquatic and terrestrial organisms necessitates a thorough evaluation of their ecotoxicological profiles.[1] This guide delves into the comparative ecotoxicity of key isothiazolinones and juxtaposes their performance against common alternative preservatives, providing a framework for a comprehensive risk-benefit analysis.
Mechanism of Ecotoxicity: A Double-Edged Sword
The antimicrobial action of isothiazolinones, which makes them effective preservatives, is also the root of their ecotoxicity. Their primary mechanism involves the inhibition of microbial growth and metabolism through the disruption of critical physiological pathways.[2] Isothiazolinones are strong electrophilic agents that readily react with thiol-containing molecules, such as the amino acid cysteine, which is a crucial component of many enzymes.[3] This interaction leads to the formation of disulfide derivatives, impairing key cellular functions and ultimately leading to cell death.[3] This disruption of cellular processes is not limited to microbes; it can also affect a wide range of aquatic and terrestrial organisms, leading to adverse ecological effects.[2]
Caption: Mechanism of Isothiazolinone Ecotoxicity.
Comparative Aquatic Ecotoxicity Data
The following tables summarize acute toxicity data for various isothiazolinones and their alternatives against standard aquatic test organisms. It is crucial to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions. The data presented here are collated from multiple sources to provide a broad overview.
Table 1: Acute Ecotoxicity of Isothiazolinone Compounds (mg/L)
| Compound | Organism | Endpoint (Duration) | Value (mg/L) | Reference(s) |
| CMIT/MIT (3:1) | Daphnia magna (Water Flea) | EC50 (48h) | 0.16 | [4] |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 0.19 | [4] | |
| Skeletonema costatum (Marine Algae) | EC50 (48h) | 0.003 | [4] | |
| MIT | Daphnia magna | EC50 (48h) | 0.51 | [5] |
| Algae | EC50 (72h) | >0.089 | [5] | |
| OIT | Aquatic Organisms | EC50 | Comparable to DCOIT | [6] |
| DCOIT | Aquatic Organisms | EC50 | Comparable to OIT | [6] |
| BIT | Aquatic Organisms | EC50 | Less toxic than MCI, OIT, DCOIT | [6] |
Table 2: Acute Ecotoxicity of Alternative Preservatives (mg/L)
| Compound | Organism | Endpoint (Duration) | Value (mg/L) | Reference(s) |
| Bronopol | Algae | NOEC (72h) | 0.08 | [7] |
| Methylparaben | Daphnia magna | EC50 (48h) | Varies | [8] |
| Fish | LC50 (96h) | Varies | [3] | |
| Propylparaben | Daphnia magna | EC50 (48h) | Varies | [8] |
| Fish | LC50 (96h) | Varies | [3] | |
| Formaldehyde | Aquatic Organisms | EC50/LC50 | Generally higher than isothiazolinones | [7] |
Analysis of Comparative Data:
Based on the available data, the CMIT/MIT mixture exhibits very high toxicity to aquatic organisms, particularly algae.[4] The toxicity of other isothiazolinones varies, with a general trend of MCI > OIT ≈ DCOIT > BIT > MI.[6] Alternative preservatives like parabens also show toxicity to aquatic life, with longer-chain parabens generally being more toxic than short-chain ones.[8][9] While formaldehyde's acute toxicity appears lower than that of many isothiazolinones, its classification as a carcinogen raises significant human health concerns.[10][11] Bronopol also demonstrates high aquatic toxicity, with algae being particularly sensitive.[7]
Standardized Ecotoxicity Assessment Protocols
To ensure the generation of reliable and comparable ecotoxicity data, standardized testing guidelines developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) are indispensable. The following sections detail the methodologies for key aquatic toxicity tests.
Caption: General Workflow for Ecotoxicity Assessment.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[12]
Step-by-Step Methodology:
-
Test Organisms: Select a suitable algal species, such as Pseudokirchneriella subcapitata.[13]
-
Culture Preparation: Cultivate the algae in a nutrient-rich medium to achieve an exponential growth phase.[10]
-
Test Solutions: Prepare a geometric series of at least five concentrations of the test substance in the culture medium, along with a control group (medium only).[10]
-
Inoculation: Inoculate the test and control flasks with a low density of exponentially growing algae.[13]
-
Incubation: Incubate the flasks for 72 hours under continuous, uniform illumination and constant temperature.[10]
-
Biomass Measurement: Measure the algal biomass (e.g., cell count, fluorescence) at least daily.[10]
-
Data Analysis: Calculate the average specific growth rate and yield for each concentration and the control. Determine the EC50 (the concentration causing a 50% reduction in growth or yield).[14]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to daphnids (e.g., Daphnia magna), which are key invertebrates in freshwater ecosystems.[15]
Step-by-Step Methodology:
-
Test Organisms: Use young daphnids, less than 24 hours old, from a healthy laboratory culture.[8]
-
Test Solutions: Prepare a series of at least five concentrations of the test substance in reconstituted water, along with a control.[16]
-
Exposure: Introduce at least 20 daphnids, divided into four replicates, into each test concentration and the control.[16] The exposure period is 48 hours.[17]
-
Observation: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[17]
-
Data Analysis: Calculate the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.[15]
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.[18]
Step-by-Step Methodology:
-
Test Organisms: Select a suitable fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[19]
-
Acclimation: Acclimate the fish to the test conditions (water quality, temperature) for a sufficient period before the test.
-
Test Solutions: Prepare a geometric series of at least five concentrations of the test substance in dilution water, plus a control.[18]
-
Exposure: Introduce at least seven fish into each test concentration and the control. The exposure duration is typically 96 hours.[18]
-
Observation: Record mortalities at 24, 48, 72, and 96 hours.[18]
-
Data Analysis: Determine the LC50 (lethal concentration for 50% of the fish) for each observation period where possible.[18]
Discussion on Alternatives and Future Perspectives
The high aquatic toxicity of many isothiazolinones has driven the search for safer, yet effective, alternatives.[1] Preservatives such as certain parabens and formaldehyde-releasers are often considered. However, as this guide illustrates, these alternatives are not without their own ecotoxicological and human health concerns.[5][16]
-
Parabens: While some shorter-chain parabens exhibit lower aquatic toxicity than many isothiazolinones, concerns about their potential as endocrine disruptors persist.[9][16]
-
Formaldehyde-Releasers: These compounds, such as bronopol and DMDM hydantoin, function by slowly releasing formaldehyde.[5] While this provides antimicrobial activity, the release of formaldehyde, a known human carcinogen, is a significant drawback.[5][11] From an ecotoxicological standpoint, some formaldehyde-releasers like bronopol are also highly toxic to aquatic organisms.[7]
The ideal preservative would possess high antimicrobial efficacy at low concentrations, be readily biodegradable into non-toxic metabolites, have a low potential for bioaccumulation, and exhibit minimal toxicity to non-target organisms and humans. The development of such "green" preservatives is an active area of research.
Conclusion
The ecotoxicity assessment of isothiazolinone-based compounds reveals a class of highly effective biocides with significant potential for adverse environmental impacts, particularly in aquatic ecosystems. While alternatives exist, they each present their own set of challenges, from ecotoxicity to human health concerns. A comprehensive understanding of the comparative ecotoxicity data, coupled with rigorous adherence to standardized testing protocols, is paramount for the responsible selection and use of preservatives. Future research should focus on the development of novel, sustainable preservative technologies that minimize environmental impact without compromising product integrity.
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Eurofins. (n.d.). OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Retrieved from [Link]
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ibacon GmbH. (n.d.). OECD 202: Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]
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OECD. (n.d.). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]
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Redox. (2023, April 21). Safety Data Sheet CMIT/MIT 14%. Retrieved from [Link]
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MDPI. (2023). Pesticides and Parabens Contaminating Aquatic Environment: Acute and Sub-Chronic Toxicity towards Early-Life Stages of Freshwater Fish and Amphibians. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of 1-Isothiazol-5-yl-ethanone Derivatives by X-ray Crystallography
Authored for Researchers, Scientists, and Drug Development Professionals
Isothiazole and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science, demonstrating a wide range of biological activities including antibacterial, anti-inflammatory, and anticonvulsive properties.[1] The 1-Isothiazol-5-yl-ethanone scaffold, in particular, serves as a crucial building block for more complex molecules.[2] In drug development, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a formality; it is the bedrock upon which all subsequent research—from understanding structure-activity relationships (SAR) to computational modeling—is built.
While techniques like NMR and mass spectrometry provide essential information about connectivity and composition, only single-crystal X-ray crystallography can deliver an unambiguous, high-resolution map of atomic positions in the solid state.[3][4][5] This guide provides an in-depth, experience-driven comparison and workflow for the structural elucidation of this compound derivatives, moving beyond a simple protocol to explain the critical reasoning behind each step.
Part 1: The Prerequisite Art – From Purified Powder to Diffractable Crystal
The most challenging step in any crystallographic study is obtaining a high-quality single crystal.[6][7] The quality of your final structure is directly limited by the quality of your crystal. This is not a trivial procedural step; it is an experimental art form that requires patience and a deep understanding of the molecule's physicochemical properties.
Causality in Crystallization: Why Purity is Paramount
Before attempting crystallization, the compound must be of the highest possible purity (>99%). Impurities, including residual solvents or minor side-products from synthesis, act as "crystal growth inhibitors." They can disrupt the ordered packing of molecules necessary to form a periodic lattice, often resulting in amorphous precipitates, oils, or poorly formed microcrystals. Techniques such as column chromatography followed by recrystallization are standard prerequisites.
Experimental Protocol: Crystal Growth Methodologies
The goal of any crystallization technique is to guide a solution from a state of solubility to supersaturation in a slow, controlled manner.[8] Rapid changes induce precipitation, while slow, methodical changes encourage the ordered molecular assembly of a single crystal.
Common Crystallization Techniques for Small Molecules:
| Technique | Principle | Best Suited For | Causality & Field Insights |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates.[9] | Compounds that are highly soluble and stable. | This is the simplest method but offers the least control. The choice of solvent is critical; a solvent with a moderate boiling point (e.g., ethanol, acetonitrile) is often ideal. Avoid highly volatile solvents like dichloromethane or ether unless you can precisely control the evaporation rate in a semi-sealed vial. |
| Vapor Diffusion | A drop of the concentrated compound solution is equilibrated against a larger reservoir of a "precipitant" (a solvent in which the compound is poorly soluble).[8][9] | A wide range of compounds; offers excellent control. | This is the most successful and widely used method. The slow diffusion of the precipitant vapor into the compound solution gradually reduces solubility, promoting controlled crystal growth. The "hanging drop" and "sitting drop" variations both work on this principle. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible precipitant.[8] | Compounds sensitive to temperature changes. | Crystallization occurs at the interface as the solvents slowly mix. This method requires a steady hand and a vibration-free environment to prevent premature mixing of the layers. |
| Controlled Cooling | A saturated solution at a higher temperature is slowly cooled, decreasing the compound's solubility.[4][8] | Compounds with a significant temperature-solubility gradient. | The rate of cooling is the key variable. A programmable heating block or a well-insulated Dewar flask can provide the slow, linear cooling profile needed for optimal crystal growth. |
Part 2: The Core Workflow – From Crystal to Diffraction Data
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, the process of data collection can begin.[3][10] This workflow outlines the transition from a physical crystal to a set of digital diffraction intensities.
Caption: The experimental workflow from crystal selection to raw data collection.
Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a specialized pin or loop, often using a cryo-protectant oil to prevent ice formation.[3]
-
Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically around 100 K). This is a critical step that minimizes radiation damage to the crystal from the intense X-ray beam.[11]
-
Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[9] The instrument rotates the crystal through a series of angles, while a detector records the resulting diffraction pattern for each orientation.[12] This process can take several hours.
-
Data Integration: The raw images are processed by software to locate the diffraction spots, measure their intensities, and assign Miller indices (h, k, l) to each reflection. This reduces thousands of images to a single reflection file.[12]
Part 3: The Computational Core – Structure Solution and Refinement
The collected diffraction data contains the amplitudes of the diffracted X-rays, but the crucial phase information is lost during the experiment.[10] This is the famous "phase problem" of crystallography. Solving it is the first step in converting intensities into an electron density map.
Structure Solution and Refinement Loop
For small molecules like isothiazole derivatives, "direct methods" are typically used to generate an initial set of phases, producing a preliminary electron density map. From this map, an initial structural model is built. This model is then iteratively improved through a process called least-squares refinement, which aims to minimize the difference between the observed diffraction data and the data calculated from the model.[13][14]
Caption: The iterative cycle of crystallographic structure refinement and validation.
Trustworthiness: Key Refinement and Validation Parameters
A refined structure is not automatically a correct one.[15] Several statistical parameters are used to validate the quality of the final model and the agreement with the experimental data.
| Parameter | What it Measures | Typical "Good" Value (Small Molecule) | Why it Matters |
| R1 (or R-factor) | The agreement between observed (Fo) and calculated (Fc) structure factor amplitudes. | < 5% | A direct measure of how well the final model reproduces the experimental data. Lower is better. |
| wR2 | A weighted R-factor based on intensities (Fo²) that includes all reflection data. | < 15% | Generally considered a more robust indicator of refinement quality than R1. |
| Goodness of Fit (GoF) | Should be close to 1.0. | ~ 1.0 | Indicates that the weighting scheme applied during refinement is appropriate. Values significantly different from 1.0 may suggest issues with the data or the model. |
| Flack Parameter | The absolute configuration (chirality) of the molecule. | Close to 0 (for the correct enantiomer) | For chiral molecules, this parameter is essential for unambiguously determining the correct stereochemistry. A value near 1 indicates the inverted structure.[16] |
| Residual Electron Density | The largest peaks and holes in the final difference electron density map. | < ±0.5 e⁻/ų | Large residual peaks may indicate missing atoms, disorder, or incorrect atom assignments. |
Part 4: The Final Output – Understanding the Crystallographic Information File (CIF)
The final, validated result of a crystal structure determination is encapsulated in a Crystallographic Information File (CIF) .[17][18] This is a standardized, plain-text format that contains all the essential information about the crystal, the experiment, and the final atomic coordinates.[19][20] Being able to read and understand a CIF is a crucial skill for any researcher.
Key Information Blocks in a CIF:
-
_cell_length_a / b / c & _cell_angle_alpha / beta / gamma : Defines the dimensions of the unit cell.
-
_symmetry_space_group_name_H-M : Describes the symmetry of the crystal lattice.
-
_refine_ls_R_factor_gt : The R1 value.
-
_refine_ls_wR_factor_ref : The wR2 value.
-
_refine_ls_goodness_of_fit_ref : The GoF value.
-
loop_ followed by _atom_site_label, _atom_site_fract_x, _atom_site_fract_y, _atom_site_fract_z : This is the most critical section, listing each unique atom and its fractional coordinates within the unit cell.[21]
Part 5: A Comparative Perspective – Why Not Just NMR?
While other analytical techniques are indispensable, they answer different questions. This table provides a comparative overview to position X-ray crystallography in the context of a comprehensive characterization workflow.
| Technique | Primary Information Provided | Advantages | Limitations |
| X-ray Crystallography | Unambiguous 3D atomic arrangement in the solid state, bond lengths, bond angles, absolute stereochemistry.[3] | The "gold standard" for definitive structure proof; provides precise geometric data. | Requires high-quality single crystals, which can be difficult to grow; structure is static and in the solid state.[10] |
| NMR Spectroscopy | Connectivity of atoms (through-bond correlations), solution-state conformation, dynamic processes. | Provides data on the molecule's structure and behavior in solution, which is often more biologically relevant. | Does not provide precise bond lengths/angles; structure determination for complex molecules can be challenging. |
| Mass Spectrometry | Precise molecular weight and elemental formula. | Extremely sensitive; provides definitive molecular formula. | Provides no information about atomic connectivity or 3D structure. |
| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of macromolecules. | Does not require crystallization, excellent for large protein complexes.[22] | Generally lower resolution than X-ray crystallography for small molecules; instrumentation is highly specialized.[23] |
In drug development, these techniques are complementary. NMR and Mass Spec might confirm that the correct molecule has been synthesized, but only X-ray crystallography can reveal precisely how it is arranged in three dimensions, how it packs against other molecules, and what its exact stereochemistry is—all critical factors for receptor binding and solid-form development.[24][25]
Conclusion
Confirming the structure of a novel this compound derivative is a multi-stage process where meticulous experimental work and rigorous computational analysis are intertwined. Single-crystal X-ray crystallography stands as the definitive method for this task, providing an unparalleled level of detail and certainty. By understanding the causality behind each step—from the patient art of crystallization to the critical validation of the final refined model—researchers can ensure the integrity of their structural data, providing a solid foundation for the subsequent stages of research and development.
References
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- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
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- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
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- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 19. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 20. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. [Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. X-Ray Crystallography Alternative → Area → Resource 1 [energy.sustainability-directory.com]
- 24. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 25. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Procedural Guide to the Safe Disposal of 1-Isothiazol-5-yl-ethanone
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of laboratory chemicals is a critical, non-negotiable aspect of ensuring personnel safety, environmental integrity, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Isothiazol-5-yl-ethanone (CAS No. 3684-00-2), a heterocyclic ketone compound. While a specific, detailed Safety Data Sheet (SDS) for this exact molecule is not widely available, this guide synthesizes established procedures for the broader isothiazolinone class of compounds, which are known for their potent biological activity and require careful handling from acquisition to disposal.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Isothiazolinones as a class are potent biocides, a characteristic that hints at their inherent biological reactivity.[1] Safe disposal is predicated on a thorough understanding of the potential hazards. While data for this compound is limited, the hazards associated with structurally related isothiazolinones are well-documented and must be assumed to apply.
Table 1: Inferred Hazard Profile and Safety Imperatives for this compound
| Hazard Classification | Description | Rationale for Disposal Protocol |
| Acute Toxicity | Isothiazolinone derivatives are often toxic if swallowed, inhaled, or in contact with skin.[2] | Dictates the use of comprehensive Personal Protective Equipment (PPE) during handling and disposal to prevent exposure. Waste must be securely contained to avoid accidental contact. |
| Corrosivity | Many isothiazolinones cause severe skin burns and serious eye damage.[2][3] | Mandates careful segregation of waste and use of chemically resistant containers. Prohibits disposal via standard drains where it could corrode plumbing and harm aquatic ecosystems. |
| Sensitization | May cause an allergic skin reaction.[2][4][5] | Requires that all contaminated materials, including single-use PPE, be treated as hazardous waste to prevent residual exposure. |
| Environmental Hazard | This class of compounds is frequently classified as very toxic to aquatic life with long-lasting effects.[2] | This is a primary driver for professional hazardous waste disposal. Release into the environment must be strictly avoided.[2][6] |
| Decomposition Products | Thermal decomposition can release toxic and irritating gases, such as oxides of nitrogen and sulfur.[1] | Prohibits incineration outside of a licensed, controlled facility equipped with flue gas scrubbing.[6] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that this compound waste is handled, segregated, stored, and disposed of in a manner that mitigates risk.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste containing this compound, don the following minimum PPE. The selection of PPE must be based on a risk assessment of the concentration and amount of the substance being handled.
-
Hand Protection: Nitrile rubber gloves (minimum thickness >0.1 mm) are recommended. Dispose of contaminated gloves immediately after use following proper removal techniques.[4][7]
-
Eye Protection: Tightly sealed safety goggles or a face shield are mandatory to protect against splashes.[4]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, chemical-resistant overalls and safety shoes should be worn.[7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] If there is a risk of generating aerosols or dust, a respirator with a suitable combination filter (e.g., ABEKP) may be necessary.[4]
Step 2: Waste Segregation and Containment - Preventing Reactions and Contamination
Proper segregation is the cornerstone of safe chemical disposal. Never mix isothiazolinone waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[8]
-
The container must be made of a material that will not react with the chemical (e.g., high-density polyethylene).
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[9]
-
-
Solid Waste:
-
This includes contaminated lab materials such as pipette tips, absorbent pads, and gloves.
-
Place these items in a separate, clearly marked solid hazardous waste container with a secure lid.[8]
-
-
Unused/Expired Product:
-
Leave the chemical in its original, sealed container whenever possible.
-
If the original container is compromised, transfer the contents to a new, suitable container.
-
Step 3: Labeling - Clear and Unambiguous Communication
Accurate labeling is a critical safety and regulatory requirement. Every waste container must be clearly labeled.
-
Contents: Write the full chemical name: "this compound".
-
Hazard Warning: Clearly mark the container with "Hazardous Waste" and affix the appropriate hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).
-
Contact Information: Include the name of the principal investigator and the laboratory location.
Step 4: Temporary Storage - Safe Awaiting Disposal
Store the labeled waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Location: The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials like strong oxidizing agents.[3][5]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.
-
Security: The storage area should be locked or otherwise secured to prevent unauthorized access.[7]
Step 5: Final Disposal - The Professional Handover
The final disposal of this compound is not a task for laboratory personnel.
-
Professional Service: Arrange for pickup by your institution's licensed hazardous waste disposal contractor.[8] These services will transport the waste to a facility capable of handling and destroying it in an environmentally sound manner, typically through controlled, high-temperature incineration with flue gas scrubbing.[6]
-
Documentation: Complete all required waste disposal forms provided by your EHS office or the disposal company. Maintain a copy for your laboratory records.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Ensure the area is well-ventilated.[6]
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7] Do not use combustible materials.
-
Carefully collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container for disposal.[6]
-
Decontaminate the spill area with soap and water, collecting the decontamination materials as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[3][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][6]
Visualizing the Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to this structured disposal protocol, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and safeguarding our shared ecosystem.
References
-
Henkel AG & Co. KGaA. Safety Data Sheet according to (EC) No 1907/2006 as amended. [Link]
-
P&S Chemicals. Product information, this compound. [Link]
-
Sinfoo Biotech. This compound,(CAS# 3684-00-2). [Link]
-
AEB Group. SAFETY DATA SHEET - SINTOLUBE. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 39800, Methylisothiazolinone. [Link]
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- 4. assets.eshop-live.com [assets.eshop-live.com]
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- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Isothiazol-5-yl-ethanone
This guide provides an essential framework for the safe handling of 1-Isothiazol-5-yl-ethanone (CAS 3684-00-2) in a laboratory setting. As a member of the isothiazolinone class of compounds, this chemical should be handled with significant caution, assuming a high hazard profile based on data from structurally related molecules. The protocols outlined below are designed to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards for chemical hygiene and disposal.
Hazard Assessment: The Rationale for Stringent Controls
Isothiazolinones are a class of heterocyclic compounds widely used as biocides. While effective, they are known for their significant toxicological profiles. Related compounds can be severely corrosive to skin and eyes, potent skin sensitizers, and highly toxic if inhaled or swallowed.[1][2] For instance, 2-Octyl-2H-isothiazol-3-one is classified as fatal if inhaled and causes severe skin burns and eye damage.[1] Another related compound, 2-Methyl-4-isothiazolin-3-one, is also known to cause severe burns and may trigger allergic skin reactions.[2]
Given these precedents, it is imperative to treat this compound as a substance that is:
-
Acutely Toxic: Potentially harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Corrosive: Capable of causing severe burns and permanent damage to skin and eyes.[1][2]
-
A Dermal Sensitizer: May cause a severe allergic skin reaction upon contact, even at low concentrations.[1][3]
-
A Respiratory Irritant: High concentrations of dust or aerosols are likely to be destructive to the mucous membranes and upper respiratory tract.[4]
This assessment mandates the use of comprehensive Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core PPE Protocol: A Multi-Layered Defense
The selection of PPE is not a static choice but is dependent on the specific procedure being performed. The following table outlines the minimum required PPE for various common laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Chemical-resistant gloves (Nitrile) | Safety glasses with side shields | Standard lab coat | Not typically required |
| Weighing Solid Compound | Double-gloved (Nitrile) | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | NIOSH-approved respirator (N95 or higher) |
| Preparing Solutions (in Fume Hood) | Double-gloved (Nitrile) | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | Not required if work is performed correctly within a certified chemical fume hood |
| Performing Reactions & Transfers | Double-gloved (Nitrile) | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | Use only within a certified chemical fume hood |
| Accidental Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical splash goggles and face shield | Full-coverage chemical-resistant suit or apron | NIOSH-approved respirator with appropriate cartridges for organic vapors/particulates |
| Waste Disposal | Double-gloved (Nitrile) | Chemical splash goggles | Chemical-resistant apron over lab coat | Not typically required if handling sealed containers |
Detailed PPE Specifications and Procedures
Hand Protection
Your hands are the most likely point of direct contact. Single-gloving is insufficient.
-
Why Double-Gloving? The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier, protecting the skin during the critical doffing (removal) process.
-
Material Choice: Nitrile gloves are recommended for incidental contact. For prolonged handling or during spill cleanup, heavier-duty gloves like butyl rubber should be used.
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
Don the inner pair of gloves, ensuring they are pulled taut.
-
Don the outer pair, pulling the cuffs over the sleeves of your lab coat.
-
Change outer gloves immediately if you suspect contamination.
-
Never reuse disposable gloves.[5]
-
Eye and Face Protection
This compound is expected to be severely damaging to the eyes.[2][4]
-
Why a Goggles/Face Shield Combination? Safety glasses are inadequate. Chemical splash goggles provide a 360-degree seal around the eyes to protect against splashes and fine particulates.[4] A face shield is worn over the goggles to protect the entire face from splashes during tasks with higher risk, such as transfers or preparing solutions.[6]
-
Protocol:
-
Position goggles firmly but comfortably to ensure a complete seal.
-
Place the face shield over the goggles.
-
Ensure an eyewash station is immediately accessible and has been tested within the last month.[4]
-
Body Protection
A standard cotton lab coat is not a sufficient chemical barrier.
-
Why a Chemical-Resistant Apron? An apron made of rubber or a similar resistant material should be worn over the lab coat to prevent corrosive liquids from soaking through to your personal clothing and skin.[5]
-
Protocol:
-
Wear a clean, long-sleeved lab coat, fully fastened.
-
Secure a chemical-resistant apron over the lab coat.
-
Wear long pants and fully enclosed shoes.
-
Respiratory Protection
The high toxicity of related isothiazolinones makes respiratory protection a critical consideration.[1]
-
When is it Mandatory? A NIOSH-approved respirator is required whenever dust or aerosols may be generated.[4][7] This is especially true when weighing the solid powder outside of a containment device like a glove box.
-
Protocol:
-
All work with solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
If weighing the powder, a fit-tested N95 respirator is the minimum requirement. For higher-risk activities or spill cleanup, a full-face respirator with organic vapor cartridges may be necessary.[6]
-
Users of respiratory protection must be part of a formal respiratory protection program, including medical clearance and fit-testing.
-
Procedural Workflow: Donning, Doffing, and Disposal
The sequence of putting on and removing PPE is as critical as the equipment itself to prevent cross-contamination.
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Step-by-Step Donning Sequence
-
Body Protection: Don lab coat and chemical-resistant apron.
-
Respiratory Protection: If required, don your respirator. Perform a seal check.
-
Eye/Face Protection: Don chemical splash goggles, followed by a face shield if needed.
-
Hand Protection: Don the first (inner) pair of gloves. Pull the second (outer) pair of gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Step-by-Step Doffing (Removal) Sequence
This process is designed to contain contamination.
-
Outer Gloves: In the work area, peel off the outer gloves without touching your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Leave Work Area: Move to a designated doffing area just outside the immediate workspace.
-
Body Protection: Remove the chemical-resistant apron, followed by the lab coat. Turn the lab coat inside out as you remove it to contain any surface contamination.
-
Face/Eye Protection: Remove the face shield first, followed by the goggles. Handle them by the straps, avoiding contact with the front surfaces.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Lastly, remove the inner pair of gloves. Dispose of them in the hazardous waste container.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[4]
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be treated as hazardous waste.
-
Segregation: Collect all used gloves, aprons, and other disposable items in a dedicated, clearly labeled hazardous waste bag or container.[5][8]
-
Containerization: The waste container must be made of a compatible material and have a secure lid.[5]
-
Labeling: Label the container clearly as "Hazardous Waste" and list the chemical contaminant (this compound).
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not place this waste in regular trash or biohazard bins.[8]
By adhering to these stringent protocols, you build a system of safety that protects you, your colleagues, and your research from the significant hazards posed by this class of chemicals.
References
-
Material Safety Data Sheet for 1-Isothiazol-4-yl-ethanone. Source: J & W PharmLab, LLC. [Link]
-
Safety Data Sheet according to (EC) No 1907/2006 as amended. Source: Henkel Adhesives. [Link]
-
Safety Data Sheet for Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-. Source: Synerzine. [Link]
-
Safety Data Sheet for NAP™ 10 columns. Source: Cytiva. [Link]
-
Safety Data Sheet for SINTOLUBE. Source: AEB Group. [Link]
-
Safety Data Sheet for 3M™ Glass Cleaner and Protector, Ready-To-Use. Source: 3M United Kingdom PLC. [Link]
-
PubChem entry for Methylisothiazolinone. Source: National Institutes of Health (NIH). [Link]
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- 4. jwpharmlab.com [jwpharmlab.com]
- 5. benchchem.com [benchchem.com]
- 6. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synerzine.com [synerzine.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
